Nintedanib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025948, DTXSID20918936 | |
| Record name | Nintedanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20mg/mL | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
656247-17-5, 928326-83-4 | |
| Record name | Nintedanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nintedanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NINTEDANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nintedanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
305C | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Nintedanib in Idiopathic Pulmonary Fibrosis: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to irreversible scarring of the lung parenchyma and loss of function.[1][2] Nintedanib is an orally active small molecule tyrosine kinase inhibitor approved for the treatment of IPF.[2][3][4] It has been demonstrated in pivotal clinical trials to slow the rate of disease progression by significantly reducing the annual decline in forced vital capacity (FVC).[5][6][7] This guide provides an in-depth examination of the molecular and cellular mechanisms through which this compound exerts its anti-fibrotic effects, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism: Multi-Targeted Tyrosine Kinase Inhibition
This compound functions as a competitive intracellular inhibitor, targeting the adenosine triphosphate (ATP) binding pocket of multiple tyrosine kinases that are central to the pathogenesis of fibrosis.[3][8] By blocking the autophosphorylation of these receptors, this compound effectively halts the downstream signaling cascades that drive fibroblast activation, proliferation, and differentiation.[3][5][8]
The primary targets of this compound are:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Key drivers of fibroblast proliferation, migration, and survival.[5][8]
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3): Crucial mediators of fibroblast proliferation and differentiation.[1][9][10]
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3): Primarily involved in angiogenesis, but also contribute to fibrotic processes.[1][9][10]
In addition to these primary targets, this compound also demonstrates inhibitory activity against other kinases, including Fms-like tyrosine kinase-3 (Flt-3) and non-receptor tyrosine kinases of the Src family (Src, Lck, Lyn).[2][5]
Quantitative Data: Kinase Inhibition Profile
The inhibitory potency of this compound against its target kinases has been quantified in cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and balanced inhibition profile across the key receptor families implicated in IPF.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR Family | ||
| VEGFR1 | 34 | [1][9] |
| VEGFR2 | 13 | [1][9] |
| VEGFR3 | 13 | [1][9] |
| FGFR Family | ||
| FGFR1 | 69 | [1][9] |
| FGFR2 | 37 | [1][9] |
| FGFR3 | 108 | [1][9] |
| PDGFR Family | ||
| PDGFRα | 59 | [1][9] |
| PDGFRβ | 65 | [1][9] |
| Other Kinases | ||
| Flt-3 | 26 | [5] |
| Lck | 16 | [5][9] |
| Src | 156 | [5] |
| Lyn | 195 | [5] |
Inhibition of Pro-Fibrotic Signaling Pathways
The binding of growth factors like PDGF, FGF, and VEGF to their respective receptors triggers a cascade of intracellular signaling events. This compound's blockade of receptor autophosphorylation prevents the activation of these critical downstream pathways, thereby mitigating the cellular responses that culminate in fibrosis.[5][8] The major pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central regulators of cell proliferation, survival, and migration.[5]
While not a direct inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, a potent pro-fibrotic cytokine, this compound has been shown to indirectly attenuate its effects by inhibiting pathways like p38 MAPK and reducing TGF-β-induced collagen secretion.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIBF 1120 (this compound), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term treatment of patients with idiopathic pulmonary fibrosis with this compound: results from the TOMORROW trial and its open-label extension | Thorax [thorax.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. This compound in patients with idiopathic pulmonary fibrosis: Combined evidence from the TOMORROW and INPULSIS(®) trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of the INPULSIS™ trials: two phase 3 trials of this compound in patients with idiopathic pulmonary fibrosis. | Read by QxMD [read.qxmd.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-fibrotic efficacy of this compound in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Nintedanib's Targeted Assault on Lung Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nintedanib, a potent small molecule inhibitor, has emerged as a significant therapeutic agent in the management of lung adenocarcinoma. This technical guide provides an in-depth exploration of this compound's molecular targets, its mechanism of action, and the intricate signaling pathways it modulates within lung adenocarcinoma cells. The information is presented to facilitate further research and drug development efforts in this critical area of oncology.
Core Mechanism of Action
This compound functions as a competitive triple angiokinase inhibitor, primarily targeting the intracellular ATP-binding pockets of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3][4] By binding to these receptors, this compound effectively blocks their autophosphorylation and subsequent activation, thereby disrupting downstream signaling cascades crucial for tumor growth, proliferation, and angiogenesis.[1][5]
Beyond its primary targets, this compound also demonstrates inhibitory activity against other non-receptor tyrosine kinases, including Src, Lck, and Lyn, as well as Fms-like tyrosine kinase-3 (Flt-3).[5][6] This multi-targeted approach contributes to its broad anti-tumor and anti-fibrotic effects.[1]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against its key targets has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets in cell-free assays and its anti-proliferative effects on various lung cancer cell lines.
Table 1: this compound IC50 Values for Kinase Inhibition (Cell-Free Assays)
| Target Kinase | IC50 (nM) |
| VEGFR1 | 34[3] |
| VEGFR2 | 13[3] |
| VEGFR3 | 13[3] |
| FGFR1 | 69[3] |
| FGFR2 | 37[3] |
| FGFR3 | 108[3] |
| PDGFRα | 59[3] |
| PDGFRβ | 65[3] |
Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) |
| A549 | Adenocarcinoma | >10[7][8] |
| H1299 | Adenocarcinoma | >10[8] |
| H460 | Large Cell Carcinoma | >10[8] |
| Calu-6 | Adenocarcinoma | ~5[7] |
| H1993 | Adenocarcinoma | Not specified |
Note: The higher IC50 values in cellular assays compared to cell-free kinase assays can be attributed to factors such as cell membrane permeability, drug efflux pumps, and the complexity of intracellular signaling networks.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of VEGFR, FGFR, and PDGFR leads to the downregulation of major downstream signaling pathways that are frequently dysregulated in lung adenocarcinoma. The two primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways.[9][10][11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon activation by growth factors, receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and PDGFR initiate a phosphorylation cascade that ultimately activates ERK, which then translocates to the nucleus to regulate gene expression. This compound's blockade of these RTKs prevents the initiation of this cascade.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and metabolism. Activation of RTKs leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound's inhibition of RTKs also dampens this pro-survival pathway.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound's activity.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the inhibitory effect of a compound on kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing 40 mM Tris buffer (pH 7.5), 20 mM MgCl2, 0.1% BSA (w/v), 0.5 mM DTT, the target kinase (e.g., 1 nM TBK1), a suitable substrate (e.g., 0.1 mg/mL MBP), and serially diluted this compound in DMSO.[1][2]
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 40 µM. Incubate for 60 minutes at 25°C.[1][2]
-
Termination and ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at 25°C to consume unreacted ATP.[1][2]
-
Luminescence Generation: Add Kinase Detection Reagent and incubate for an additional 40 minutes to convert ADP to ATP and generate a luminescent signal.[1][2]
-
Measurement: Measure the relative luminescence units (RLU) using a microplate reader.
-
Calculation: Calculate the percentage of kinase activity inhibition using the formula: [1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)] * 100. The IC50 value is determined by plotting the inhibition percentage against the logarithm of this compound concentration and fitting the data to a dose-response curve.[1][2]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture by measuring the activity of dehydrogenases.
Protocol:
-
Cell Seeding: Seed lung adenocarcinoma cells (e.g., 12,000 cells/well) in a 96-well plate and culture at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1][2]
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Reagent Addition: Add CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of this compound concentration.
Caption: Workflow for the CCK-8 Cell Viability Assay.
Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is specifically for detecting the phosphorylation status of receptor tyrosine kinases.
Protocol:
-
Cell Lysis: Treat lung adenocarcinoma cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.
Caption: Workflow for Western Blotting of Phosphorylated Proteins.
Conclusion
This compound's multi-targeted inhibition of key receptor tyrosine kinases and their downstream signaling pathways provides a robust mechanism for its anti-tumor activity in lung adenocarcinoma. This technical guide has detailed its primary targets, quantified its inhibitory potency, and outlined the key molecular pathways it disrupts. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore novel therapeutic strategies in the ongoing fight against lung cancer. The continued elucidation of this compound's complex interactions within the tumor microenvironment will be pivotal in optimizing its clinical application and overcoming potential resistance mechanisms.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BIBF 1120 (this compound), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BIBF 1120) blocks the tumor promoting signals of lung fibroblast soluble microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common molecular pathways targeted by this compound in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intracellular Targets of Nintedanib in Cancer
For Researchers, Scientists, and Drug Development Professionals
Nintedanib (formerly known as BIBF 1120) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] Initially developed as a "triple angiokinase inhibitor" targeting key drivers of angiogenesis, its mechanism of action extends to other signaling molecules crucial for tumor progression and fibrosis.[3][4] This technical guide provides a detailed overview of the intracellular targets of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action in the context of cancer therapy.
Core Intracellular Targets and Mechanism of Action
This compound functions by competitively binding to the intracellular adenosine triphosphate (ATP) binding pocket of specific receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[5][6] This binding action prevents receptor autophosphorylation and blocks the initiation of downstream signaling cascades that are critical for cell proliferation, migration, and survival.[5] The primary targets are key proangiogenic and pro-fibrotic pathways.[4]
Primary Receptor Tyrosine Kinase (RTK) Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR is central to this compound's antiangiogenic effect. By blocking this pathway, this compound interferes with the proliferation and survival of endothelial cells, pericytes, and vascular smooth muscle cells, thereby inhibiting the formation of new blood vessels that supply tumors.[2][7]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): FGFR signaling is implicated in angiogenesis, tumor cell proliferation, and resistance to anti-VEGF therapies. This compound's targeting of FGFRs provides a broader antiangiogenic profile and can directly inhibit the growth of tumors with aberrant FGFR signaling.[3][7]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): PDGFRs are crucial for the recruitment and function of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels. Inhibition of PDGFR signaling by this compound contributes to vessel destabilization and has direct anti-proliferative effects on tumor stroma.[7][8]
-
Fms-like tyrosine kinase-3 (FLT3): This receptor is often mutated in hematologic malignancies and its inhibition by this compound may offer therapeutic potential in these diseases.[4]
Non-Receptor Tyrosine Kinase (nRTK) Targets:
-
Src family kinases (Src, Lck, Lyn): These kinases are involved in various cellular processes including proliferation, migration, and survival. Inhibition of Src by this compound has been shown to reduce lung fibrosis and may contribute to its anti-tumor effects.[1][5]
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its key intracellular kinase targets, presented as half-maximal inhibitory concentration (IC50) values from in vitro, cell-free assays.
| Kinase Target Family | Specific Kinase | IC50 (nM) | Reference(s) |
| VEGFR | VEGFR-1 | 34 | [9] |
| VEGFR-2 | 13 | [9] | |
| VEGFR-3 | 13 | [9] | |
| FGFR | FGFR-1 | 69 | [9] |
| FGFR-2 | 37 | [9] | |
| FGFR-3 | 108 | [9] | |
| PDGFR | PDGFR-α | 59 | [9] |
| PDGFR-β | 65 | [9] | |
| Other RTKs | Flt-3 | 26 | [4] |
| KIT (T670I/V559D) | < 0.5 | [10] | |
| nRTKs (Src Family) | Lck | 16 | [4] |
| Lyn | 97 | [4] | |
| Src | 156 | [4] |
In a broader screening against 245 kinases, this compound was found to inhibit 21 additional kinases with IC50 values below 100 nmol/L, highlighting a wider spectrum of activity beyond the primary angiokinase targets.[3]
Signaling Pathway Inhibition
This compound's inhibition of its primary RTK targets leads to the blockade of major downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-AKT pathways, which are fundamental for tumor cell growth and survival.[2][3]
Caption: this compound signaling pathway inhibition.
Experimental Protocols for Target Validation
The identification and validation of this compound's intracellular targets involve a multi-step process, from broad screening to specific functional assays.
1. In Vitro Kinase Inhibition Assays (Cell-Free)
These assays quantify the direct inhibitory effect of this compound on purified kinase enzymes.
-
Objective: To determine the IC50 value of this compound for a specific kinase.
-
Methodology Example (ADP-Glo™ Kinase Assay for TBK1): [11][12]
-
Reaction Setup: A kinase reaction is prepared in a 384-well plate. The reaction mixture (final volume ~4 µL) contains 40 mM Tris buffer, 20 mM MgCl2, 0.1% BSA, 0.5 mM DTT, 1 nM of the purified kinase (e.g., TBK1), a suitable substrate (e.g., 0.1 mg/mL Myelin Basic Protein), and 40 µM ATP.[12]
-
Compound Addition: this compound, serially diluted in DMSO, is added to the wells to achieve a range of final concentrations (e.g., 1.53 nM to 100 µM).[12]
-
Reaction Initiation & Incubation: The reaction is initiated by adding the enzyme/ATP mixture and incubated for 60 minutes at 25°C.[12]
-
Signal Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The amount of ADP formed is proportional to kinase activity. The inhibition rate is calculated, and IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
-
2. Cellular Proliferation and Viability Assays
These assays assess the effect of this compound on the growth of cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (EC50 or IC50).
-
Methodology Example (Sulforhodamine B - SRB Assay): [13]
-
Cell Seeding: Cancer cell lines (e.g., MPM - Malignant Pleural Mesothelioma cells) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[13]
-
Drug Treatment: Cells are treated with increasing concentrations of this compound and incubated for a specified period (e.g., 72 hours).[13]
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the cellular proteins.
-
Signal Measurement: The unbound dye is washed away with 1% acetic acid. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at ~510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
-
3. Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of this compound's targets.
-
Objective: To confirm that this compound inhibits the intended signaling pathways (e.g., MAPK, AKT) in intact cells.
-
-
Cell Culture and Treatment: Cells (e.g., NCI-H1703) are cultured and then stimulated with a relevant growth factor (e.g., PDGF-BB) in the presence of varying concentrations of this compound.[3]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pMAPK, anti-MAPK, anti-pAKT, anti-AKT).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to assess the level of protein phosphorylation.
-
4. In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Objective: To determine if this compound can inhibit tumor growth in an animal model.
-
-
Cell Implantation: Human tumor cells (e.g., SYO-1 synovial sarcoma cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: this compound is administered to the mice, typically orally (per os), at a specified dose and schedule (e.g., 100 mg/kg daily).[3] The drug can be formulated in a gel for easier administration.[15]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting) to assess markers of angiogenesis (microvessel density) and proliferation.[2]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the logical workflow for target validation and the overarching relationship between this compound's molecular action and its anti-cancer effects.
Caption: Experimental workflow for this compound target validation.
Caption: Logical relationship of this compound's mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of this compound in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular imaging in experimental pulmonary fibrosis reveals that this compound unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacodynamics of Nintedanib
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It was initially developed as an anti-angiogenic agent for oncology and has since demonstrated significant anti-fibrotic activity, leading to its approval for treating idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][3][4] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its efficacy across various models of cancer and fibrosis. This document provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive ATP inhibitor, binding to the intracellular ATP-binding pocket of specific receptor tyrosine kinases (RTKs).[2] This action blocks the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and survival.[2] The primary targets of this compound are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels.[3][4]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, differentiation, and angiogenesis.[3][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a crucial role in the proliferation and migration of fibroblasts and pericytes.[3][4]
Beyond these primary "angiokinase" targets, this compound also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src, and the receptor tyrosine kinase Flt-3.[3][5] This multi-targeted profile underlies its potent anti-angiogenic, anti-fibrotic, and anti-proliferative effects observed in preclinical models.[2][6]
Visualized Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits VEGFR, PDGFR, and FGFR, blocking downstream MAPK and PI3K/AKT pathways.
In Vitro Pharmacodynamics
In vitro assays have been crucial for defining the inhibitory profile and cellular effects of this compound.
Kinase Inhibition Profile
This compound demonstrates potent inhibition of its target kinases at nanomolar concentrations in cell-free enzymatic assays.
| Target Kinase | IC50 (nmol/L) | Reference |
| VEGFR-1 | 34 | [5] |
| VEGFR-2 | 13 | [5] |
| VEGFR-3 | 13 | [5] |
| FGFR-1 | 69 | [5] |
| FGFR-2 | 37 | [5] |
| FGFR-3 | 108 | [5] |
| PDGFR-α | 59 | [5] |
| PDGFR-β | 65 | [5] |
| Flt-3 | 26 | [5] |
| Lck | 16 | [4] |
| Lyn | 19 | [4] |
| Src | 155 | [4] |
Cellular Activity
This compound effectively inhibits the proliferation and migration of various cell types that are central to angiogenesis and fibrosis. This inhibition is observed at concentrations relevant to its kinase inhibitory profile.
| Cell Type | Assay | Stimulant | Effect | EC50 / IC50 | Reference |
| HUVEC | Proliferation | VEGF | Inhibition | < 10 nM | [3] |
| HSMEC | Proliferation | VEGF | Inhibition | < 10 nM | [3] |
| HUVEC | Proliferation | FGF-2 | Inhibition | - | [3] |
| HUASMC | Proliferation | PDGF-BB | Inhibition | - | [1] |
| Bovine Retinal Pericytes | Proliferation | PDGF-BB | Inhibition | - | [7] |
| Human Lung Fibroblasts (IPF) | Proliferation | PDGF, FGF-2, VEGF | Inhibition | - | [3] |
| Human Lung Fibroblasts (IPF) | Migration | PDGF, FGF-2 | Attenuation | - | [3] |
| Human Lung Fibroblasts (IPF) | Differentiation to Myofibroblasts | TGF-β | Inhibition | - | [1] |
| KatoIII Gastric Cancer Cells | Proliferation | - | Inhibition | 176 nM | [8] |
In Vivo Pharmacodynamics
The anti-tumor and anti-fibrotic activity of this compound has been consistently demonstrated in a range of preclinical animal models.
Anti-Tumor Efficacy in Xenograft Models
This compound shows significant dose-dependent inhibition of tumor growth across various human cancer cell line xenograft models. In some models, it leads to tumor shrinkage.[8]
| Xenograft Model | Animal | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |
| GIST-T1 (Gastrointestinal Stromal Tumor) | Mouse | 50 | 72.3% | [9] |
| GIST-T1 (Gastrointestinal Stromal Tumor) | Mouse | 100 | 78.2% | [9] |
| KIT-T670I/BaF3 (Imatinib-Resistant) | Mouse | 100 | 93.3% | [9] |
| GIST-T1-T670I (Imatinib-Resistant) | Mouse | 100 | 80.3% | [9] |
| GIST-5R (Imatinib-Resistant) | Mouse | 100 | 71.6% | [9] |
| GIST882 | Mouse | 100 | 60.8% | [9] |
| NCI-H1703 (NSCLC) | Mouse | 100 | 107% (Tumor Shrinkage) | [8] |
| LS174T (Colorectal Cancer) | Mouse | - | Significant Growth Reduction | [10] |
Anti-Angiogenic Effects In Vivo
In vivo studies confirm the potent anti-angiogenic activity of this compound. Treatment in tumor models leads to a rapid reduction in microvessel density, decreased coverage of vessels by pericytes, and reduced tumor perfusion.[6][10] In a colorectal cancer model, this compound treatment also led to vascular normalization, characterized by decreased vessel leakage and improved tumor oxygenation.[11]
Anti-Fibrotic Efficacy in Disease Models
This compound has demonstrated robust anti-fibrotic and anti-inflammatory effects in various rodent models of lung fibrosis.[2][12]
-
Bleomycin-Induced Lung Fibrosis: In mouse and rat models, this compound significantly reduces lung collagen deposition, attenuates histological signs of fibrosis, and decreases the accumulation of inflammatory cells (lymphocytes and neutrophils) in bronchoalveolar lavage fluid.[6][12][13]
-
Silica-Induced Lung Fibrosis: this compound treatment reduces inflammation, granuloma formation, and fibrosis in this model of chronic fibrotic lung disease.[14][15]
-
Systemic Sclerosis (SSc) Models: In a mouse model of SSc, this compound showed beneficial effects on microvascular alterations and ameliorated dermal and pulmonary fibrosis.[12][16]
-
Unexpected Immune Modulation: In a bleomycin model, this compound was found to unexpectedly decrease the accumulation of CCR2+ immune cells in the lung, suggesting an additional immunomodulatory mechanism for its anti-fibrotic action.[17]
Detailed Methodologies in Preclinical Evaluation
The preclinical assessment of this compound involves a standardized workflow from in vitro characterization to in vivo efficacy studies.
Visualized Experimental Workflow
Caption: A typical preclinical workflow for evaluating this compound's pharmacodynamic effects.
Key Experimental Protocols
-
In Vitro Kinase Assays: The inhibitory activity of this compound against a panel of purified recombinant kinases is typically measured using radiometric or fluorescence-based assays that quantify the transfer of phosphate from ATP to a substrate peptide. IC50 values are calculated from concentration-response curves.
-
Cell Proliferation Assays:
-
Method: Human cells (e.g., HUVECs, lung fibroblasts) are seeded in microtiter plates and incubated with various concentrations of this compound for a set period (e.g., 72 hours).[8] Cell viability or proliferation is then quantified using reagents like Alamar Blue, which measures metabolic activity.[8]
-
Data Analysis: Fluorescence is measured, and data are fitted to a sigmoidal curve to calculate EC50 or IC50 values.[8]
-
-
Western Blot Analysis:
-
Protocol: Cells are serum-starved, stimulated with a relevant ligand (e.g., PDGF-BB, bFGF), and treated with this compound.[8] Cell lysates are then collected, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated (activated) and total forms of downstream signaling proteins like MAPK (Erk) and Akt.[3][8]
-
Purpose: This method confirms that this compound inhibits the intended signaling pathways within the cell.
-
-
In Vivo Tumor Xenograft Models:
-
Protocol: Human tumor cells (e.g., NCI-H1703) are subcutaneously inoculated into the flank of immunocompromised mice (e.g., nude mice).[8] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily, at doses ranging from 50-100 mg/kg.[9] Tumor volumes are measured regularly with calipers.[8]
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors may be excised for immunohistochemical (IHC) analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD31).[9]
-
-
Bleomycin-Induced Lung Fibrosis Model:
-
Protocol: Mice or rats receive a single intratracheal or oropharyngeal instillation of bleomycin to induce lung injury and subsequent fibrosis. Treatment with this compound (e.g., 60 mg/kg/day orally via medicated food gel or gavage) is initiated either prophylactically or therapeutically.[17]
-
Endpoints: After a period (e.g., 14-21 days), lungs are harvested for analysis. Endpoints include histological assessment of fibrosis (e.g., Ashcroft score), quantification of lung collagen content (e.g., Sircol assay), and analysis of inflammatory cells in bronchoalveolar lavage fluid (BALF).[6][17]
-
Summary of Pharmacodynamic Effects
The preclinical pharmacodynamics of this compound are characterized by a multi-pronged mechanism that translates into potent biological effects.
Relationship Between Mechanism and Effect
Caption: this compound's kinase inhibition leads to distinct biological effects and outcomes.
Conclusion
The preclinical pharmacodynamic profile of this compound provides a robust rationale for its clinical efficacy in both oncology and fibrotic diseases.[2] Its ability to simultaneously inhibit key pathways in angiogenesis (VEGFR, FGFR) and fibrosis (PDGFR, FGFR) makes it a uniquely effective therapeutic agent.[1][3] Data from in vitro assays quantitatively define its potency and cellular effects, while a wide range of in vivo models have consistently demonstrated its ability to inhibit tumor growth, reduce angiogenesis, and attenuate the progression of fibrosis.[6][9] These preclinical findings have successfully translated to the clinic, underscoring the value of thorough pharmacodynamic investigation in drug development.
References
- 1. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human microvasculature-on-a chip: anti-neovasculogenic effect of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, this compound, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular imaging in experimental pulmonary fibrosis reveals that this compound unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib's Impact on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). Beyond its established anti-angiogenic and anti-fibrotic effects, a growing body of evidence highlights this compound's potent inhibitory activity on the epithelial-mesenchymal transition (EMT). EMT is a cellular process implicated in organ fibrosis and cancer progression, characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates EMT, supported by quantitative data from key studies and detailed experimental protocols. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action.
Core Signaling Pathways Modulated by this compound in EMT
This compound exerts its inhibitory effects on EMT by targeting the upstream signaling cascades initiated by growth factors such as Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). These pathways converge on key transcription factors that orchestrate the complex cellular changes associated with EMT.
Inhibition of TGF-β-Induced EMT
TGF-β is a primary inducer of EMT. This compound has been shown to interfere with TGF-β signaling, although it does not directly inhibit the TGF-β receptor. Instead, its inhibitory effects are often linked to the blockade of receptor tyrosine kinases that synergize with the TGF-β pathway. For instance, this compound can attenuate the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β pathway. This, in turn, leads to the downregulation of EMT-inducing transcription factors like Snail, Slug, and Twist, and a subsequent increase in the expression of the epithelial marker E-cadherin, with a concomitant decrease in mesenchymal markers such as N-cadherin and Vimentin.
Figure 1: this compound's indirect inhibition of the TGF-β signaling pathway.
Blockade of FGF and PDGF Signaling Pathways
This compound directly inhibits FGFR and PDGFR. In the context of EMT, activation of these receptors by their respective ligands can promote the process. By blocking these receptors, this compound prevents the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to contribute to the expression of EMT-related transcription factors and the promotion of cell migration and invasion.
Figure 2: this compound's direct inhibition of FGFR and PDGFR signaling pathways.
Quantitative Data on this compound's Effect on EMT Markers
The following tables summarize the quantitative effects of this compound on key EMT markers and related cellular functions from various in vitro studies.
Table 1: Effect of this compound on the Expression of EMT Markers
| Cell Line | Treatment | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Snail (Transcription Factor) | Reference |
| A549 (Lung Cancer) | TGF-β1 (5 ng/mL) + this compound (1 µM) | ↑ 1.8-fold vs. TGF-β1 alone | ↓ 0.4-fold vs. TGF-β1 alone | ↓ 0.5-fold vs. TGF-β1 alone | ↓ 0.3-fold vs. TGF-β1 alone | Fictional Example |
| PANC-1 (Pancreatic Cancer) | This compound (0.5 µM) | ↑ 2.5-fold vs. control | ↓ 0.3-fold vs. control | ↓ 0.4-fold vs. control | ↓ 0.2-fold vs. control | Fictional Example |
| Primary Human RPE | TGF-β1 (10 ng/mL) + this compound (0.1 µM) | ↑ 3.2-fold vs. TGF-β1 alone | Not Reported | ↓ 0.6-fold vs. TGF-β1 alone | Not Reported | Fictional Example |
Data are presented as fold change relative to the respective control group.
Table 2: Functional Effects of this compound on EMT-Associated Processes
| Cell Line | Assay | Treatment | Result | IC50 | Reference |
| A549 | Cell Migration (Wound Healing) | This compound (1 µM) | 60% reduction in wound closure at 24h | ~0.8 µM | Fictional Example |
| PANC-1 | Cell Invasion (Matrigel) | This compound (0.5 µM) | 75% reduction in invading cells | ~0.3 µM | Fictional Example |
| Primary Human RPE | Collagen Gel Contraction | This compound (0.1 µM) | 50% reduction in gel contraction | ~0.08 µM | Fictional Example |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the effect of this compound on EMT.
Western Blotting for EMT Marker Expression
Objective: To quantify the protein levels of epithelial and mesenchymal markers.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Figure 3: Workflow for Western Blotting analysis of EMT markers.
Immunofluorescence Staining for EMT Marker Localization
Objective: To visualize the subcellular localization and expression of EMT markers.
Protocol:
-
Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody Incubation: Cells are washed with PBS and incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining: Nuclei are counterstained with DAPI.
-
Mounting and Imaging: Coverslips are mounted on glass slides with an anti-fade mounting medium and imaged using a confocal microscope.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on cell migratory capacity.
Protocol:
-
Cell Seeding: Cells are grown to a confluent monolayer in a 6-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the monolayer.
-
Treatment: The cells are washed to remove debris and incubated with fresh medium containing this compound or a vehicle control.
-
Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: The wound area is measured using image analysis software, and the percentage of wound closure is calculated.
Figure 4: Workflow for the wound healing (scratch) assay.
Conclusion
This compound effectively counteracts the process of epithelial-mesenchymal transition by inhibiting key signaling pathways, primarily those mediated by FGFR, PDGFR, and their crosstalk with the TGF-β signaling cascade. This inhibitory action manifests as a reversion of the mesenchymal phenotype towards an epithelial one, characterized by the upregulation of E-cadherin and the downregulation of N-cadherin, Vimentin, and key EMT-inducing transcription factors. Functionally, this translates to a reduction in cell migration and invasion. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the anti-EMT effects of this compound and to explore its therapeutic potential in fibrosis and oncology.
Nintedanib's Mode of Action in Scleroderma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs, vasculopathy, and immune dysregulation. A significant cause of morbidity and mortality in SSc is the development of interstitial lung disease (SSc-ILD). Nintedanib, a small molecule tyrosine kinase inhibitor, has emerged as a promising therapeutic agent for slowing the progression of SSc-ILD. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's efficacy in scleroderma. It details the drug's primary targets, its impact on key signaling pathways, and its downstream effects on fibroblast behavior and the fibrotic process. This document summarizes quantitative data from preclinical and clinical studies, provides detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action.
Introduction to this compound and its Role in Scleroderma
This compound (Ofev®) is an orally administered small molecule that functions as an intracellular inhibitor of multiple tyrosine kinases.[1] It was initially developed as an anti-cancer agent and has been approved for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3] Given the pathological similarities between IPF and SSc-ILD, particularly the central role of activated fibroblasts and excessive extracellular matrix (ECM) deposition, this compound's therapeutic potential in scleroderma has been extensively investigated.[4] Clinical trials, such as the landmark SENSCIS trial, have demonstrated that this compound significantly slows the rate of decline in forced vital capacity (FVC) in patients with SSc-ILD, leading to its approval for this indication.[1][5]
The therapeutic efficacy of this compound in scleroderma is attributed to its ability to simultaneously target several key signaling pathways implicated in the pathogenesis of fibrosis.
Core Mechanism of Action: Targeting Pro-Fibrotic Signaling Pathways
This compound competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, thereby blocking their autophosphorylation and subsequent downstream signaling cascades.[6][7] This multi-targeted approach is crucial for its anti-fibrotic effects.
Primary Molecular Targets
This compound's primary targets are the receptors for three key growth factors that drive fibrosis:
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: PDGF is a potent mitogen and chemoattractant for fibroblasts. Its signaling is crucial for fibroblast proliferation, migration, and differentiation into myofibroblasts.[2][3]
-
Fibroblast Growth Factor Receptor (FGFR) 1-3: FGFs are involved in tissue repair and angiogenesis, but their aberrant activation contributes to fibrosis by promoting fibroblast proliferation and ECM production.[2][3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3: While primarily known for its role in angiogenesis, VEGF signaling can also indirectly contribute to fibrosis.[2][3]
In addition to these primary targets, this compound also inhibits other kinases such as Fms-like tyrosine kinase-3 (Flt-3), lymphocyte-specific protein tyrosine kinase (Lck), Lyn, and Src, which may contribute to its anti-inflammatory and immunomodulatory effects.[1]
Downstream Signaling Pathways
By inhibiting its target receptors, this compound effectively blocks several downstream signaling pathways that are central to the fibrotic process.
Quantitative Data on this compound's Efficacy
The anti-fibrotic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound on Kinase Inhibition
| Target Kinase | IC50 (nmol/L) | Reference |
| PDGFRα | 69 | [2] |
| PDGFRβ | 37 | [2] |
| FGFR1 | 108 | [2] |
| FGFR2 | 257 | [7] |
| FGFR3 | 610 | [2] |
| VEGFR1 | 34 | [2] |
| VEGFR2 | 21 | [2] |
| VEGFR3 | 13 | [2] |
| Flt-3 | 26 | [2] |
Table 2: In Vitro Effects of this compound on Fibroblast Function in Scleroderma Models
| Parameter | Cell Type | Treatment | Result | Reference |
| Proliferation | SSc Lung Fibroblasts | 100 nM this compound + PDGF | 1.9-fold reduction in proliferation rate within 24h compared to PDGF alone. | [5] |
| Migration | SSc Lung Fibroblasts | 100 nM this compound + PDGF | Migration reduced from 62.8% to 39.1%. | [5] |
| Migration | SSc Lung Fibroblasts | 100 nM this compound (serum-free) | Migration reduced from 38.2% to 26.6%. | [5] |
| α-SMA Promoter Activity | SSc Lung Fibroblasts | 100 nM this compound | 1.5-fold reduction. | |
| α-SMA Protein Expression | SSc Lung Fibroblasts | 100 nM this compound | 4.86-fold reduction. | |
| Collagen Release | Dermal Fibroblasts | This compound (dose-dependent) | Dose-dependent reduction in PDGF- and TGF-β-induced collagen release. | [6] |
Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Skin Fibrosis Mouse Model
| Parameter | Treatment | Result | Reference |
| Dermal Thickening | 50 mg/kg this compound (twice daily) | Significant decrease in dermal thickening. | [8] |
Table 4: Clinical Efficacy of this compound in the SENSCIS Trial
| Parameter | Treatment Group | Placebo Group | Result | Reference |
| Annual Rate of FVC Decline | -52.4 mL/year | -93.3 mL/year | 44% reduction in the rate of FVC decline with this compound. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mode of action of this compound in scleroderma.
In Vitro Assays Using Human Dermal and Lung Fibroblasts
-
Objective: To quantify the effect of this compound on the proliferation of fibroblasts isolated from scleroderma patients and healthy controls.
-
Protocol:
-
Cell Seeding: Plate human dermal or lung fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) with or without a pro-fibrotic stimulus like PDGF (10 ng/mL) or TGF-β (5 ng/mL). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-72 hours.
-
Quantification:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
-
-
Objective: To assess the effect of this compound on the migratory capacity of fibroblasts.
-
Protocol:
-
Monolayer Culture: Culture fibroblasts in 6-well plates until a confluent monolayer is formed.
-
Scratch Creation: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound with or without a chemoattractant like PDGF.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure.
-
-
Objective: To determine if this compound inhibits the differentiation of fibroblasts into contractile myofibroblasts.
-
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts on glass coverslips and treat with this compound in the presence or absence of TGF-β for 48-72 hours.
-
Immunofluorescence for α-SMA:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Phalloidin Staining for Stress Fibers:
-
After fixation and permeabilization, incubate the cells with a fluorescently labeled phalloidin conjugate to visualize F-actin stress fibers.[9]
-
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells and the intensity of stress fiber formation.
-
-
Objective: To measure the effect of this compound on collagen production by fibroblasts.
-
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts to near confluence and treat with this compound and a pro-fibrotic stimulus for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Quantification: Use the SirCol™ Soluble Collagen Assay kit according to the manufacturer's instructions. This assay utilizes the Sirius Red dye which specifically binds to the [Gly-X-Y]n triple helix structure of soluble collagens.[10]
-
Measurement: Measure the absorbance of the collagen-dye complex at 555 nm and determine the collagen concentration by comparing to a standard curve.
-
In Vivo Bleomycin-Induced Scleroderma Mouse Model
-
Objective: To evaluate the anti-fibrotic efficacy of this compound in a well-established animal model of scleroderma.
-
Protocol:
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL solution) into a defined area on the shaved upper back for 3-4 weeks.[11] A control group receives saline injections.
-
This compound Administration: Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage, either prophylactically (starting from day 0) or therapeutically (starting after the establishment of fibrosis, e.g., day 7 or 14).[1]
-
Assessment of Skin Fibrosis:
-
Dermal Thickness: At the end of the experiment, euthanize the mice and excise the treated skin. Measure the dermal thickness from histological sections stained with Hematoxylin and Eosin (H&E).
-
Hydroxyproline Assay: Quantify the total collagen content in skin biopsies using a hydroxyproline assay. This involves hydrolyzing the tissue in strong acid and colorimetrically measuring the amount of hydroxyproline, an amino acid abundant in collagen.[3][12]
-
-
Histological and Immunohistochemical Analysis:
-
Masson's Trichrome Staining: Stain skin sections to visualize collagen deposition (stains blue/green).
-
α-SMA Immunohistochemistry: Perform immunohistochemistry to detect the presence of myofibroblasts in the fibrotic lesions.[13]
-
-
Conclusion
This compound exerts its anti-fibrotic effects in scleroderma through a multi-targeted inhibition of key receptor tyrosine kinases, primarily PDGFR, FGFR, and VEGFR. This blockade disrupts the downstream signaling pathways responsible for fibroblast activation, proliferation, migration, and differentiation into myofibroblasts, ultimately leading to a reduction in excessive extracellular matrix deposition. The quantitative data from both in vitro and in vivo studies, corroborated by the clinical efficacy observed in the SENSCIS trial, provide a strong rationale for the use of this compound in slowing the progression of SSc-ILD. The experimental protocols detailed in this guide offer a framework for further research into the nuanced mechanisms of this compound and for the evaluation of novel anti-fibrotic therapies for scleroderma.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 4. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic efficacy of this compound in a cellular model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. Phalloidin staining protocol | Abcam [abcam.com]
- 10. ilexlife.com [ilexlife.com]
- 11. inotiv.com [inotiv.com]
- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib's Role in Modulating Profibrotic Mediators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, playing a crucial role in the modulation of profibrotic mediators. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and its effects on the cellular and molecular drivers of fibrosis. Through a comprehensive review of preclinical and in vitro studies, this document outlines the quantitative effects of this compound on fibroblast proliferation, migration, and differentiation, as well as on extracellular matrix (ECM) deposition. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the complex processes involved.
Introduction
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive accumulation of ECM, leading to organ scarring and dysfunction. A number of profibrotic mediators, including platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), are key drivers of this pathological process.[1][2] this compound (formerly BIBF 1120) is an intracellular inhibitor that targets the receptor tyrosine kinases of these growth factors, thereby interfering with fundamental profibrotic mechanisms.[1][3] This guide delves into the core mechanisms by which this compound exerts its anti-fibrotic effects.
Mechanism of Action: Targeting Key Profibrotic Pathways
This compound is a competitive inhibitor of the ATP-binding pocket of the intracellular domains of VEGFR, FGFR, and PDGFR.[4][5] This inhibition blocks the autophosphorylation of these receptors and disrupts downstream signaling cascades that are crucial for fibroblast activation and proliferation.[6][7]
Inhibition of PDGF, FGF, and VEGF Signaling
This compound effectively inhibits the signaling pathways of PDGF, FGF, and VEGF, which are central to the pathogenesis of fibrosis.[1] These growth factors promote the proliferation, migration, and survival of fibroblasts, the primary cell type responsible for ECM production.[6][7] By blocking these pathways, this compound reduces the overall population and activity of fibroblasts.[1]
Modulation of TGF-β Signaling
While not a direct inhibitor of the transforming growth factor-beta (TGF-β) receptor, this compound has been shown to indirectly modulate its signaling. The profibrotic effects of TGF-β are partially mediated by other growth factors like PDGF and FGF-2.[8] this compound's inhibition of these pathways can therefore attenuate the downstream effects of TGF-β signaling.[8] Furthermore, some studies suggest that this compound can inhibit TGF-β-induced fibroblast-to-myofibroblast differentiation and reduce the phosphorylation of downstream signaling molecules like Smad2/3, p38 MAPK, and ERK1/2.[9][10][11] One proposed mechanism is the inhibition of tyrosine phosphorylation of the type II TGF-β receptor.[12][13]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the inhibitory effects of this compound from various in vitro studies.
Table 1: this compound IC50 Values for Receptor Tyrosine Kinase Inhibition
| Receptor Family | Specific Receptor | IC50 (nM) |
| VEGFR | VEGFR1 | 34 |
| VEGFR2 | 13 | |
| VEGFR3 | 13 | |
| FGFR | FGFR1 | 69 |
| FGFR2 | 37 | |
| FGFR3 | 108 | |
| PDGFR | PDGFRα | 59 |
| PDGFRβ | 65 |
Table 2: this compound IC50 Values for Inhibition of Cell Proliferation
| Cell Type | Stimulant | IC50 (nM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 9 |
| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGF-BB | 69 |
| Bovine Retinal Pericytes | PDGF-BB | 79 |
| Normal Human Lung Fibroblasts (N-HLF) | PDGF-BB | 64 |
| IPF Human Lung Fibroblasts (IPF-HLF) | PDGF-BB, FGF-2, VEGF | Significantly reversed proliferation |
Source:[1]
Table 3: Effects of this compound on Profibrotic Gene and Protein Expression
| Gene/Protein | Cell Type | Treatment | Effect |
| α-SMA (mRNA & protein) | Human Tenon's Fibroblasts (HTFs) | This compound (µM concentrations) + TGF-β1 | Downregulation |
| Snail (mRNA & protein) | Human Tenon's Fibroblasts (HTFs) | This compound (µM concentrations) + TGF-β1 | Downregulation |
| Collagen 1a1 (mRNA & protein) | IPF Fibroblasts | This compound (2 µM) | Downregulation |
| Fibronectin (mRNA & protein) | IPF Fibroblasts | This compound (2 µM) | Downregulation |
| Collagen (total) | IPF Fibroblasts | This compound (1 µM) + TGF-β1 | Reduced secretion and deposition |
Experimental Protocols
In Vitro Assays
-
Cell Culture: Primary human lung fibroblasts from IPF patients (IPF-HLF) or control donors (N-HLF) are cultured in standard media.[10]
-
Stimulation: Cells are stimulated with profibrotic growth factors such as PDGF-BB (e.g., 10-50 ng/mL), FGF-2 (e.g., 10 ng/mL), or VEGF (e.g., 10 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 0.001 to 1 µM).[10]
-
Assessment of Proliferation:
-
BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.[6]
-
WST-1/CCK-8 Assay: Colorimetric assays that measure cell viability and metabolic activity, which correlates with cell number.[16][17]
-
Direct Cell Counting: Manual or automated counting of cells after a defined incubation period (e.g., 48-72 hours).[10]
-
-
Procedure: A confluent monolayer of fibroblasts is "scratched" to create a cell-free gap.[18]
-
Treatment: Cells are then treated with growth factors and/or this compound.
-
Analysis: The rate of wound closure is monitored over time (e.g., 24-48 hours) using microscopy.[18]
-
Principle: This colorimetric assay quantifies total soluble collagen in cell culture supernatants or cell lysates.[2][19]
-
Procedure: Fibroblasts are stimulated with TGF-β1 (e.g., 5 ng/mL) in the presence of varying concentrations of this compound for 48 hours.[10][19] The amount of collagen secreted into the medium or deposited in the cell layer is then measured.[10][19]
-
Purpose: To quantify the expression levels of key profibrotic proteins such as α-smooth muscle actin (α-SMA), fibronectin, and phosphorylated signaling proteins (e.g., p-Smad2/3, p-ERK1/2).[13][18]
-
Protocol:
-
Cell lysis and protein extraction.
-
Protein quantification using a standard method (e.g., BCA assay).
-
Separation of proteins by SDS-PAGE.
-
Transfer of proteins to a membrane (e.g., PVDF).
-
Incubation with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detectable enzyme.
-
-
Purpose: To measure the mRNA levels of profibrotic genes.[20]
-
Protocol:
-
RNA extraction from treated and untreated cells.
-
Reverse transcription of RNA to cDNA.
-
Amplification of specific cDNA targets using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.[20]
-
Quantification of gene expression relative to a housekeeping gene.[20]
-
In Vivo Models
-
Animal Model: C57BL/6 mice are commonly used.[8]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2.0-5.0 mg/kg) is administered to induce lung injury and subsequent fibrosis.[8][14]
-
This compound Treatment:
-
Assessment of Fibrosis:
-
Histology: Lung tissue is stained with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantifies the total collagen content in the lungs.
-
Immunohistochemistry: Staining for profibrotic markers like α-SMA.
-
Gene and Protein Expression Analysis: As described in the in vitro protocols, performed on lung tissue homogenates.
-
Visualizing the Mechanisms of this compound
Signaling Pathways
Caption: this compound's inhibition of key profibrotic signaling pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound's anti-fibrotic effects.
Conclusion
This compound demonstrates a robust and multi-faceted role in the modulation of profibrotic mediators. Its primary mechanism of action, the inhibition of VEGFR, FGFR, and PDGFR tyrosine kinases, effectively curtails the proliferation, migration, and activation of fibroblasts. Furthermore, its indirect influence on the TGF-β pathway further contributes to its anti-fibrotic efficacy. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and leverage the therapeutic potential of this compound and similar multi-targeted kinase inhibitors in the treatment of fibrotic diseases.
References
- 1. Idiopathic pulmonary fibrosis: current treatment options and critical appraisal of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 9. This compound selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying the effects of this compound treatment on bleomycin-induced pulmonary fibrosis mice model in vivo using a novel synchrotron-based imaging method | European Respiratory Society [publications.ersnet.org]
- 15. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 16. Gene Expression Changes Associated with this compound Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound downregulates the profibrotic M2 phenotype in cultured monocyte-derived macrophages obtained from systemic sclerosis patients affected by interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nintedanib's Anti-Proliferative Effect on Fibroblasts: An In Vitro Assay Protocol
Application Note
Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] These receptors play a crucial role in the signaling pathways that drive fibroblast proliferation, a key process in the pathogenesis of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).[1][2][3] In vitro studies have consistently demonstrated that this compound effectively inhibits the proliferation of lung fibroblasts, providing a strong rationale for its clinical use in treating IPF.[1][4] This document provides a detailed protocol for an in vitro assay to evaluate the anti-proliferative effects of this compound on human lung fibroblasts.
Data Presentation
The following tables summarize the inhibitory effects of this compound on fibroblast proliferation from various in vitro studies.
Table 1: IC50 Values of this compound on Fibroblast Proliferation
| Cell Type | Stimulus | IC50 (nmol/L) | Reference |
| Human Lung Fibroblasts (N-HLF) | PDGF-BB | 22 (PDGFRα phosphorylation) | [1] |
| Human Lung Fibroblasts (N-HLF) | PDGF-BB | 39 (PDGFRβ phosphorylation) | [1] |
| Human Lung Fibroblasts from IPF patients (IPF-HLF) | PDGF or Serum | ~70 (65% inhibition) | [5] |
| Various Cell Types | Various Growth Factors | <1 to 226 | [6] |
| Tumour-Associated Fibroblasts | - | ~800-1000 | [7] |
Table 2: Effect of this compound on Growth Factor-Induced Fibroblast Proliferation
| Cell Type | Stimulus | This compound Concentration (µM) | Inhibition of Proliferation | Reference |
| IPF-HLF & Control-HLF | PDGF-BB, bFGF, VEGF | 0.001 - 1 | Concentration-dependent prevention | [8][9] |
| IPF Myofibroblasts | TGF-β1 | 0.001 - 1 | Prevention of pro-proliferative effect | [10] |
| Human Tenon's Fibroblasts (HTF) | TGF-β1 | 0.1, 0.5, 1 | Dose-dependent inhibition | [11][12] |
| Control & IPF Fibroblastic Cells | Serum | 1 | Reduced to 67% and 68% respectively | [13] |
Signaling Pathway
This compound exerts its anti-proliferative effects by blocking the ATP-binding pocket of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades that lead to cell proliferation.[14]
Caption: this compound signaling pathway in fibroblasts.
Experimental Workflow
The following diagram outlines the key steps in the in vitro fibroblast proliferation assay.
Caption: Experimental workflow for the fibroblast proliferation assay.
Experimental Protocols
This section provides a detailed methodology for assessing the anti-proliferative effect of this compound on primary human lung fibroblasts.
1. Materials and Reagents
-
Primary Human Lung Fibroblasts (HLFs) from normal donors or IPF patients
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human Growth Factors (e.g., PDGF-BB, bFGF, VEGF, TGF-β1)
-
Cell Proliferation Assay Kit (e.g., BrdU, MTT, or CCK-8)
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture
-
Culture primary human lung fibroblasts in FGM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments.
3. Fibroblast Proliferation Assay
-
Cell Seeding:
-
Harvest fibroblasts and resuspend in FGM.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of FGM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
After 24 hours, gently aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of serum-free DMEM and incubate for 24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free DMEM to achieve final desired concentrations (e.g., 0.001 µM to 1 µM).[5][8][13] A DMSO vehicle control should be included.
-
Aspirate the medium from the wells and add 50 µL of the this compound dilutions.
-
Incubate for 30 minutes to 1 hour.[5]
-
-
Growth Factor Stimulation:
-
Prepare solutions of growth factors (e.g., PDGF-BB at 50 ng/mL, bFGF at 10 ng/mL, VEGF at 10 ng/mL, or TGF-β1 at 5 ng/mL) in serum-free DMEM.[1][5][9][15]
-
Add 50 µL of the growth factor solution to the respective wells. For the negative control, add 50 µL of serum-free DMEM.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Assessment of Cell Proliferation:
-
Measure cell proliferation using a commercially available kit (e.g., BrdU, MTT, or CCK-8) according to the manufacturer's instructions.
-
For BrdU assay: Add BrdU solution to each well and incubate for a specified time. Then, fix the cells, add the anti-BrdU antibody, and subsequently the substrate for colorimetric detection.
-
For MTT/CCK-8 assay: Add the MTT or CCK-8 reagent to each well and incubate. The viable cells will convert the reagent into a colored product.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
This protocol provides a robust framework for investigating the anti-proliferative effects of this compound on fibroblasts. Researchers may need to optimize certain parameters, such as cell seeding density and incubation times, based on their specific cell lines and experimental conditions.
References
- 1. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 3. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - ProQuest [proquest.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Idiopathic pulmonary fibrosis: current treatment options and critical appraisal of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pirfenidone and this compound modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 15. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib in Animal Models of Idiopathic Pulmonary Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nintedanib in preclinical animal models of idiopathic pulmonary fibrosis (IPF). The included protocols and data summaries are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of antifibrotic compounds.
This compound is a small molecule tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[1][2] By inhibiting these pathways, this compound interferes with key processes in the pathogenesis of fibrosis, including fibroblast proliferation, migration, differentiation, and the deposition of extracellular matrix.[1][3] Its efficacy has been demonstrated in various animal models of pulmonary fibrosis, providing a strong rationale for its clinical use in IPF.[1][2]
Preclinical Animal Models
The most widely utilized animal model for studying pulmonary fibrosis is the bleomycin-induced model. A single or repetitive intratracheal instillation of bleomycin induces lung injury and inflammation, followed by the development of fibrosis.[4][5] The silica-induced model is another established method that mimics the progressive nature of fibrosis seen in human silicosis, a type of pulmonary fibrosis.[6][7]
Quantitative Data Summary of this compound Studies in Animal Models
The following tables summarize the experimental conditions and key findings from various studies investigating the effects of this compound in animal models of pulmonary fibrosis.
Table 1: this compound in Bleomycin-Induced Pulmonary Fibrosis Models
| Animal Model | This compound Dosage & Administration | Treatment Regimen | Key Quantitative Outcomes & Efficacy | Citation(s) |
| Mouse | 30 mg/kg and 60 mg/kg; oral gavage | Preventive: Daily from day 0 to 14. Therapeutic: Daily from day 7 to 21. | Significantly reduced lung collagen, IL-1β, and TIMP-1 levels. Diminished lung inflammation and fibrosis scores. | [4] |
| Mouse | 50 mg/kg; oral gavage | Daily for 3 weeks (5 days/week). | Ameliorated bleomycin-induced pulmonary fibrosis and suppressed endothelial-mesenchymal transition. | [8] |
| Mouse | 30, 60, and 120 mg/kg; oral gavage | Daily for 21 days, starting 7 days after bleomycin. | Dose-dependently attenuated lung injury, reduced collagen accumulation, and inhibited the PI3K/Akt/mTOR pathway. | [9][10] |
| Rat | 100 mg/kg; oral gavage | Prophylactic: Commenced prior to bleomycin. Therapeutic: Commenced 7 days after bleomycin. | Attenuated the decline in lung function (forced vital capacity and forced expiratory volume) at day 21. | [11] |
| Rat | 60 mg/kg; oral gavage | Twice daily from day -1 to day 27 in a repetitive bleomycin challenge model. | Significantly reduced Ashcroft fibrosis scores and hydroxyproline content. | [12] |
| Rat | Inhaled: 0.25 and 0.375 mg/kg; Oral: 60 mg/kg | Inhaled: Once daily from day 8 to 27. Oral: Twice daily from day 8 to 27. | Inhaled this compound significantly reduced lung fibrosis scores. | [13] |
Table 2: this compound in Silica-Induced Pulmonary Fibrosis Models
| Animal Model | This compound Dosage & Administration | Treatment Regimen | Key Quantitative Outcomes & Efficacy | Citation(s) |
| Mouse | Not specified | Therapeutic treatment from day 5 to 21. | Reduced the area and number of fibrotic nodules and decreased lung Collagen I content. | [6] |
| Mouse | Inhaled: 0.1 or 1 mg/kg; Oral: 100 mg/kg | Inhaled: Every 72 hours (6 doses total). Oral: Daily for 18 days. | Inhaled this compound provided robust anti-fibrotic effects and improved lung function, while the oral dose was less effective. | [7][14] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice and this compound Treatment
1. Induction of Pulmonary Fibrosis: a. Anesthetize C57BL/6 mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). b. Intratracheally instill a single dose of bleomycin sulfate (typically 2.0-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).[4][10][15] Control animals receive sterile saline only. c. Monitor the animals for recovery from anesthesia.
2. This compound Administration (Therapeutic Model): a. Beginning on day 7 post-bleomycin instillation, prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose).[8] b. Administer this compound daily via oral gavage at the desired dose (e.g., 30-60 mg/kg).[4] The vehicle is administered to the control and bleomycin-only groups. c. Continue daily administration for 14-21 days.[4][10]
3. Outcome Assessment (Day 21 or 28): a. Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.[4] b. Perfuse the lungs and harvest lung tissue. c. Fix one lung lobe in 10% neutral buffered formalin for histological analysis (e.g., H&E and Masson's trichrome staining) and assessment of fibrosis using the Ashcroft score.[8] d. Homogenize the remaining lung tissue for collagen quantification (e.g., hydroxyproline assay) and protein analysis (e.g., Western blot for fibrotic markers and signaling proteins).[10]
Experimental workflow for bleomycin-induced pulmonary fibrosis.
Protocol 2: Silica-Induced Pulmonary Fibrosis in Mice and this compound Treatment
1. Induction of Pulmonary Fibrosis: a. Anesthetize mice as described in Protocol 1. b. Intratracheally or via oropharyngeal aspiration, instill a single dose of crystalline silica suspension (e.g., 20 mg/kg or a fixed dose of 2.5 mg/mouse) in sterile saline.[6] Control animals receive sterile saline.
2. This compound Administration (Therapeutic Model): a. For oral administration, begin treatment at a designated time point when fibrosis is established (e.g., day 15) and administer daily.[7] b. For inhaled administration, a nanosuspension of this compound can be delivered via intratracheal instillation at specified intervals (e.g., every 72 hours).[7][14]
3. Outcome Assessment: a. At the end of the treatment period, assess lung function in anesthetized mice (e.g., measures of lung elastance and compliance).[7] b. Following lung function testing, euthanize the animals and collect lung tissue for histological and biochemical analysis as described in Protocol 1.
Signaling Pathways Modulated by this compound
This compound exerts its antifibrotic effects by targeting multiple receptor tyrosine kinases. The inhibition of PDGFR, FGFR, and VEGFR disrupts downstream signaling cascades that are crucial for the activation and proliferation of fibroblasts and the deposition of extracellular matrix.[1][5] Recent studies have also implicated other pathways in the mechanism of action of this compound, including the FAK/ERK, JAK2, and PI3K/Akt/mTOR pathways.[5][8][9][16]
This compound signaling pathway inhibition in fibrosis.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound and other potential antifibrotic therapies. The bleomycin model is suitable for studying the acute inflammatory and subsequent fibrotic phases, while the silica model offers insights into a more progressive and chronic form of pulmonary fibrosis. Careful selection of the animal model, treatment regimen, and outcome measures is crucial for generating reliable and clinically relevant data in the development of new treatments for idiopathic pulmonary fibrosis.
References
- 1. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Pirfenidone and this compound attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of this compound nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction [mdpi.com]
- 9. This compound Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. avalynpharma.com [avalynpharma.com]
- 14. Development of this compound nanosuspension for inhaled treatment of experimental silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: CCl4-Induced Liver Fibrosis Model and Nintedanib Treatment
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure[1][2]. The carbon tetrachloride (CCl4)-induced liver fibrosis model is a widely used and reproducible preclinical model that mimics key aspects of human liver fibrosis, including inflammation, hepatocyte damage, and collagen deposition[2][3]. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is approved for the treatment of idiopathic pulmonary fibrosis and has shown significant anti-fibrotic and anti-inflammatory activity in preclinical models of liver fibrosis[4][5][6]. This document provides detailed protocols for inducing liver fibrosis in rodents using CCl4 and for evaluating the therapeutic efficacy of this compound.
CCl4-Induced Liver Fibrosis: Mechanism and Signaling
Carbon tetrachloride is a hepatotoxin that induces liver injury primarily through the formation of reactive free radicals. Its metabolism by cytochrome P450 in hepatocytes generates the trichloromethyl radical (·CCl3), which initiates lipid peroxidation, damages cellular membranes, and leads to hepatocyte necrosis and apoptosis[1]. This initial injury triggers an inflammatory cascade, activating Kupffer cells (resident liver macrophages) and promoting the recruitment of other immune cells. Activated Kupffer cells release pro-inflammatory and fibrogenic cytokines, most notably Transforming Growth Factor-beta (TGF-β). This cascade ultimately activates hepatic stellate cells (HSCs), transforming them from quiescent, vitamin A-storing cells into proliferative, contractile myofibroblasts responsible for the excessive deposition of ECM components like collagen[7][8].
This compound: Mechanism of Action and Treatment Protocols
This compound is an intracellular inhibitor that targets multiple tyrosine kinases.[9] It competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR)[10][11]. By blocking these key pro-fibrotic signaling pathways, this compound effectively inhibits the proliferation, migration, and activation of fibroblasts (including activated HSCs), thereby reducing the production of ECM[11]. It also targets non-receptor tyrosine kinases like Src, which are involved in inflammation and immunological activation[5][12].
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of this compound in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asiatic acid ameliorates CCl4-induced liver fibrosis in rats: involvement of Nrf2/ARE, NF-κB/IκBα, and JAK1/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound attenuates NLRP3 inflammasome-driven liver fibrosis by targeting Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Nintedanib in Systemic Sclerosis Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various mouse models of systemic sclerosis (SSc) to evaluate the efficacy of Nintedanib. This document is intended to guide researchers in designing and executing preclinical studies to assess the anti-fibrotic and anti-inflammatory potential of this compound and other novel therapeutic agents.
Introduction to Systemic Sclerosis and this compound
Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs, vasculopathy, and immune system dysregulation.[1][2] Interstitial lung disease (ILD) is a common and severe manifestation of SSc, significantly contributing to morbidity and mortality.[3][4] this compound, a tyrosine kinase inhibitor, has been approved for the treatment of idiopathic pulmonary fibrosis (IPF) and SSc-associated ILD (SSc-ILD).[3][4][5] It targets key signaling pathways involved in fibrosis by inhibiting platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[3][6][7] Preclinical evaluation in relevant animal models is crucial for understanding its mechanism of action and exploring its therapeutic potential.[8][9]
Mouse Models for this compound Evaluation in Systemic Sclerosis
Several mouse models are employed to recapitulate the pathological features of SSc and are instrumental in the preclinical assessment of this compound. The most commonly utilized models include the bleomycin-induced fibrosis model, the Tight Skin 1 (Tsk1/+) mouse, and the Fra2 transgenic mouse.
Bleomycin-Induced Fibrosis Model
The bleomycin-induced model is a widely used and well-characterized model that mimics the inflammatory and fibrotic stages of SSc.[1][2][10] Repetitive administration of bleomycin, a cytotoxic agent, induces skin and lung fibrosis.[1][11][12]
Experimental Protocol: Bleomycin-Induced Dermal and Pulmonary Fibrosis
-
Animal Strain: C57BL/6 mice (6-8 weeks old) are commonly used.[12]
-
Induction of Fibrosis:
-
Dermal Fibrosis: Administer daily subcutaneous (s.c.) injections of bleomycin (e.g., 1 mg/ml in 100 µl saline) into a defined area on the shaved back for a period of 3-4 weeks.[10] Alternatively, a methylcellulose gel-based slow-release formulation can be injected weekly.[13]
-
Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2.0 mg/kg) is administered to induce lung fibrosis.[11][14]
-
-
This compound Administration:
-
Preventive Treatment: this compound (e.g., 30 or 60 mg/kg) is administered daily by oral gavage, starting from the first day of bleomycin treatment and continuing throughout the study period (e.g., 14 or 21 days).[11]
-
Therapeutic Treatment: this compound administration begins after the establishment of fibrosis (e.g., day 7 or 14) and continues for a specified duration.[11][15]
-
-
Endpoint Analysis:
-
Dermal Fibrosis:
-
Pulmonary Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Sirius Red to assess the extent of fibrosis using the Ashcroft scoring system.[14][16]
-
Collagen Content: Measured by hydroxyproline assay of lung tissue homogenates.[11][14]
-
Inflammatory Cell Infiltration: Analyzed in bronchoalveolar lavage fluid (BALF) by cell counting and differential analysis.[11]
-
Gene Expression: Analysis of pro-fibrotic and inflammatory markers (e.g., Col1a1, Col3, IL-1β, TIMP-1) in lung tissue by qPCR.[11][14]
-
-
Quantitative Data Summary: Bleomycin-Induced Fibrosis Model
| Parameter | Control (Bleomycin + Vehicle) | This compound Treatment (60 mg/kg) | Reference |
| Dermal Fibrosis | |||
| Dermal Thickness (µm) | Increased | Significantly Reduced | [9] |
| Hydroxyproline Content (µg/mg) | Increased | Significantly Reduced | [9] |
| Pulmonary Fibrosis | |||
| Ashcroft Score | Increased | Significantly Reduced | [11] |
| Lung Collagen (µ g/lung ) | Increased | Significantly Reduced | [11] |
| BALF Lymphocytes (cells/mL) | Increased | Significantly Reduced | [11] |
| Lung IL-1β (pg/mg protein) | Increased | Significantly Reduced | [11] |
| Lung TIMP-1 (ng/mg protein) | Increased | Significantly Reduced | [11] |
Experimental Workflow: Bleomycin-Induced Fibrosis Model
Caption: Workflow for evaluating this compound in the bleomycin-induced fibrosis model.
Tight Skin 1 (Tsk1/+) Mouse Model
The Tsk1/+ mouse is a genetic model that spontaneously develops skin fibrosis due to a mutation in the fibrillin-1 gene.[17][18] This model is particularly useful for studying fibrotic processes in the absence of a strong inflammatory trigger.[17]
Experimental Protocol: Tsk1/+ Mouse Model
-
Animal Strain: B6.Cg-Fbn1+/+Pldn/J (Tsk1/+) mice and wild-type littermates as controls.
-
This compound Administration: this compound (e.g., 50 mg/kg, twice daily or 60 mg/kg, once daily) is administered by oral gavage for a specified period (e.g., 4-8 weeks).[9][16]
-
Endpoint Analysis:
-
Skin Fibrosis:
-
Autoimmunity: Analysis of serum for autoantibodies, such as anti-topoisomerase I antibodies.[17]
-
Quantitative Data Summary: Tsk1/+ Mouse Model
| Parameter | Tsk1/+ (Vehicle) | Tsk1/+ (this compound Treatment) | Reference |
| Hypodermal Thickness (µm) | Increased | Significantly Reduced | [9] |
| Skin Collagen Content (µ g/punch ) | Increased | Significantly Reduced | [9] |
Logical Relationship: Tsk1/+ Model Pathogenesis
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Rationale for the evaluation of this compound as a treatment for systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale for the evaluation of this compound as a treatment for systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: New indication for systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits macrophage activation and ameliorates vascular and fibrotic manifestations in the Fra2 mouse model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sclerodermanews.com [sclerodermanews.com]
- 9. This compound inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. 2.6. Induction and Treatment of Experimental Scleroderma [bio-protocol.org]
- 13. A convenient method for producing the bleomycin-induced mouse model of scleroderma by weekly injections using a methylcellulose gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Effects of this compound in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of this compound versus Mycopheolate Mofetil in the FRA2 Mouse Model of Systemic Sclerosis Associated Interstitial Lung Disease - ACR Meeting Abstracts [acrabstracts.org]
- 17. Animal Models in Systemic Sclerosis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The tight skin mouse: an animal model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Collagen Deposition Following Nintedanib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Idiopathic Pulmonary Fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs) are characterized by the excessive deposition of extracellular matrix (ECM), primarily collagen, leading to scar tissue formation and loss of organ function.[1] Nintedanib is a multi-tyrosine kinase inhibitor approved for the treatment of these conditions.[2][3] It works by targeting key pathways involved in fibroblast proliferation, migration, and differentiation, ultimately reducing collagen production.[2][4][5] Accurate quantification of collagen deposition is crucial for evaluating the efficacy of this compound in both preclinical models and clinical research. These application notes provide detailed protocols for various methods to measure collagen deposition following this compound treatment.
Mechanism of Action: this compound's Anti-Fibrotic Effect
This compound exerts its anti-fibrotic effects by inhibiting the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs).[5][6] These include Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3).[2][5] By blocking these receptors, this compound inhibits downstream signaling cascades that are crucial for the activation of fibroblasts—the primary cells responsible for collagen synthesis.[4][6] This inhibition leads to a reduction in fibroblast proliferation, migration, and their differentiation into myofibroblasts, thereby decreasing the overall deposition of ECM proteins like collagen.[3][4]
Experimental Workflows
Successful measurement of this compound's effect on collagen deposition requires a well-planned experimental workflow, whether in an in vivo animal model or an in vitro cell culture system.
Methodologies and Protocols
Several robust methods are available to quantify collagen. The choice of method depends on the sample type (tissue, cells, fluid), the specific information required (total collagen vs. fibrillar organization), and available equipment.
Histological Staining for Visualization and Quantification
Histological stains are invaluable for visualizing collagen fibers within the tissue architecture, allowing for semi-quantitative or quantitative analysis of fibrosis.
-
Principle: Sirius Red is a strong anionic dye that binds specifically to the basic amino acids of collagen molecules.[7] When viewed under polarized light, the elongated dye molecules align with the parallel collagen fibers, enhancing their natural birefringence.[8][9] This results in larger, more mature collagen fibers appearing yellow-orange, while thinner, less organized fibers appear green.[9][10]
-
Protocol:
-
Deparaffinization and Rehydration: De-wax paraffin-embedded tissue sections (5 µm) in xylene and rehydrate through a graded series of ethanol to distilled water.[11]
-
Staining: Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid) for 60 minutes.[7][10] This long incubation ensures near-equilibrium staining.[7]
-
Washing: Briefly rinse slides in two changes of acidified water (e.g., 0.5% acetic acid in water) to remove unbound dye.[10][11]
-
Dehydration: Dehydrate the sections rapidly through three changes of 100% ethanol.[7]
-
Clearing and Mounting: Clear in xylene and mount with a resinous medium.[7]
-
-
Quantification: Capture images under bright-field or polarized light microscopy. The fibrotic area can be quantified using image analysis software (e.g., ImageJ/Fiji) by applying a color threshold to the red-stained areas and calculating the percentage of the total tissue area.
-
Advantages: Highly specific for collagen, allows differentiation of fiber thickness under polarized light.[9][10]
-
Limitations: Quantification can be influenced by section thickness and staining consistency.
-
Principle: This is a three-color staining protocol that differentiates collagen from other tissue components.[12] It uses an iron hematoxylin to stain nuclei black, Biebrich scarlet-acid fuchsin to stain cytoplasm and muscle red, and aniline blue to stain collagen blue.[13][14]
-
Protocol: (Protocol can vary, a general outline is provided)
-
Deparaffinization and Rehydration: As described for Picro-Sirius Red.
-
Mordanting: (If required by fixative) Incubate in Bouin's solution.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 5-10 minutes and wash.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 5-15 minutes.
-
Differentiation: Treat with phosphomolybdic/phosphotungstic acid solution to de-stain non-collagen components.
-
Collagen Staining: Stain with aniline blue for 5-10 minutes.
-
Dehydration and Mounting: Briefly rinse in 1% acetic acid, then dehydrate, clear, and mount.
-
-
Quantification: Similar to Picro-Sirius Red, the blue-stained collagen area can be quantified using image analysis software to determine the fibrosis score or percentage of fibrotic area.[15]
-
Advantages: Provides excellent contrast and visualizes overall tissue architecture.[13][16]
-
Limitations: Less specific for collagen than Sirius Red under polarized light.
Biochemical Assays for Total Collagen Quantification
These methods measure the total amount of collagen in a sample after extraction or hydrolysis and are highly quantitative.
-
Principle: Hydroxyproline is an amino acid found almost exclusively in collagen, comprising about 13.5% of its total amino acid content.[17][18] This assay measures the total hydroxyproline content in a hydrolyzed sample, which serves as a direct proxy for the total collagen amount.[19] The assay involves the oxidation of hydroxyproline, which then reacts with a chromogen (p-dimethylaminobenzaldehyde, DMAB) to produce a colored product measurable at ~560 nm.[18][20]
-
Protocol:
-
Sample Preparation: Lyophilize tissue samples to obtain dry weight. For cell culture, collect cell layers.
-
Hydrolysis: Add 6M HCl to the sample and hydrolyze at 95-120°C for 3-24 hours.[21]
-
Neutralization/Dilution: Cool the hydrolysate and neutralize with NaOH or dilute to reduce acid concentration as required by the specific kit protocol.[17][19] Centrifuge to remove any particulate matter.[21]
-
Oxidation: Add an oxidizing agent (e.g., Chloramine-T) to an aliquot of the hydrolysate and incubate at room temperature for ~20 minutes.[19]
-
Color Development: Add the chromogenic reagent (e.g., DMAB solution) and incubate at a higher temperature (e.g., 60-65°C) for 15-20 minutes.[19][20]
-
Measurement: Cool the samples and measure the absorbance at 540-580 nm (560 nm is common).[20]
-
Calculation: Determine the hydroxyproline concentration from a standard curve and convert to collagen amount (typically assuming collagen is ~13.5% hydroxyproline by weight).
-
-
Advantages: Considered the gold standard for total collagen quantification due to its accuracy and specificity.[22][23]
-
Limitations: The hydrolysis step is laborious and destructive to the sample.[22] It does not distinguish between collagen types or newly synthesized vs. mature collagen.[17]
-
Principle: This assay is a quantitative dye-binding method specific for soluble or extracted fibrillar collagens.[24] The Sircol dye reagent binds to the [Gly-X-Y] helical structure characteristic of collagen.[22] The collagen-dye precipitate is then collected by centrifugation, and the bound dye is eluted for colorimetric measurement.
-
Protocol: (Based on manufacturer's instructions)
-
Sample Preparation: For secreted collagen, use conditioned cell culture media.[25][26] For cell-deposited collagen, extract from the cell layer using cold acid-pepsin.[24]
-
Dye Binding: Add Sircol Dye Reagent to the sample, mix, and incubate (e.g., for 30 minutes at room temperature) to allow the collagen-dye complex to precipitate.
-
Precipitation: Centrifuge the samples to pellet the complex.
-
Washing: Discard the supernatant and gently wash the pellet to remove unbound dye.
-
Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.
-
Measurement: Transfer the solution to a microplate and read the absorbance at ~555 nm.
-
Calculation: Quantify the collagen concentration against a provided collagen standard curve.
-
-
Advantages: Simple, convenient, and requires less harsh sample preparation than the hydroxyproline assay.[22]
-
Limitations: May overestimate collagen due to non-specific binding to other proteins; an ultrafiltration step can improve accuracy.[22][23] Extraction efficiency from tissues can be low and variable.[24]
Advanced Imaging Techniques
-
Principle: SHG is a nonlinear optical process that occurs in highly ordered, non-centrosymmetric molecular structures.[27] Fibrillar collagens (types I, II, III), with their well-organized, triple-helical structure, are potent generators of SHG signal.[28][29] This technique uses a pulsed infrared laser to generate a signal at exactly half the excitation wavelength, allowing for label-free, high-resolution imaging of collagen fibers deep within tissues.[30]
-
Protocol:
-
Sample Preparation: Can be used on fresh, frozen, or fixed unstained tissue sections.[30]
-
Imaging: Place the sample on a multiphoton microscope equipped with a tunable pulsed laser (e.g., Ti:sapphire) and SHG-specific filters.
-
Acquisition: Excite the sample (typically 800-900 nm) and collect the SHG signal in the forward or backward direction at half the wavelength (400-450 nm).
-
-
Quantification: The resulting images can be analyzed for collagen fiber density, orientation, alignment, and thickness using specialized software (e.g., ImageJ with OrientationJ plugin).
-
Advantages: Label-free, high specificity for fibrillar collagen, provides 3D resolution, and causes minimal phototoxicity, enabling live tissue imaging.[29][30]
-
Limitations: Requires specialized and expensive multiphoton microscopy equipment. Does not detect non-fibrillar collagens (e.g., type IV).[28]
Quantitative Data Summary
This compound has been shown to consistently reduce collagen deposition across a range of experimental models. The following tables summarize representative quantitative data from published studies.
Table 1: Effect of this compound on Collagen in In Vitro Models
| Cell Type | Pro-fibrotic Stimulus | This compound Concentration | Assay Method | Key Finding | Citation |
| Primary Human IPF Fibroblasts | TGF-β1 (5 ng/ml) | 1 µM | Sircol™ Assay | Significantly prevented TGF-β-induced collagen secretion and deposition. | [25][26] |
| Primary Human IPF Fibroblasts | TGF-β1 (2 ng/ml) | 0.01 - 1 µM | Western Blot | Dose-dependently attenuated the secretion of collagen I and III. | [1] |
| Primary Human IPF Fibroblasts | None | 1 µM | Western Blot / qPCR | Down-regulated protein and mRNA expression of collagen 1a1. | [4] |
| Healthy Human Dermal Fibroblasts | TGF-β (1 nM) + PDGF (3 nM) | ≥100 nM | Biomarker Assay | Significantly reduced collagen type I, III, and VI formation. | [31] |
Table 2: Effect of this compound on Collagen in In Vivo Models
| Animal Model | Fibrosis Induction | This compound Treatment | Assay Method | Key Finding | Citation |
| Mouse | Bleomycin (BLM) | 60 mg/kg, daily | Hydroxyproline Assay | Significantly reduced total lung collagen content. | [32] |
| Mouse | Silica Crystals | 60 mg/kg, daily | Histology & Collagen Levels | Reduced fibrosis in lung histology and reduced collagen levels in lung tissue. | [3] |
| Mouse | Bleomycin (BLM) | Not specified | Synchrotron Imaging | Fully prevented the establishment of fibrosis with continuous use. | [33] |
| Rat | Bleomycin (BLM) | 50 mg/kg (as SLN) | Histology | Significantly attenuated BLM-induced collagen deposition. | [34] |
Measuring collagen deposition is a fundamental endpoint for assessing the anti-fibrotic efficacy of this compound. A multi-faceted approach is recommended. Histological methods like Picro-Sirius Red and Masson's Trichrome provide crucial spatial information on fibrosis within the tissue architecture. For robust quantification of total collagen, the hydroxyproline assay remains the gold standard. In parallel, the Sircol™ assay is a high-throughput method suitable for analyzing secreted collagen in in vitro systems. For detailed analysis of collagen fibril organization and structure, label-free SHG microscopy offers unparalleled specificity and resolution. By combining these methodologies, researchers can build a comprehensive understanding of how this compound modulates collagen deposition and ameliorates fibrosis.
References
- 1. atsjournals.org [atsjournals.org]
- 2. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 3. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. stainsfile.com [stainsfile.com]
- 11. med.emory.edu [med.emory.edu]
- 12. Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson's Trichrome Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ihisto.io [ihisto.io]
- 14. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Masson's trichrome staining: Significance and symbolism [wisdomlib.org]
- 16. ejmjih.com [ejmjih.com]
- 17. quickzyme.com [quickzyme.com]
- 18. google.com [google.com]
- 19. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. arigobio.com [arigobio.com]
- 22. Collagen Quantification in Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.atu.ie [pure.atu.ie]
- 24. quickzyme.com [quickzyme.com]
- 25. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Second harmonic generation microscopy: a powerful tool for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 30. Frontiers | Second Harmonic Generation Imaging of Collagen in Chronically Implantable Electrodes in Brain Tissue [frontiersin.org]
- 31. ard.bmj.com [ard.bmj.com]
- 32. This compound alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. publications.ersnet.org [publications.ersnet.org]
- 34. This compound solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-PDGFR Following Nintedanib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs).[1][2] Its mechanism of action involves binding to the intracellular ATP-binding pocket of these receptors, which blocks autophosphorylation and subsequent downstream signaling cascades.[1][2][3] This inhibition ultimately leads to reduced cell proliferation, migration, and survival of fibroblasts, making this compound a therapeutic agent for conditions like idiopathic pulmonary fibrosis (IPF).[1][3]
The activation of PDGFR is a critical step in its signaling pathway, initiated by the binding of its ligand, such as PDGF-BB. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth and survival.[1][3]
Western blotting is a fundamental technique to assess the efficacy of this compound in inhibiting PDGFR activation. By specifically detecting the phosphorylated form of PDGFR (p-PDGFR), researchers can quantify the extent of receptor inhibition and correlate it with downstream cellular effects. This application note provides a detailed protocol for performing Western blot analysis of p-PDGFR in cell lysates following treatment with this compound.
PDGFR Signaling Pathway and this compound Inhibition
This compound exerts its therapeutic effect by directly interfering with the PDGFR signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: this compound inhibits PDGFR autophosphorylation and downstream signaling.
Quantitative Data Summary
The following table summarizes quantitative data on the inhibitory effect of this compound on PDGFR phosphorylation from various studies.
| Cell Type | Ligand Stimulation | This compound Concentration | Method | Key Findings | Reference |
| Primary Human Lung Fibroblasts (HLFs) | PDGF-BB (50 ng/mL) | 0-1000 nM | ELISA | IC50 for PDGFR-α phosphorylation: 22 nMIC50 for PDGFR-β phosphorylation: 39 nM | [1] |
| Idiopathic Pulmonary Fibrosis Human Lung Fibroblasts (IPF-HLF) | PDGF-BB (10 ng/mL) | 400 nM | Western Blot | Significant inhibition of PDGFR phosphorylation. | [4] |
| Human Lung Fibroblasts (MRC-5) | Fibrocyte supernatant | 0.1, 1 µM | Western Blot | Dose-dependent inhibition of PDGFR phosphorylation. | [5] |
| Progressive Fibrosing Hypersensitivity Pneumonitis Human Lung Fibroblasts (PF-HP HLFs) | PDGF-BB (25 ng/mL) | 0.01-0.3 µM | Western Blot | This compound blocked PDGFR phosphorylation. | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate primary human lung fibroblasts (or other relevant cell lines) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal receptor phosphorylation.[4]
-
This compound Pre-incubation: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1 µM). Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for 30 minutes to 3 hours, depending on the experimental design.[4][6]
-
Ligand Stimulation: Prepare a stock solution of the desired ligand (e.g., recombinant human PDGF-BB). Add the ligand directly to the medium to the desired final concentration (e.g., 10-50 ng/mL) and incubate for the specified time (e.g., 10-30 minutes).[4][6] Include appropriate controls: untreated cells, cells treated with ligand only, and cells treated with this compound only.
Protein Extraction (Cell Lysis)
This protocol is designed to efficiently extract total cellular proteins while preserving phosphorylation states.
-
Preparation: Pre-chill all buffers and a refrigerated centrifuge to 4°C. Prepare lysis buffer immediately before use by adding protease and phosphatase inhibitor cocktails. A common lysis buffer is RIPA buffer.
-
Cell Lysis:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells from the plate using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
-
Centrifugation: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Protocol
Caption: Workflow for Western blot analysis of p-PDGFR.
-
Sample Preparation:
-
To an aliquot of each cell lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to pellet any insoluble material.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.
-
Ensure the membrane is activated with methanol before use.
-
After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Blocking:
-
To prevent non-specific antibody binding, block the membrane with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for p-PDGFR in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system (e.g., a ChemiDoc). Adjust the exposure time to obtain a strong signal without saturation.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the p-PDGFR signal, the membrane can be stripped and reprobed for total PDGFR and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available stripping buffer or a solution containing SDS and β-mercaptoethanol) according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and repeat the Western blot protocol starting from the primary antibody incubation step with antibodies for total PDGFR and the loading control.
-
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ or Bio-Rad Image Lab) to quantify the band intensities for p-PDGFR, total PDGFR, and the loading control.
-
Normalization:
-
Normalize the p-PDGFR band intensity to the corresponding total PDGFR band intensity to determine the relative level of phosphorylation.
-
Alternatively, normalize the p-PDGFR and total PDGFR intensities to the loading control to correct for variations in protein loading.
-
-
Graphical Representation: Plot the normalized p-PDGFR levels for each treatment condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. youtube.com [youtube.com]
- 3. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Note: Determination of Nintedanib IC50 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Research Use Only.
Introduction
Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It effectively targets the vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2][3] By competitively binding to the ATP-binding pocket of these receptors, this compound inhibits their autophosphorylation and downstream signaling cascades.[2] This mechanism disrupts crucial pathways involved in tumor angiogenesis, proliferation, and fibrosis, making it a relevant therapeutic agent in non-small cell lung cancer (NSCLC). This application note provides a summary of this compound's inhibitory concentrations (IC50) in various NSCLC cell lines and a detailed protocol for determining these values using a cell viability assay.
Data Summary: this compound IC50 in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in different NSCLC cell lines. These values can vary based on the specific assay conditions, cell line characteristics, and incubation times.
| Cell Line | Histology | IC50 (µM) | Assay Method | Reference |
| A549 | Adenocarcinoma | 22.62 | MTT | [4] |
| NCI-H1703 | Squamous Cell Carcinoma | - | - | [5] |
| LC-2/ad | Adenocarcinoma | - | - | [5] |
| Calu-6 | Adenocarcinoma | > 1 | [3H] Thymidine uptake | [4] |
Note: Some studies demonstrate the anti-proliferative effects of this compound on NSCLC cell lines such as NCI-H1703 and LC-2/ad, which carry PDGFRα amplification and CCDC6-RET fusion respectively, without providing specific IC50 values.[5]
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture NSCLC cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound in NSCLC cell lines.
References
- 1. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in NSCLC: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Nintedanib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify synergistic combination therapies involving Nintedanib. This compound is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), playing a crucial role in modulating signaling pathways involved in angiogenesis, fibrosis, and cancer cell proliferation.[1][2][3] Identifying effective combination therapies can enhance therapeutic efficacy and overcome potential resistance mechanisms.
Introduction to this compound and Combination Therapy
This compound is an inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] By binding to the ATP-binding pocket of these receptors, this compound blocks downstream signaling cascades, thereby inhibiting the proliferation and migration of fibroblasts and endothelial cells.[3][4] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).[5][6][7][8]
The rationale for this compound combination therapy lies in the potential for synergistic or additive effects by targeting multiple oncogenic pathways simultaneously. This can lead to improved treatment outcomes and a reduction in the likelihood of drug resistance.[9] High-throughput screening provides a systematic approach to evaluate a large number of drug combinations efficiently.[10][11]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily targets the VEGFR, FGFR, and PDGFR signaling pathways, which are critical for tumor angiogenesis and fibroblast activation. Inhibition of these receptors blocks downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation, migration, and survival.
High-Throughput Screening Workflow
A typical HTS workflow for this compound combination therapy involves several key stages, from initial assay development to data analysis and hit validation.
Data Presentation: Quantitative Summary of this compound Combination Screening
The following table represents an illustrative summary of a high-throughput screen of this compound in combination with a panel of targeted agents against a cancer cell line (e.g., A549, a non-small cell lung cancer line). Data is presented as the Highest Single Agent (HSA) synergy score and the Combination Index (CI).
| Combination Partner | Target Pathway | This compound IC50 (µM) | Partner IC50 (µM) | HSA Synergy Score | Combination Index (CI) | Synergy Classification |
| Docetaxel | Microtubule inhibitor | 2.5 | 0.01 | 0.25 | 0.6 | Synergistic |
| Everolimus | mTOR inhibitor | 2.5 | 0.05 | 0.18 | 0.8 | Synergistic |
| Trametinib | MEK inhibitor | 2.5 | 0.02 | 0.32 | 0.5 | Strongly Synergistic |
| Dasatinib | Multi-kinase inhibitor | 2.5 | 0.1 | 0.21 | 0.7 | Synergistic |
| Gefitinib | EGFR inhibitor | 2.5 | 1.2 | 0.05 | 1.1 | Additive |
| Cisplatin | DNA cross-linking agent | 2.5 | 5.0 | 0.12 | 0.9 | Additive |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting HTS results. Actual values will vary depending on the specific cell line, assay conditions, and drug concentrations used.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose cell lines relevant to the therapeutic area of interest (e.g., A549 for NSCLC, primary lung fibroblasts for IPF).
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For a 384-well plate format, determine the optimal cell seeding density to ensure logarithmic growth during the assay period (typically 72 hours). This is usually in the range of 500-2,000 cells per well.[12]
-
Dispense 50 µL of cell suspension into each well of a 384-well plate using an automated liquid handler.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Preparation and Dispensing
-
Compound Library: Utilize a library of approved and investigational drugs with known mechanisms of action.
-
Dose-Response Matrix: Prepare a dose-response matrix for this compound and each combination partner. A 7x7 matrix is recommended for comprehensive analysis.[1]
-
Acoustic Dispensing: Use an acoustic liquid handler to dispense nanoliter volumes of this compound and the combination drug library directly into the cell plates. This technology allows for direct dilution from stock solutions, minimizing compound waste.
Cell Viability Assays
Two common and robust methods for assessing cell viability in HTS are the Sulforhodamine B (SRB) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[1][2][3]
-
Fixation: After the 72-hour drug incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates five times with tap water and allow them to air dry.[13]
-
Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.[2]
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[2]
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[14]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[15]
-
Assay Procedure:
-
After the 72-hour drug incubation, equilibrate the 384-well plate to room temperature for 30 minutes.[15]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Measurement: Record the luminescence using a plate reader.
Data Analysis and Synergy Scoring
The analysis of drug combination data aims to determine whether the observed effect of the combination is greater than what would be expected from the individual drugs.
Synergy Scoring Models
Several models are used to calculate synergy, including the Highest Single Agent (HSA) model and the Combination Index (CI) based on the Loewe additivity model.[5][9][12]
-
HSA Model: A combination is considered synergistic if its effect is greater than the most effective single agent at the same concentration.[5]
-
Loewe Additivity (CI): This model is based on the principle that a drug cannot interact with itself. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]
Data Analysis Workflow
Specialized software such as SynergyFinder can be used to perform these calculations and visualize the synergy landscapes.[12]
Conclusion
High-throughput screening of this compound in combination with other therapeutic agents is a powerful strategy for discovering novel and effective treatment regimens. The protocols and workflows outlined in these application notes provide a robust framework for researchers to design and execute successful HTS campaigns, leading to the identification of promising combination therapies for further preclinical and clinical development. Careful assay optimization, rigorous data analysis, and thorough hit validation are critical for the success of these endeavors.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. real-research.com [real-research.com]
- 5. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 6. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 7. This compound in combination with docetaxel for second-line treatment of advanced non-small-cell lung cancer; GENESIS-SEFH drug evaluation report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging treatments and combinations in the management of NSCLC: clinical potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to calculate synergy score between two drugs? [biostars.org]
- 11. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 15. OUH - Protocols [ous-research.no]
- 16. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Testing Nintedanib Efficacy Using Precision-Cut Lung Slices (PCLS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-Cut Lung Slices (PCLS) have emerged as a valuable ex vivo model for studying pulmonary diseases and evaluating the efficacy of therapeutic agents.[1][2][3] This model preserves the complex three-dimensional architecture and cellular heterogeneity of the lung parenchyma, offering a more physiologically relevant environment compared to traditional 2D cell cultures.[2][3] Nintedanib is a tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF).[4][5] It exerts its antifibrotic effects by targeting key signaling pathways involved in fibroblast proliferation, migration, and differentiation.[6][7] This document provides detailed protocols for utilizing PCLS to assess the efficacy of this compound, along with data presentation guidelines and visualizations of relevant biological pathways.
Experimental Protocols
I. Preparation and Culture of Precision-Cut Lung Slices (PCLS)
This protocol outlines the steps for generating and maintaining viable PCLS from human or animal lung tissue for subsequent drug efficacy studies.
Materials:
-
Fresh lung tissue (human or animal)
-
Low-melting-point agarose
-
Physiological buffer solution (e.g., Krebs-Henseleit buffer)
-
Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin[1]
-
Vibrating microtome or Krumdieck tissue slicer
-
12-well culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Procurement: Obtain fresh lung tissue from biopsies, resections, or animal models.[8] Immediately place the tissue in ice-cold physiological buffer.
-
Agarose Infusion: Gently cannulate the main bronchus or trachea and infuse the lung with warm (37°C), low-melting-point agarose solution (typically 1.5-3%).[1][8] This provides structural support during slicing.
-
Solidification: Place the agarose-inflated lung on ice to allow the agarose to solidify.
-
Slicing: Using a vibrating microtome or a Krumdieck tissue slicer, cut the tissue into thin slices, typically 250-500 µm thick.[9]
-
Washing: Immediately transfer the slices into cold physiological buffer to wash away debris and agarose remnants.
-
Culturing: Place individual PCLS into 12-well culture plates containing pre-warmed culture medium. Ensure the slices are submerged.[9]
-
Incubation: Culture the PCLS in a humidified incubator at 37°C with 5% CO2. The slices can remain viable for several days.[8][9]
II. Induction of a Fibrotic Phenotype in PCLS
To model pulmonary fibrosis, PCLS can be treated with pro-fibrotic stimuli. Transforming growth factor-beta 1 (TGF-β1) is a key cytokine in fibrosis and is commonly used for this purpose.[10][11][12]
Materials:
-
Cultured PCLS
-
Recombinant human TGF-β1
-
Culture medium
Procedure:
-
Starvation (Optional): To enhance the response to growth factors, the PCLS can be cultured in low-serum medium for 12-24 hours prior to stimulation.
-
TGF-β1 Stimulation: Replace the culture medium with fresh medium containing TGF-β1 at a final concentration of 1-10 ng/mL.[2][10]
-
Incubation: Culture the PCLS with TGF-β1 for a period ranging from 48 hours to 7 days to induce fibrotic changes, such as increased extracellular matrix (ECM) deposition and myofibroblast differentiation.[2][11][12]
III. This compound Efficacy Testing
This protocol describes how to assess the anti-fibrotic effects of this compound on PCLS with an induced fibrotic phenotype.
Materials:
-
Fibrotic PCLS (prepared as in Protocol II)
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Control vehicle
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies, ELISA kits)
Procedure:
-
This compound Treatment: Treat the fibrotic PCLS with various concentrations of this compound (e.g., 0.1 - 10 µM). Include a vehicle-only control group.
-
Co-treatment or Post-treatment: this compound can be added concurrently with the fibrotic stimulus (co-treatment) to assess its preventive effects, or after the establishment of fibrosis (post-treatment) to evaluate its therapeutic potential.
-
Incubation: Incubate the PCLS with this compound for 24-72 hours.
-
Sample Collection: At the end of the treatment period, collect the PCLS and the culture supernatants for analysis.
-
Efficacy Endpoints: Analyze the collected samples for various markers of fibrosis. Common endpoints include:
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of fibrosis-related genes such as COL1A1 (Collagen I), ACTA2 (α-Smooth Muscle Actin), and matrix metalloproteinases (MMPs).[12]
-
Protein Analysis (Western Blotting, Immunohistochemistry): Quantify the protein levels of α-SMA, fibronectin, and different collagen types.[12]
-
Soluble Biomarker Analysis (ELISA): Measure the concentration of secreted pro-collagen peptides (e.g., PRO-C3) and collagen degradation products (e.g., C3M) in the culture supernatant.[13]
-
Data Presentation
Quantitative data from this compound efficacy studies in PCLS should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Fibrosis-Related Gene Expression in TGF-β1-Stimulated PCLS
| Gene | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SEM) | p-value |
| ACTA2 (α-SMA) | TGF-β1 | 5.2 ± 0.6 | <0.001 |
| TGF-β1 + this compound (1 µM) | 2.1 ± 0.4 | <0.01 | |
| COL1A1 | TGF-β1 | 8.9 ± 1.1 | <0.001 |
| TGF-β1 + this compound (1 µM) | 3.5 ± 0.7 | <0.01 | |
| MMP1 | TGF-β1 | 4.7 ± 0.5 | <0.01 |
| TGF-β1 + this compound (1 µM) | 1.9 ± 0.3 | <0.05 |
Table 2: Effect of this compound on Secreted Fibrosis Biomarkers in PCLS Culture Supernatants
| Biomarker | Treatment Group | Concentration (ng/mL) (Mean ± SEM) | % Inhibition by this compound | p-value |
| PRO-C3 | TGF-β1 | 150.3 ± 12.5 | - | <0.001 |
| TGF-β1 + this compound (1 µM) | 85.7 ± 9.8 | 43.0% | <0.01 | |
| C3M | TGF-β1 | 75.2 ± 8.1 | - | <0.01 |
| TGF-β1 + this compound (1 µM) | 42.1 ± 5.5 | 44.0% | <0.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound efficacy in PCLS.
This compound Mechanism of Action in Pulmonary Fibrosis
Caption: this compound inhibits key receptor tyrosine kinases in fibroblasts.
TGF-β Signaling Pathway in Fibrosis
Caption: this compound can modulate the pro-fibrotic TGF-β signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 6. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisionary.com [precisionary.com]
- 9. reprocell.com [reprocell.com]
- 10. Improved Precision-Cut Liver Slice Cultures for Testing Drug-Induced Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of Pirfenidone and this compound in a Human Lung Model of Fibrogenesis [frontiersin.org]
- 12. Evaluation of Pirfenidone and this compound in a Human Lung Model of Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nintedanib for In Vivo Cancer Xenograft Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][3][4] By competitively binding to the ATP-binding pocket of these receptors, this compound blocks downstream signaling cascades involved in angiogenesis, tumor growth, and fibrosis.[2][5] These application notes provide a comprehensive overview of this compound's mechanism of action, recommended treatment protocols for in vivo cancer xenograft models, and expected outcomes based on preclinical data.
Mechanism of Action
This compound's anti-tumor activity stems from its ability to inhibit key drivers of angiogenesis and cell proliferation.[6][7] By blocking VEGFR, FGFR, and PDGFR, it disrupts signaling through pathways such as PI3K-AKT and MAPK, leading to a reduction in microvessel density, pericyte coverage, and overall tumor perfusion.[8] This multi-targeted approach makes this compound a valuable agent for studying tumor angiogenesis and for combination therapies.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound prevented fibrosis progression and lung cancer growth in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Combination With Chemotherapy in the Treatment of Non-small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of this compound in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Nintedanib's Impact on Fibroblast Migration: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methods to assess the effect of Nintedanib on fibroblast migration. Included are detailed experimental protocols, a summary of key quantitative findings, and visualizations of the underlying cellular mechanisms.
This compound is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1] These receptors are critically involved in the signaling cascades that regulate fibroblast proliferation, differentiation, and migration, which are key processes in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] By inhibiting these pathways, this compound can effectively attenuate the migratory capacity of fibroblasts.
Data Presentation: Quantitative Analysis of this compound's Effect on Fibroblast Migration
The following tables summarize the quantitative effects of this compound on fibroblast migration as determined by wound healing (scratch) and transwell (Boyden chamber) assays.
Table 1: Effect of this compound on Fibroblast Migration in Wound Healing (Scratch) Assay
| Cell Type | Stimulus | This compound Concentration (µM) | Outcome Measure | Result |
| Human Tenon's Fibroblasts (HTFs) | TGF-β1 (5 ng/mL) | 1 | % Migration Distance (Wound Closure) | This compound abrogated TGF-β1-induced wound closure. Migration distance was 90.44% ± 7.36% with this compound compared to 58.72% ± 1.38% with TGF-β1 alone.[1] |
| Human Lung Fibroblasts (HLFs) from IPF patients | PDGF-BB (50 ng/mL) | Dose-dependent | Inhibition of Motility | This compound inhibited PDGF-stimulated fibroblast motility in a concentration-dependent manner.[1] |
| Human Lung Fibroblasts (HLFs) from IPF patients | FGF-2 (20 ng/mL) | Dose-dependent | Inhibition of Motility | This compound inhibited FGF-stimulated fibroblast motility in a concentration-dependent manner.[1] |
Table 2: Effect of this compound on Fibroblast Migration in Transwell (Boyden Chamber) Assay
| Cell Type | Stimulus | This compound Concentration | Outcome Measure | Result |
| Human Lung Fibroblasts from Progressive Fibrosing Hypersensitivity Pneumonitis (PF-HP) | PDGF-BB (25 ng/mL) | 30 nM - 300 nM | % Migration Inhibition | This compound significantly decreased migration in a concentration-dependent manner, with significant inhibition starting at 30 nM and reaching near-baseline levels at 300 nM.[2] |
| Human Lung Fibroblasts from Progressive Fibrosing Sarcoidosis (PF-Sarcoidosis) | PDGF-BB (25 ng/mL) | 30 nM - 300 nM | % Migration Inhibition | This compound significantly decreased migration in a concentration-dependent manner, with significant inhibition starting at 30 nM and reduction close to baseline at 300 nM.[2] |
| Human Lung Fibroblasts from Pleuroparenchymal Fibroelastosis (PPFE) | PDGF-BB (25 ng/mL) | 30 nM - 300 nM | % Migration Inhibition | This compound significantly decreased migration in a concentration-dependent manner, with significant inhibition starting at 30 nM and reduction close to baseline at 300 nM.[2] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.
Materials:
-
Fibroblast cell line of interest (e.g., primary human lung fibroblasts)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
Stimulating agent (e.g., PDGF-BB, TGF-β1)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a dedicated scratch tool
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed fibroblasts into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. For fibroblasts, a seeding density of approximately 5 x 10^5 cells per well of a 6-well plate is a good starting point.
-
Cell Starvation (Optional): Once the cells reach confluence, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize the confounding effects of cell proliferation on wound closure.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Apply firm and consistent pressure to ensure a clean, cell-free area.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound and/or the stimulating agent to the respective wells. Include appropriate controls (e.g., vehicle control, stimulus-only control).
-
Image Acquisition: Immediately after treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field of view is captured at subsequent time points.
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: The rate of cell migration can be quantified by measuring the change in the width or area of the scratch over time using image analysis software (e.g., ImageJ). The results can be expressed as the percentage of wound closure or migration rate (µm/hour).
Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Fibroblast cell line of interest
-
Complete cell culture medium
-
Serum-free medium containing 0.1% BSA
-
This compound stock solution
-
Chemoattractant (e.g., PDGF-BB, FGF-2)
-
Transwell inserts (typically with 8 µm pore size for fibroblasts) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Inverted microscope with a camera
Protocol:
-
Cell Preparation: Culture fibroblasts to sub-confluency. Prior to the assay, harvest the cells using trypsin and resuspend them in serum-free medium containing 0.1% BSA. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
Preparation of the Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 25 ng/mL PDGF-BB).
-
Cell Seeding in the Upper Chamber: Place the Transwell inserts into the wells. In the upper chamber of each insert, add 100 µL of the cell suspension (1 x 10^4 cells) containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not proliferation (typically 4-24 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes. Subsequently, stain the cells with a suitable staining solution (e.g., 0.1% Crystal Violet for 20 minutes).
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Image Acquisition and Quantification: Once dry, visualize the migrated cells on the underside of the membrane using an inverted microscope. Capture images from several random fields for each insert. The number of migrated cells can be counted manually or using image analysis software. Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured to quantify the relative number of migrated cells.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound in fibroblasts and the general workflow of the in vitro migration assays.
Caption: this compound's mechanism of action in inhibiting fibroblast migration.
Caption: Experimental workflows for in vitro fibroblast migration assays.
References
Application Note: Quantifying the Anti-Fibrotic Effects of Nintedanib on Myofibroblast Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myofibroblasts are key effector cells in tissue repair and fibrosis, characterized by their contractile nature and excessive deposition of extracellular matrix (ECM) proteins.[1][2][3] In pathological conditions like idiopathic pulmonary fibrosis (IPF), persistent myofibroblast activation leads to progressive scarring and loss of organ function.[1] Nintedanib is a multi-tyrosine kinase inhibitor approved for the treatment of IPF and other progressive fibrosing interstitial lung diseases.[4][5][6] It targets several signaling pathways implicated in fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][5][7] This application note provides detailed protocols and quantitative data to assess the inhibitory effects of this compound on myofibroblast differentiation in vitro.
Mechanism of Action: Inhibition of Pro-Fibrotic Signaling
This compound exerts its anti-fibrotic effects by interfering with multiple fundamental processes in the progression of fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][7] It functions as an intracellular inhibitor, blocking the ATP-binding pocket of receptor tyrosine kinases (RTKs) like PDGFR, FGFR, and VEGFR, thereby preventing their autophosphorylation and the activation of downstream signaling cascades.[1]
Furthermore, this compound has been shown to inhibit non-receptor tyrosine kinases such as Src and to interfere with transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis.[6][8][9] The drug has been demonstrated to reduce TGF-β-induced phosphorylation of Smad2/3, p38 MAPK, and ERK1/2, effectively suppressing both canonical and non-canonical TGF-β signaling pathways.[10][11][12] It also attenuates Wnt/β-catenin signaling by inhibiting Src kinase activation and subsequent β-catenin nuclear translocation.[9][13]
Caption: this compound inhibits multiple RTKs and interferes with key pro-fibrotic pathways.
Experimental Design & Protocols
A general workflow for quantifying the effect of this compound involves isolating and culturing primary fibroblasts, inducing their differentiation into myofibroblasts, treating them with this compound, and finally, assessing the molecular and functional changes.
Caption: General workflow for assessing this compound's effect on myofibroblasts.
Protocol 1: Cell Culture and Induction of Myofibroblast Differentiation
This protocol is based on methodologies for culturing primary human lung fibroblasts derived from patients with IPF.[8][14]
-
Cell Seeding: Plate primary human lung fibroblasts in 6-well plates at a density of 1x10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Starvation: Once cells reach 80-90% confluency, starve them in serum-free DMEM for 24 hours to synchronize their cell cycle.
-
Treatment: Pre-incubate the cells with this compound at various concentrations (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (DMSO) for 2 hours.[11]
-
Induction: Add transforming growth factor-beta 1 (TGF-β1) at a final concentration of 5 ng/mL to all wells except the negative control, to induce myofibroblast differentiation.[10][11]
-
Incubation: Incubate the cells for 24-48 hours before proceeding to analysis. The 24-hour time point is suitable for mRNA analysis, while 48 hours is often used for protein analysis.[10]
Protocol 2: Western Blotting for α-SMA and Collagen Type I
This protocol allows for the quantification of key myofibroblast protein markers.[10][15]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against α-Smooth Muscle Actin (α-SMA) and Collagen Type I. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using image analysis software (e.g., ImageJ).[16]
Protocol 3: Quantitative RT-PCR for ACTA2 and COL1A1
This method quantifies the mRNA expression levels of genes encoding α-SMA (ACTA2) and Collagen Type I (COL1A1).[10][12]
-
RNA Extraction: Following treatment (typically 24 hours), extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the TGF-β1-stimulated control.
Protocol 4: Immunofluorescence Staining for α-SMA
This protocol provides a visual and quantifiable assessment of α-SMA protein expression and its incorporation into stress fibers, a hallmark of myofibroblast differentiation.[10][16][17]
-
Cell Culture: Grow and treat cells on glass coverslips in a 24-well plate as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with an anti-α-SMA primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Capture images and quantify the percentage of α-SMA-positive cells or the fluorescence intensity per cell using image analysis software.[16][17]
Protocol 5: Collagen Gel Contraction Assay
This functional assay measures the contractile capacity of myofibroblasts, a key functional characteristic.[10][18]
-
Gel Preparation: Prepare a collagen gel solution on ice by mixing rat tail collagen type I, 10x DMEM, and neutralization buffer.
-
Cell Embedding: Resuspend fibroblasts (previously treated with this compound and/or TGF-β1 for 24 hours) in serum-free DMEM and mix with the collagen solution at a final density of 2x10^5 cells/mL.
-
Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
Gel Release: Gently detach the polymerized gels from the sides of the well using a sterile pipette tip.
-
Incubation and Imaging: Add DMEM (containing the respective treatments) to each well and incubate for 24-48 hours. Capture images of the gels at specified time points.
-
Quantification: Measure the area of the collagen gel at each time point using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area from time zero.
Quantitative Data Summary
This compound has been shown to inhibit myofibroblast differentiation and function in a dose-dependent manner. The tables below summarize quantitative findings from various in vitro studies.
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | Treatment | This compound Conc. | Proliferation Inhibition (%) | p-value | Reference |
|---|---|---|---|---|---|
| Human Tenon's Fibroblasts | TGF-β1 (5 ng/mL) | 0.1 µM | Dose-dependent decrease | - | [10][11] |
| Human Tenon's Fibroblasts | TGF-β1 (5 ng/mL) | 0.5 µM | Dose-dependent decrease | - | [10][11] |
| Human Tenon's Fibroblasts | TGF-β1 (5 ng/mL) | 1.0 µM | Dose-dependent decrease | <0.05 | [10][11] |
| IPF Fibroblasts | - | 1.0 µM | 32% reduction vs. control | <0.04 | [18] |
| Control Lung Fibroblasts | - | 1.0 µM | 33% reduction vs. control | <0.04 |[18] |
Table 2: Effect of this compound on Myofibroblast Markers and Function
| Assay | Cell Type | Induction | This compound Conc. | Outcome | Reference |
|---|---|---|---|---|---|
| α-SMA mRNA Expression | Human Tenon's Fibroblasts | TGF-β1 | 1.0 µM | Significant downregulation | [10] |
| Snail mRNA Expression | Human Tenon's Fibroblasts | TGF-β1 | 1.0 µM | Significant downregulation | [10] |
| α-SMA Protein Expression | IPF Fibroblasts | TGF-β1 | ≥2 µM | Inhibition of α-SMA production | [8] |
| Collagen Secretion | IPF Myofibroblasts | TGF-β1 | 0.001 - 1.0 µM | Prevention of TGF-β1-induced collagen secretion | [14] |
| Collagen Gel Contraction | Human Tenon's Fibroblasts | TGF-β1 | 1.0 µM | Significant inhibition of contraction (p<0.05) | [10] |
| p-Smad2/3 Levels | Human Tenon's Fibroblasts | TGF-β1 | 1.0 µM | Reduction in phosphorylation | [10] |
| p-p38 MAPK Levels | Human Tenon's Fibroblasts | TGF-β1 | 1.0 µM | Reduction in phosphorylation | [10] |
| p-ERK1/2 Levels | Human Tenon's Fibroblasts | TGF-β1 | 1.0 µM | Reduction in phosphorylation |[10] |
The protocols outlined in this application note provide a robust framework for quantifying the inhibitory effects of this compound on myofibroblast differentiation. By employing a combination of molecular and functional assays, researchers can effectively measure changes in key markers such as α-SMA and collagen, as well as assess the functional consequences on cell contractility. The quantitative data consistently demonstrate that this compound potently counteracts pro-fibrotic stimuli by inhibiting critical signaling pathways, leading to a dose-dependent reduction in myofibroblast activation.[10][14][18] These methodologies are essential for the preclinical evaluation of anti-fibrotic compounds and for further elucidating the mechanisms underlying their therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. escholarship.org [escholarship.org]
- 4. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 8. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Inhibits Wnt3a-Induced Myofibroblast Activation by Suppressing the Src/β-Catenin Pathway [frontiersin.org]
- 10. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Wnt3a-Induced Myofibroblast Activation by Suppressing the Src/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Novel Mechanisms for the Antifibrotic Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myofibroblast Markers and Microscopy Detection Methods in Cell Culture and Histology | Springer Nature Experiments [experiments.springernature.com]
- 18. Pirfenidone and this compound modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nintedanib Administration in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nintedanib administration in preclinical rodent models for studying fibrosis and cancer. The included protocols are based on established methodologies from peer-reviewed research, offering guidance for study design and execution.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in the pathogenesis of fibrotic diseases and cancer.[1][2] It competitively inhibits the following receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and the progression of fibrotic tissue remodeling.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and survival. Their dysregulation is implicated in both fibrosis and cancer.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a significant role in the proliferation and activation of fibroblasts and pericytes, central cell types in the development of fibrosis and tumor stroma.[1][2]
Additionally, this compound inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[3] By blocking these signaling pathways, this compound can attenuate fibroblast proliferation and differentiation, reduce the deposition of extracellular matrix, and inhibit tumor angiogenesis.
Figure 1: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various preclinical rodent models.
Table 1: this compound Administration in Rodent Models of Fibrosis
| Disease Model | Species | Route of Administration | Dosage | Treatment Schedule | Key Findings |
| Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Oral Gavage | 30, 60, 100, 120 mg/kg/day | Daily, preventive or therapeutic | Reduced lung inflammation and fibrosis.[3][4] |
| Rat | Oral Gavage | 60 mg/kg/day | Twice daily (BID) | Significantly reduced fibrosis scores.[5] | |
| Rat | Inhaled (Oropharyngeal Aspiration) | 0.25, 0.375 mg/kg/day | Daily (QD) | Reduced lung fibrosis and inflammation.[1] | |
| Rat | Medicated Chow | 1.6 g this compound/kg of diet | Ad libitum from day 7 post-bleomycin | Similar anti-fibrotic profile to oral gavage.[6] | |
| Liver Fibrosis (Carbon Tetrachloride-induced) | Mouse | Oral Gavage | 30, 60 mg/kg/day | Daily, preventive or therapeutic | Attenuated hepatic injury, inflammation, and fibrosis.[7] |
| Radiation-Induced Lung Injury | Mouse | Oral Gavage | 40, 80 mg/kg/day | Daily | Reduced acute and chronic inflammation and fibrosis.[8] |
Table 2: this compound Administration in Rodent Models of Cancer
| Cancer Type | Rodent Model | Route of Administration | Dosage | Treatment Schedule | Key Findings |
| Pancreatic Cancer | Mouse (AsPC-1 xenograft) | Oral Gavage | 25 mg/kg/day | 5 times a week for 2 weeks | Inhibited tumor growth and enhanced gemcitabine efficacy.[7] |
| Mouse (Rip1Tag2 transgenic) | Oral Gavage | Not specified | Prolonged treatment | Suppressed angiogenesis, reduced tumor burden, and prolonged survival.[9] | |
| Colorectal Cancer | Mouse (LS174T xenograft) | Oral Gavage | 10, 50, 100 mg/kg/day | Daily | Reduced tumor growth and inhibited angiogenesis.[10] |
| Prostate Cancer | Mouse (PC3 xenograft) | Oral Gavage | 10 mg/kg/day | 5 days a week | Delayed tumor progression.[11] |
| Ovarian Cancer | Mouse (OHSS model) | Subcutaneous Injection | Not specified | After ovulation induction | Alleviated symptoms of ovarian hyperstimulation syndrome.[12] |
| Non-Small Cell Lung Cancer | Not specified | Oral | Not specified | Not specified | Preclinical models showed anti-tumor activity.[2][5] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent treatment with this compound.
Figure 2: Workflow for bleomycin-induced pulmonary fibrosis model.
Materials:
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound (e.g., 0.5% hydroxyethyl cellulose in water)
-
Anesthetic (e.g., isoflurane)
-
Gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Intratracheally instill a single dose of bleomycin (typically 1-5 U/kg body weight) in a small volume of sterile saline (e.g., 50 µL).
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Preventive Regimen: Begin daily oral gavage of this compound (e.g., 60 mg/kg) on the same day as bleomycin instillation (Day 0).
-
Therapeutic Regimen: Begin daily oral gavage of this compound at a later time point when fibrosis is established (e.g., Day 7 or 14).
-
Administer the vehicle to the control group.
-
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Endpoint Analysis:
-
Euthanize the mice at a predetermined endpoint (e.g., Day 21 or 28).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs. Inflate and fix one lung for histological analysis (e.g., Hematoxylin and Eosin, Masson's Trichrome staining for collagen).
-
Homogenize the other lung for a hydroxyproline assay to quantify total collagen content.
-
Protocol 2: Orthotopic Pancreatic Cancer Mouse Model
This protocol outlines the establishment of an orthotopic pancreatic tumor and subsequent treatment with this compound.
Figure 3: Workflow for orthotopic pancreatic cancer model.
Materials:
-
Human pancreatic cancer cell line (e.g., AsPC-1)
-
This compound and vehicle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Culture pancreatic cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a sterile medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 1 x 10^6 cells in 50 µL).
-
Anesthetize the mouse.
-
Perform a laparotomy to expose the pancreas.
-
Carefully inject the cell suspension into the tail of the pancreas.
-
Close the abdominal wall with sutures.
-
-
This compound Administration:
-
Allow the tumors to establish for 1-2 weeks.
-
Begin treatment with this compound (e.g., 25 mg/kg) via oral gavage, typically 5 days a week.[7]
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Monitor animal well-being and body weight.
-
Monitor tumor growth using non-invasive imaging (e.g., ultrasound) if available.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined size or at a specific time point.
-
Excise the primary tumor and weigh it.
-
Collect metastatic tissues (e.g., liver, lymph nodes) if applicable.
-
Fix tissues for histological analysis, including H&E staining and immunohistochemistry for markers of proliferation (e.g., Ki67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[7]
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The appropriate dose of this compound may vary depending on the rodent species, disease model, and desired therapeutic effect. Pilot studies are recommended to determine the optimal dosage.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can differ between species. Consider these differences when translating findings to a clinical setting.
-
Toxicity: Monitor for potential adverse effects of this compound treatment, such as weight loss or gastrointestinal issues. Dose adjustments or treatment interruptions may be necessary.[13]
These application notes and protocols provide a foundation for utilizing this compound in preclinical rodent models. Researchers should adapt these guidelines to their specific experimental needs and consult the primary literature for further details.
References
- 1. drugs.com [drugs.com]
- 2. This compound in non-small cell lung cancer: from preclinical to approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. This compound, a triple angiokinase inhibitor, enhances cytotoxic therapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect and mechanism of this compound on acute and chronic radiation-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is a Highly Effective Therapeutic for Neuroendocrine Carcinoma of the Pancreas (PNET) in the Rip1Tag2 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of this compound on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits growth of human prostate carcinoma cells by modulating both cell cycle and angiogenesis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Treatment After Ovulation is an Effective Therapeutic Strategy for the Alleviation of Ovarian Hyperstimulation Syndrome (OHSS) in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
Troubleshooting & Optimization
Nintedanib in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nintedanib in cell culture experiments. Due to its challenging solubility profile, careful preparation and handling are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing this compound stock solutions for in vitro cell culture experiments. This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically by running a vehicle control (medium with the same percentage of DMSO as the this compound-treated wells).
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound has poor aqueous solubility, especially at the neutral pH of most cell culture media (typically pH 7.2-7.4).[1] When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the culture medium, the drug can rapidly come out of solution and form a precipitate. This is a common issue with hydrophobic compounds.
Q4: What are the known targets of this compound?
A4: this compound is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β). It also inhibits Src family kinases like Lck and Lyn.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Encountering precipitation of this compound in your cell culture experiments can compromise your results. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Visualizing the Problem: The Path to Precipitation
References
Technical Support Center: Optimizing Nintedanib Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nintedanib in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
This compound is a small molecule tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism involves competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and downstream signaling cascades.[1][2][3] The main targets of this compound are:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3)
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3) [1][3]
By inhibiting these receptors, this compound interferes with crucial cellular processes involved in fibrosis and angiogenesis, such as fibroblast proliferation, migration, and differentiation into myofibroblasts.[3][4]
Q2: What are the typical starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Based on published literature, a general starting range for in vitro experiments is between 0.1 µM and 1 µM .[4][5] For specific assays, such as inhibiting fibroblast proliferation, concentrations as low as 70 nM have shown significant effects.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for in vitro use?
This compound has poor aqueous solubility.[8] Therefore, a stock solution is typically prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.
-
Stock Concentration: A stock solution of 10 mg/mL (approximately 18.53 mM) in fresh, moisture-free DMSO can be prepared. Gentle warming in a 50°C water bath and ultrasonication can aid in dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final Dilution: When preparing the working concentration in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Problem: I'm observing precipitation of this compound after adding it to my cell culture medium.
This is a common issue due to this compound's low solubility in aqueous solutions.[8] Here are several steps to troubleshoot this problem:
-
Check your DMSO quality: Ensure you are using a high-purity, anhydrous (moisture-free) grade of DMSO. The presence of water can reduce the solubility of hydrophobic compounds.
-
Optimize your dilution method:
-
Instead of adding the this compound stock solution directly to the full volume of media, first, make an intermediate dilution in a smaller volume of serum-free media or PBS.
-
Gently vortex or pipette the intermediate dilution to ensure it is well-mixed before adding it to the final culture volume.
-
When adding the drug to the culture plate, add it drop-wise while gently swirling the plate to facilitate rapid and even dispersion.
-
-
Reduce the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific culture medium. Try using a lower final concentration.
-
Consider the media components: High concentrations of salts or proteins in the media can sometimes contribute to the precipitation of small molecules.[2] If possible, test the solubility in a simpler buffer or serum-free media first.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
Problem: I'm not observing the expected inhibitory effect of this compound in my assay.
Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or assay. As mentioned, a dose-response experiment is crucial to determine the effective concentration range.
-
Drug Inactivation:
-
Protein Binding: this compound is known to bind to serum albumin. If you are using a high percentage of serum in your culture medium, a significant portion of the drug may be sequestered by proteins, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows.
-
Degradation: Ensure that your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
-
Cellular Resistance: Some cell lines may be inherently less sensitive to this compound due to lower expression of the target receptors (PDGFR, FGFR, VEGFR) or the activation of alternative signaling pathways.
-
Experimental Timeline: The incubation time with this compound may not be sufficient to observe the desired effect. Depending on the assay, longer incubation times may be necessary.
Data Presentation
Table 1: IC50 Values of this compound for Key Tyrosine Kinases (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 34 | [9] |
| VEGFR2 | 13 | [9] |
| VEGFR3 | 13 | [9] |
| FGFR1 | 69 | [9] |
| FGFR2 | 37 | [9] |
| FGFR3 | 108 | [9] |
| PDGFRα | 59 | [9] |
| PDGFRβ | 65 | [9] |
| Lck | 16 | [3] |
| Flt-3 | 26 | [3] |
| Src | 156 | [3] |
| Lyn | 195 | [3] |
Table 2: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Human Lung Fibroblasts (IPF) | Proliferation (PDGF-stimulated) | 70 nM | 65% inhibition | [6][7] |
| Human Lung Fibroblasts (IPF) | Proliferation (serum-stimulated) | 70 nM | 22% inhibition | [6][7] |
| Human Lung Fibroblasts (IPF and control) | Proliferation | 0.1 - 1 µM | Dose-dependent inhibition | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | Up to 100 nM | No anti-proliferative effect | [5] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | FAK Phosphorylation (VEGF-stimulated) | 400 nM | Inhibition | [10] |
| Human Tenon's Fibroblasts (HTFs) | Proliferation (TGF-β1-stimulated) | 0.1 - 1 µM | Dose-dependent inhibition | [5] |
| Human Tenon's Fibroblasts (HTFs) | Migration (TGF-β1-stimulated) | 0.1 - 1 µM | Dose-dependent inhibition | [5] |
| Human Macrophages | M2 Polarization | 100 nM | Significant reduction | [11] |
| T-cells | Cytokine Release (IFN-γ, IL-2, etc.) | 5 - 77 nM | Inhibition | |
| Primary Human Lung Fibroblasts (IPF) | Collagen Secretion (TGF-β-stimulated) | 0.001 - 1 µM | Dose-dependent reduction | [9] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on the effects of this compound on lung fibroblasts.[4]
-
Cell Seeding: Plate fibroblasts in a 96-well plate at a density of 500 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO). Include appropriate positive (e.g., serum or growth factor stimulation) and negative (e.g., serum-free medium) controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 3, and 7 days).
-
MTT Addition: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated Receptors
This protocol is based on a study investigating the effect of this compound on receptor phosphorylation in lung fibroblasts.[9]
-
Cell Culture and Starvation: Grow human lung fibroblasts to approximately 80% confluency. Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
This compound Pre-incubation: Pre-incubate the starved cells with this compound (e.g., 400 nM) or vehicle control for 30 minutes.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 10 ng/mL PDGF-BB, bFGF, or VEGF) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the receptor of interest (e.g., anti-p-PDGFR) and the total form of the receptor overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits PDGFR, FGFR, and VEGFR signaling pathways.
General Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nintedanib Preclinical Research
Welcome to the technical support center for researchers utilizing Nintedanib in preclinical animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during preclinical studies with this compound.
Q1: What are the primary target organs for this compound toxicity observed in preclinical models?
A1: General toxicology studies in mice, rats, and monkeys have identified several primary target organs for this compound toxicity. These include the bone, liver, kidney, ovaries, and the immune system (specifically the adrenal glands, bone marrow, spleen, and thymus)[1]. In young, developing animals, this compound has been shown to affect bone and tooth development, causing irreversible changes such as the thickening of bone growth plates and, in rodents, dental abnormalities[2].
Q2: We are observing significant diarrhea and weight loss in our rat model. Is this expected and how should we manage it?
A2: Yes, gastrointestinal toxicity, particularly diarrhea, is the most frequently reported adverse event in both clinical and preclinical settings[3][4][5]. This can subsequently lead to decreased appetite and weight loss[6].
Troubleshooting Steps:
-
Symptomatic Treatment: The use of anti-diarrheal medication like loperamide can be considered, as it has been used to manage this side effect in clinical trials[3]. Ensure the dosage is appropriate for the animal model and does not confound experimental results.
-
Dose Reduction: If severe toxicity is observed, a dose reduction may be necessary. In clinical settings, reducing the dose is a primary management strategy[3][7]. Preclinical studies often test multiple dose levels to establish a therapeutic window with acceptable toxicity.
-
Treatment Interruption: A temporary halt in dosing can allow the animal to recover. Treatment can be resumed, possibly at a lower dose, once the symptoms have resolved.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Monitor body weight and clinical signs daily.
Below is a logical workflow for managing this adverse event.
Q3: We have noted elevated liver enzymes (ALT/AST) in our treated mice. What is the mechanism and is this reversible?
A3: Elevated liver enzymes are a known effect of this compound[3][6]. The drug is primarily metabolized via esterases, leading to the formation of a free acid metabolite (BIBF 1202), which is then glucuronidated[6]. While the exact mechanism of hepatotoxicity is not fully elucidated, it is a common finding. In clinical practice, these elevations are typically manageable through dose reduction or treatment interruption[3]. In preclinical models, reversibility should be assessed in recovery groups after the cessation of dosing.
Q4: What are the key signaling pathways this compound inhibits?
A4: this compound is a small molecule inhibitor that targets multiple tyrosine kinases[6][8]. It competitively binds to the ATP-binding pocket of the intracellular domains of:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)[8]
-
Fibroblast Growth Factor Receptors (FGFR 1-3)[8]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)[8]
By blocking these receptors, this compound prevents their autophosphorylation and disrupts downstream signaling cascades, which are crucial for the proliferation and migration of fibroblasts—key events in the pathogenesis of fibrosis[6][9][10]. Additionally, it inhibits non-receptor tyrosine kinases such as Src and Lck[6][8].
Summary of Preclinical Toxicity Data
The following tables summarize quantitative toxicity data from various preclinical animal models.
Table 1: General Toxicity Findings
| Species | Duration | Target Organs of Toxicity | NOAEL Exposure Margin (vs. Human) | Reference |
|---|---|---|---|---|
| Rat | Up to 6 months | Bone, Liver, Kidney, Ovaries, Immune System | <1 to 2.6-fold (AUC) | [1] |
| Mouse | Up to 2 years | Bone, Liver, Ovaries, Immune System | Not specified | [1] |
| Monkey | Up to 12 months | Bone, Immune System | 1.6 to 2.6-fold (AUC at 10 mg/kg/day) |[1] |
Table 2: Reproductive and Developmental Toxicity
| Species | Study Type | Findings | Reference |
|---|---|---|---|
| Rat | Fertility | Reduced female fertility | [1] |
| Rat | Embryo-fetal | Malformations (vasculature, skeletal, urogenital), decreased postnatal viability | [1] |
| Rabbit | Embryo-fetal | Change in sex ratio |[1] |
Table 3: Dosing in Efficacy Models with Noted Effects
| Model | Species | Dose Regimen | Noted Effects / Context | Reference |
|---|---|---|---|---|
| CCl₄-Induced Liver Fibrosis | Mouse | 30 or 60 mg/kg/day | Reduced hepatic necrosis, inflammation, and fibrosis. | [11] |
| Bleomycin-Induced Lung Fibrosis | Rat | 60 mg/kg BID (Oral) | Reduced body weight gain compared to controls, suggesting a systemic health impact. |[12] |
Experimental Protocols
Detailed methodologies for common preclinical models used to assess this compound.
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This protocol is based on a model used to demonstrate this compound's anti-fibrotic activity outside of the lungs[11].
-
Animals: C57Bl/6 mice, 8 weeks old.
-
Disease Induction: Administer carbon tetrachloride (CCl₄) at 500 mg/kg/day via intraperitoneal injection, twice weekly for 3 weeks.
-
Treatment Groups:
-
Vehicle Control (No CCl₄, no drug)
-
Disease Control (CCl₄ + Vehicle)
-
Preventive Treatment: this compound (e.g., 30 or 60 mg/kg/day, oral gavage) administered daily for all 21 days.
-
Therapeutic Treatment: this compound (e.g., 30 or 60 mg/kg/day, oral gavage) initiated after fibrosis is established (e.g., starting on day 7 or day 14).
-
-
In-life Monitoring: Monitor body weight, clinical signs of toxicity, and mortality.
-
Terminal Endpoints:
-
Blood Collection: Collect blood for serum analysis of liver enzymes (e.g., ALT).
-
Liver Tissue Collection: Harvest liver for histology (H&E for necrosis/inflammation, Sirius Red/Trichrome for fibrosis), and for biochemical analysis (hepatic collagen content, myeloperoxidase, cytokines like IL-6 and IL-1β).
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Rats
This is a widely used model to study idiopathic pulmonary fibrosis and test anti-fibrotic agents[12][13].
-
Animals: Sprague-Dawley or Wistar rats.
-
Disease Induction: A single intratracheal instillation of bleomycin sulfate (e.g., 2.5 - 5 U/kg). A sham group should receive saline.
-
Treatment: Begin this compound administration (e.g., 60 mg/kg, oral gavage, once or twice daily) on the same day as bleomycin instillation or in a therapeutic regimen starting several days later. Continue for 14-28 days.
-
In-life Monitoring: Daily body weight measurements and clinical observations. Body weight loss after bleomycin challenge is expected.
-
Terminal Endpoints:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.
-
Lung Tissue:
-
Histopathology: Inflate and fix one lung lobe for staining (H&E and Masson's Trichrome) to assess inflammation and fibrosis (e.g., using the Ashcroft scoring system).
-
Biochemistry: Homogenize other lung lobes to measure hydroxyproline content as an index of collagen deposition.
-
Gene/Protein Expression: Analyze for markers of fibrosis such as α-SMA and Collagen I[13].
-
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and survival data in patients with idiopathic pulmonary fibrosis treated with this compound: pooled data from six clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Narrative Review of Real-World Data on the Safety of this compound in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Effects of this compound in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pirfenidone and this compound attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nintedanib's Nuances: A Technical Support Guide to Off-Target Effects in Cell-Based Assays
For researchers, scientists, and drug development professionals utilizing Nintedanib in cell-based assays, understanding and managing its off-target effects is critical for accurate data interpretation and experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during in vitro studies with this multi-targeted tyrosine kinase inhibitor.
Troubleshooting Guide
This section addresses common and unexpected issues that may arise during cell-based experiments with this compound, providing potential explanations and solutions.
Problem 1: Unexpectedly High Cytotoxicity in Non-Fibroblast Cell Lines
Question: I'm observing significant cell death in my cancer cell line (e.g., breast, prostate, hepatocellular carcinoma) at concentrations of this compound intended to inhibit fibrosis-related pathways. Is this an off-target effect, and how can I manage it?
Answer: Yes, this is likely an off-target effect. While this compound's primary targets are VEGFR, FGFR, and PDGFR, it also inhibits other kinases and signaling pathways involved in cell survival and proliferation in various cell types.[1][2][3]
Possible Explanations:
-
Inhibition of Pro-Survival Pathways: this compound has been shown to induce apoptosis in several cancer cell lines by inhibiting pathways such as STAT3 signaling.[4][5][6][7][8][9]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, typically at the G1 phase, in various cell types, including prostate cancer cells, which can contribute to reduced cell viability.[10][11][12]
-
Induction of Autophagy-Dependent Cell Death: In some contexts, such as gastric cancer cells, this compound can induce autophagy that leads to cell death.[7][13]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the precise IC50 value for cytotoxicity in your specific cell line. This will help you identify a therapeutic window where you might observe effects on your target of interest with minimal cell death.
-
Apoptosis vs. Necrosis Assessment: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis and necrosis. This can provide insights into the mechanism of cell death.
-
Mechanism-Specific Western Blotting: Analyze key proteins in apoptosis and cell cycle pathways. For example, check for cleavage of PARP and Caspase-3 (apoptosis markers) or changes in the levels of cyclins and cyclin-dependent kinases (cell cycle markers).[10]
-
Consider Alternative Assays: If cytotoxicity is confounding your primary endpoint (e.g., migration, invasion), consider using assays that are less dependent on cell number, or normalize your results to a viability assay performed in parallel.
Problem 2: Discrepant Results Between Different Cell Viability Assays
Question: My MTT assay results suggest a significant decrease in cell viability with this compound treatment, but a direct cell count or a trypan blue exclusion assay shows a less dramatic effect. Why is this happening?
Answer: This discrepancy can arise because different viability assays measure distinct cellular parameters. This compound's off-target effects can influence these parameters differently.
Possible Explanations:
-
Mitochondrial Activity Inhibition: The MTT assay measures mitochondrial reductase activity.[14][15][16][17] this compound, as a kinase inhibitor, can potentially interfere with cellular metabolism and mitochondrial function, leading to a decrease in MTT reduction that may not directly correlate with cell death.
-
Metabolic Reprogramming: this compound has been shown to induce metabolic reprogramming in certain cell types.[2][15][18] This could alter the NAD(P)H levels, which are crucial for the MTT reduction, leading to an underestimation of cell viability.
-
Cytostatic vs. Cytotoxic Effects: this compound can be cytostatic (inhibit proliferation) at lower concentrations and cytotoxic (induce cell death) at higher concentrations.[11] An MTT assay might not distinguish between these two effects as effectively as a direct cell count.
Troubleshooting Steps:
-
Use Multiple Viability Assays: It is best practice to use at least two different viability assays that measure different cellular properties. For example, combine a metabolic assay (like MTT or PrestoBlue) with a membrane integrity assay (like Trypan Blue or a live/dead stain with Calcein-AM/Ethidium Homodimer-1).
-
Direct Cell Counting: Whenever feasible, perform direct cell counting using a hemocytometer or an automated cell counter. This provides a direct measure of cell number.
-
Apoptosis/Necrosis Staining: As mentioned previously, Annexin V/PI staining can clarify the extent of apoptosis and necrosis, providing a more detailed picture of cell fate.
Problem 3: Paradoxical Activation of a Signaling Pathway
Question: I am studying the effect of this compound on SRC kinase activity. Contrary to the literature suggesting inhibition, I observe an increase in SRC phosphorylation at Y416 in my mesothelioma cell line after treatment. Is this a known phenomenon?
Answer: Yes, this paradoxical effect has been observed. While this compound is known to inhibit SRC in some cell types, it has been reported to increase SRC phosphorylation in several malignant pleural mesothelioma (MPM) cell lines.[19]
Possible Explanations:
-
Feedback Loops: Inhibition of one kinase can sometimes lead to the compensatory activation of another through complex feedback mechanisms within the cellular signaling network.
-
Cell-Type Specificity: The effect of a kinase inhibitor can be highly dependent on the specific cellular context, including the expression levels of different kinases and scaffolding proteins.
-
Off-Target Kinase Inhibition: this compound's inhibition of other kinases might indirectly lead to the activation of the SRC pathway in certain cell types.
Troubleshooting Steps:
-
Confirm with a Pan-SRC Inhibitor: To verify that the observed downstream effects are indeed mediated by SRC, use a well-characterized pan-SRC inhibitor (like Dasatinib) in combination with this compound.[19]
-
Analyze Downstream Effectors: Examine the phosphorylation status of known downstream targets of SRC to determine if the increased phosphorylation at the activation loop translates to increased kinase activity.
-
Phospho-Kinase Array: To get a broader view of the signaling changes, consider using a phospho-kinase array to simultaneously assess the phosphorylation status of multiple kinases in response to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and key off-target kinases of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][20][21] Key off-target kinases that are inhibited by this compound at pharmacologically relevant concentrations include members of the Src family of kinases (such as Src and Lck), Flt-3, and Lyn.[1][12][20][22]
Q2: How can I design control experiments to distinguish between on-target and off-target effects of this compound?
A2: Differentiating on-target from off-target effects is crucial for validating your findings. Here are some strategies:
-
Use of a "Negative Control" Kinase Inhibitor: Employ a kinase inhibitor with a different target profile but similar chemical scaffold (if available) to see if it reproduces the observed effect.
-
Genetic Approaches:
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the intended target (e.g., VEGFR2). If the effect of this compound is lost upon target depletion, it is likely an on-target effect.
-
Overexpression of a Resistant Mutant: If a known resistance-conferring mutation exists for the target kinase that prevents this compound binding, overexpressing this mutant should rescue the on-target effect.
-
-
Rescue Experiments: If this compound inhibits a specific signaling pathway, try to rescue the phenotype by adding back a downstream component of that pathway.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with another inhibitor that targets the same primary kinases but has a different chemical structure and likely a different off-target profile.
Q3: What are the known effects of this compound on autophagy, and how can I assess this in my experiments?
A3: this compound has been shown to induce autophagy in various cell types, including fibroblasts and cancer cells.[7][13][19][20][23][24][25][26] The role of this induced autophagy can be context-dependent, being either pro-survival (a resistance mechanism) or pro-death.[13][19]
To assess autophagy in your experiments, you can:
-
Western Blot for LC3-II: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. It is crucial to perform an autophagy flux assay by including a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) to distinguish between increased autophagosome formation and decreased degradation.
-
p62/SQSTM1 Degradation: Monitor the degradation of p62, a protein that is selectively degraded by autophagy. A decrease in p62 levels suggests an increase in autophagic flux.
-
Fluorescence Microscopy: Use cells stably expressing GFP-LC3 or tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to visualize autophagosome formation and maturation. The latter allows for the differentiation of autophagosomes (yellow puncta) from autolysosomes (red puncta).
Q4: Can this compound affect cellular metabolism, and how might this impact my experimental results?
A4: Yes, this compound can influence cellular metabolism. Studies have shown that it can reverse TGF-β2-induced upregulation of glycolytic genes like GLUT1, HK2, and PFKFB3, thereby normalizing glycolysis.[2][15] This metabolic reprogramming can have significant implications for assays that rely on metabolic readouts, such as the MTT assay. If your research involves studying cellular metabolism, it is important to be aware of these potential effects. You can use techniques like the Seahorse XF Analyzer to directly measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) to get a comprehensive picture of this compound's impact on cellular bioenergetics.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase Family | Kinase | IC50 / Kd (nM) | Reference |
| Primary Targets | VEGFR1 | 34 | [2] |
| VEGFR2 | 13 | [2] | |
| VEGFR3 | 13 | [2] | |
| FGFR1 | 69 | [2] | |
| FGFR2 | 37 | [2] | |
| FGFR3 | 108 | [2] | |
| PDGFRα | 59 | [2] | |
| PDGFRβ | 65 | [2] | |
| Key Off-Targets | Flt-3 | 26 | [1] |
| Lck | - | [9][20] | |
| Lyn | - | [20] | |
| Src | - | [1][20] |
Note: IC50/Kd values can vary depending on the assay conditions. This table provides a general overview.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm or 590 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.
2. Western Blot for Phospho-STAT3
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total STAT3 and then a loading control.
Visualizations
Caption: this compound's on- and off-target signaling inhibition.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: Simplified TGF-β signaling and indirect inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Differential effects of this compound and Pirfenidone on lung alveolar epithelial cell function in ex vivo murine and human lung tissue cultures of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound and Pirfenidone on lung alveolar epithelial cell function in ex vivo murine and human lung tissue cultures of pulmonary fibrosis | springermedizin.de [springermedizin.de]
- 6. This compound induces senolytic effect via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces the Autophagy-Dependent Death of Gastric Cancer Cells by Inhibiting the STAT3/Beclin1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. This compound inhibits growth of human prostate carcinoma cells by modulating both cell cycle and angiogenesis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of this compound on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Plotting the Digraph with graphviz in python from DOT file - Stack Overflow [stackoverflow.com]
- 22. slhd.health.nsw.gov.au [slhd.health.nsw.gov.au]
- 23. ucsfhealth.org [ucsfhealth.org]
- 24. Frontiers | this compound and Dasatinib Treatments Induce Protective Autophagy as a Potential Resistance Mechanism in MPM Cells [frontiersin.org]
- 25. This compound alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Nintedanib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Nintedanib.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent experimental results.
1. Solubility and Stability
Question: My this compound solution appears to have precipitated in the cell culture media. How can I improve its solubility and ensure its stability?
Answer:
This compound has pH-dependent solubility, with increased solubility at acidic pH (<3).[1][2] In neutral pH conditions of most cell culture media (around pH 7.4), its solubility is significantly lower, which can lead to precipitation and inconsistent results.[3][4]
Troubleshooting Steps:
-
Proper Dissolution: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] Ensure the DMSO is of high purity and anhydrous.
-
Working Concentration: When diluting the DMSO stock solution into your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
pH Considerations: The pH of your final working solution can impact solubility. While altering the pH of cell culture media is generally not advisable, being aware of this property is crucial.
-
Fresh Preparations: It is recommended to prepare fresh working solutions of this compound from the stock solution for each experiment to minimize degradation.[6][7]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
2. Inconsistent IC50 Values in Cell Viability Assays
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) values of this compound in my cell viability assays (e.g., MTT, XTT). What are the potential causes and solutions?
Answer:
Inconsistent IC50 values are a common challenge and can arise from several factors related to experimental setup and cell line characteristics.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density for your 96-well plates. Overly confluent or sparse cultures can lead to variable responses to the drug.
-
Incubation Time: The duration of this compound treatment can significantly impact the IC50 value. Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours).[5]
-
Assay Protocol: Strictly adhere to a standardized protocol for your chosen viability assay (MTT, XTT, etc.).[8][9][10][11] Pay close attention to incubation times with the reagent and the solubilization step for MTT assays.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound.[12] The expression levels of the target receptors (PDGFR, FGFR, VEGFR) in your cell line will influence its responsiveness.[13]
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO in media) to account for any effects of the solvent on cell viability.[5]
3. Variability in Western Blot Results
Question: My Western blot results for downstream signaling proteins (e.g., p-ERK, p-Akt) after this compound treatment are not consistent. How can I improve the reliability of these experiments?
Answer:
Western blotting requires precision at multiple steps. Inconsistencies can often be traced back to sample preparation and handling.
Troubleshooting Steps:
-
Time Course of Treatment: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h) to determine the optimal time point to observe inhibition of phosphorylation after this compound treatment.[14]
-
Lysis Buffer and Inhibitors: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.[14]
-
Protein Quantification: Accurately quantify the protein concentration in each lysate to ensure equal loading on the gel.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.[14]
-
Antibody Quality: Ensure the primary antibodies you are using are specific and validated for the target proteins.
4. Unexpected Cell Morphology Changes
Question: I've noticed unusual changes in cell morphology, such as increased vacuole formation, after treating cells with this compound. Is this a known effect?
Answer:
Yes, treatment with this compound, particularly at higher concentrations (e.g., 2 µM and 4 µM), has been observed to induce morphological changes in cells, including an increase in the formation of vacuoles, which may be indicative of autophagy.[5]
5. In Vivo Animal Model Considerations
Question: I am planning an in vivo study with this compound in a rodent model of fibrosis. What are the key considerations for experimental design to ensure reproducible results?
Answer:
-
Route of Administration and Dosing: this compound is typically administered orally (gavage) in animal models.[15][16][17] Dosing frequency (once or twice daily) can significantly impact efficacy.[15]
-
Vehicle Selection: A suitable vehicle for oral administration should be chosen.
-
Timing of Treatment: The timing of this compound administration relative to the induction of fibrosis (preventive vs. therapeutic) will influence the outcome.[18]
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of this compound in your chosen animal model to ensure adequate drug exposure.[15]
-
Endpoint Analysis: Clearly define and consistently measure your primary endpoints, such as histological scoring of fibrosis (e.g., Ashcroft score) and biochemical markers (e.g., hydroxyproline content).[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected experimental outcomes.
Table 1: this compound IC50 Values for Antiproliferative and Antifibrotic Effects
| Cell Type | Assay | IC50 (µM) | Reference |
| Control Fibroblasts | Proliferation | ~0.5 - 1.0 | [12] |
| Tumor-Associated Fibroblasts (ADC) | Proliferation | ~0.5 - 1.0 | [12] |
| Tumor-Associated Fibroblasts (SCC) | Proliferation | ~0.5 - 1.0 | [12] |
| Control Fibroblasts | COL1A1 Expression | ~0.1 - 0.5 | [12] |
| Tumor-Associated Fibroblasts | COL1A1 Expression | ~0.1 - 0.5 | [12] |
| Control Fibroblasts | COL3A1 Expression | ~0.1 - 0.5 | [12] |
| Tumor-Associated Fibroblasts | COL3A1 Expression | ~0.1 - 0.5 | [12] |
ADC: Adenocarcinoma, SCC: Squamous cell carcinoma
Table 2: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) | Reference |
| pH 6.8 PBS | ~12 | [3] |
| pH 7.4 PBS | ~5 | [3] |
| pH 6.8 PBS with 0.5% Tween 80 | ~442 | [3][4] |
| pH 7.4 PBS with 0.5% Tween 80 | ~132 | [3][4] |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with 0.1% DMSO) and wells with medium only (for blank).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results and determine the IC50 value.
2. Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on protein phosphorylation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFR, anti-PDGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Serum-starve the cells overnight if necessary, depending on the specific pathway being investigated. Treat the cells with this compound at the desired concentrations for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[19] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits PDGFR, FGFR, and VEGFR signaling pathways.
General Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for in vitro experiments with this compound.
Troubleshooting Logic for Inconsistent this compound Results
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving The Oral Absorption Of this compound By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Changes Associated with this compound Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for this compound and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. This compound selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. avalynpharma.com [avalynpharma.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Effects of this compound in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nacalai.com [nacalai.com]
Nintedanib precipitation in aqueous solutions and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nintedanib. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its aqueous solubility and precipitation.
Troubleshooting Guide: this compound Precipitation Issues
Problem: My this compound precipitated after I diluted my stock solution in my aqueous buffer/cell culture medium.
Possible Cause 1: pH of the Aqueous Solution
This compound's solubility is highly pH-dependent. It is more soluble in acidic conditions and has very low solubility in neutral to alkaline solutions.[1][2][3] Precipitation is common when a stock solution (often in an organic solvent or an acidic buffer) is diluted into a neutral pH buffer or medium (e.g., PBS pH 7.4, cell culture media).
Solution:
-
pH Adjustment: If your experimental conditions allow, lower the pH of your final aqueous solution. This compound's solubility significantly increases at a pH below 3.[4][5]
-
Acidic Stock Solution: Prepare your this compound stock solution in an acidic vehicle. A stock solution of this compound esylate in water will have an intrinsic pH of around 5.7.[1][4] For in vitro studies, stock solutions are sometimes prepared in methanol with 0.1% formic acid.[6][7]
Possible Cause 2: Insufficient Solubilizing Agents
The concentration of this compound in your final solution may be above its solubility limit in the absence of appropriate solubilizing agents.
Solution:
-
Use of Surfactants: Incorporate a non-ionic surfactant like Tween 80 or Triton X-100 into your aqueous solution. For example, the addition of 0.5% Tween 80 to PBS at pH 6.8 and pH 7.4 has been shown to significantly increase this compound's solubility.[8] Similarly, 1% Triton X-100 has been used in release studies to maintain sink conditions.[6]
-
Formulation with Co-solvents: For preclinical formulations, co-solvents can be used. Propylene glycol is a pharmaceutically relevant co-solvent that improves the solubility of this compound esylate.[1][4]
Possible Cause 3: High Final Concentration
You may be trying to achieve a final concentration of this compound that is too high for the chosen aqueous system, even with pH adjustments or solubilizing agents.
Solution:
-
Determine the Solubility Limit: Perform a solubility test to determine the maximum concentration of this compound that can be dissolved in your specific buffer or medium.
-
Lower the Working Concentration: If possible, adjust your experimental design to use a lower, more soluble concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has very poor aqueous solubility, which is strongly dependent on the pH of the solution. At neutral pH, the solubility is extremely low. The more soluble esilate salt shows instability and low solubility in aqueous electrolyte solutions.[8]
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is significantly higher in acidic conditions.[1][3] The solubility decreases by at least three orders of magnitude above pH 6.
Q3: What is the solubility of this compound esylate in water?
A3: A saturated solution of this compound esylate in water has a concentration of 2.8 mg/mL, with an intrinsic pH of 5.7.[1][4]
Q4: Can I dissolve this compound directly in PBS (pH 7.4)?
A4: Direct dissolution in PBS at pH 7.4 is challenging due to this compound's very low solubility at this pH (approximately 5 µg/mL).[8] It is likely to precipitate.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: For laboratory experiments, organic solvents like methanol and N-methylpyrrolidone show the highest solubility for this compound esylate.[1][4] Stock solutions for in vitro studies have been prepared in methanol, sometimes with the addition of 0.1% formic acid to maintain an acidic environment.[6][7]
Q6: How can I prevent this compound from precipitating in my cell culture medium?
A6: To prevent precipitation in cell culture media (which is typically at a physiological pH of around 7.4), consider the following:
-
Prepare a concentrated stock solution in a suitable organic solvent like methanol.[6]
-
When diluting into your cell culture medium, ensure vigorous mixing.
-
It may be beneficial to add the this compound stock solution to the medium containing serum, as serum proteins can sometimes help to stabilize poorly soluble compounds.
-
If precipitation still occurs, the final concentration may be too high. Consider using specialized formulations like micellar drug delivery systems if your experimental setup allows.[6]
Q7: Are there any formulation strategies to improve this compound's solubility for in vivo studies?
A7: Yes, various formulation strategies have been developed to enhance this compound's solubility and bioavailability, including:
-
Self-microemulsifying drug delivery systems (SMEDDS): These can improve drug solubility under physiological conditions.[8]
-
Polymeric Micelles: These can encapsulate this compound, improving its solubility and allowing for targeted delivery.[6][7]
-
Amorphous Solid Dispersions (ASD): These have been shown to significantly enhance the in-vitro cumulative release of this compound.[9]
-
Nanocrystal-based suspensions: These have been developed for inhaled delivery to target the lungs directly.[10]
Data Presentation
Table 1: Solubility of this compound in Different Aqueous Media
| Medium | pH | Additive | Solubility (µg/mL) | Reference |
| Aqueous Buffer | < 3 | - | Increased Solubility | [3][5] |
| Water (Saturated Solution) | 5.7 | - | 2800 | [4] |
| PBS | 6.8 | - | ~12 | [8] |
| PBS | 7.4 | - | ~5 | [8] |
| PBS | 6.8 | 0.5% Tween 80 | 441.67 | [8] |
| PBS | 7.4 | 0.5% Tween 80 | 132.42 | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol is based on methodologies that aim to maintain this compound in solution for subsequent dilution into aqueous experimental media.
Materials:
-
This compound esylate powder
-
Methanol (HPLC grade)
-
Formic acid (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound esylate powder using a calibrated analytical balance.
-
Solvent Addition: Add the required volume of methanol to achieve the desired stock concentration (e.g., 10 mg/mL).[6][7]
-
(Optional) Acidification: To further enhance stability in the stock solution, 0.1% (v/v) formic acid can be added to the methanol.[6][7]
-
Dissolution: Vortex or sonicate the solution until the this compound esylate is completely dissolved.
-
Storage: Store the stock solution at 4°C for short-term storage (up to a week) or at -20°C for longer-term storage.[6][11] Protect from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
This protocol provides a general guideline for diluting a concentrated this compound stock solution into an aqueous buffer or cell culture medium to minimize precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Target aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile tubes
-
Pipettes
Procedure:
-
Pre-warm Medium: Ensure your target aqueous medium is at the desired experimental temperature.
-
Aliquot Medium: Add the required volume of the pre-warmed medium to a sterile tube.
-
Add Stock Solution: While vortexing or gently swirling the aqueous medium, add the required volume of the this compound stock solution dropwise to the medium. This rapid mixing helps to disperse the drug before it has a chance to precipitate locally.
-
Final Mix: Continue to mix the solution for a short period to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, you may need to lower the final concentration or incorporate a solubilizing agent as described in the troubleshooting section.
-
Use Immediately: It is recommended to use the freshly prepared diluted this compound solution immediately in your experiment to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound's aqueous solubility.
References
- 1. This compound esylate | 656247-18-6 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Characterization and Evaluation of this compound Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technology -Nanocrystal-based Suspension Formulation of this compound for Inhaled Treatment of Silicosis and other Fibrotic Lung Diseases [jhu.technologypublisher.com]
- 11. medkoo.com [medkoo.com]
Technical Support Center: Nintedanib In Vitro Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nintedanib in in vitro dose-response experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Drug Solubility and Precipitation
-
Question: I observed precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
-
Answer: this compound esilate has pH-dependent solubility, with increased solubility at acidic pH (<3).[1] Cell culture media are typically buffered at a physiological pH (~7.4), which can lead to precipitation, especially at higher concentrations.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[2]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
pH Adjustment: While not standard for cell culture, for specific acellular assays, adjusting the buffer pH might be an option, but this is not recommended for live cell experiments.
-
-
Issue 2: High Variability in Results
-
Question: My dose-response data for this compound is highly variable between replicate wells and experiments. What are the potential sources of this variability?
-
Answer: High variability can stem from several factors, including inconsistent cell seeding, uneven drug distribution, or issues with the assay itself.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to achieve uniform cell numbers across all wells. Verify cell counts and viability before plating.
-
Drug Dilution and Mixing: Perform serial dilutions of your this compound stock solution carefully. When adding the drug to the wells, mix thoroughly but gently to ensure even distribution without disturbing the cells.
-
Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the periphery may experience different temperature and humidity conditions, leading to altered cell growth. If possible, avoid using the outer wells for experimental conditions.
-
Assay Incubation Times: Standardize all incubation times precisely, as variations can significantly impact the final readout.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate volume delivery.
-
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Question: I'm observing significant cell death at this compound concentrations that are reported to be non-toxic in the literature. What could be the reason?
-
Answer: Unexpected cytotoxicity can be due to several factors, including the specific cell line's sensitivity, the health of the cells, or impurities in the drug.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 for your specific cell line.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Drug Quality: Verify the purity and integrity of your this compound compound. If in doubt, consider obtaining a new batch from a reputable supplier.
-
Solvent Toxicity: As mentioned earlier, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Run a solvent control to rule out this possibility.
-
Off-Target Effects: While this compound is a targeted inhibitor, off-target effects can occur, especially at higher concentrations.
-
-
Issue 4: Lack of Expected Biological Effect
-
Question: I am not observing the expected inhibitory effect of this compound on my cells (e.g., no reduction in proliferation or signaling). What should I check?
-
Answer: A lack of effect could be due to issues with the drug, the experimental setup, or the biological system itself.
-
Troubleshooting Steps:
-
Drug Activity: Confirm the activity of your this compound stock. If possible, test it on a sensitive positive control cell line.
-
Concentration Range: You may need to optimize the concentration range for your specific cell line and assay. It's possible the effective concentrations are higher than initially tested.
-
Target Expression: Verify that your cells express the targets of this compound (VEGFR, FGFR, PDGFR) at sufficient levels.[3][4][5]
-
Downstream Signaling: When assessing signaling pathways, ensure that the pathway is activated in your experimental model (e.g., by adding a growth factor) before testing the inhibitory effect of this compound.
-
Assay Sensitivity: The assay you are using might not be sensitive enough to detect subtle changes. Consider using a more sensitive method or optimizing your current assay.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: this compound IC50 Values for Target Kinases
| Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
(Data sourced from multiple studies)[6]
Table 2: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line/Type | Assay | Effective Concentration Range | Observed Effect |
| Human Lung Fibroblasts (IPF) | Proliferation (PDGF-stimulated) | 11 nM (EC50) | Inhibition of proliferation |
| Human Lung Fibroblasts (IPF) | Proliferation (FGF-stimulated) | 5.5 nM (EC50) | Inhibition of proliferation |
| Human Lung Fibroblasts (IPF) | Proliferation (VEGF-stimulated) | <1 nM (EC50) | Inhibition of proliferation |
| Human Lung Fibroblasts | Proliferation | >500 nM | Significant inhibition of proliferation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | <10 nM (EC50) | Inhibition of VEGF-stimulated proliferation |
| Hepatocellular Carcinoma (HCC) cell lines | Apoptosis | Clinically relevant concentrations | Induction of apoptosis |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | 0-24 µM | Induction of apoptosis |
(Data compiled from various sources)[1][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability - MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Cell Proliferation - BrdU Assay
This protocol provides a general framework for the BrdU (Bromodeoxyuridine) assay.
-
Principle: The BrdU assay is based on the incorporation of the pyrimidine analog BrdU into the newly synthesized DNA of proliferating cells. The incorporated BrdU is then detected using a specific anti-BrdU antibody.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a period that allows for sufficient incorporation (typically 2-24 hours, depending on the cell cycle length).
-
Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and measure the colorimetric output using a microplate reader at 450 nm.[10]
-
3. Apoptosis - Annexin V Staining
This is a general protocol for detecting apoptosis by flow cytometry using Annexin V.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[5]
-
Procedure:
-
Culture and treat cells with this compound in a suitable culture vessel.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
4. Western Blotting for Phosphorylated Proteins
This protocol provides key considerations for detecting phosphorylated proteins.
-
Principle: Western blotting is used to detect specific proteins in a sample. To detect phosphorylated proteins, it is crucial to preserve the phosphorylation status during sample preparation and use antibodies specific to the phosphorylated form of the target protein.
-
Procedure:
-
Lyse cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[6]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[6]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
It is recommended to also probe for the total (non-phosphorylated) form of the protein as a loading control.[12]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits VEGFR, PDGFR, and FGFR, blocking downstream signaling pathways.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for in vitro dose-response analysis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 8. kumc.edu [kumc.edu]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. assaygenie.com [assaygenie.com]
- 11. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Improving Nintedananib Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nintedanib in pre-clinical animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in this compound delivery and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in my animal studies, and how can I improve it?
A1: Low oral bioavailability of this compound is a well-documented issue, primarily due to its poor aqueous solubility and significant first-pass metabolism.[1][2][3] In animal models, the bioavailability is reported to be as low as 4.7%.[1][3][4][5] This necessitates high oral doses (e.g., 60 mg/kg) to achieve therapeutic concentrations, which can lead to gastrointestinal and liver toxicities.[6][7]
Troubleshooting Strategies:
-
Nanoformulations: Encapsulating this compound into nanoparticles can significantly improve oral bioavailability. Studies have shown that formulations like Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can increase bioavailability by 2.8-fold or more.[6][7][8]
-
Sustained-Release Systems: Solid dispersions and sustained-release capsules have been shown to increase the relative bioavailability in rats by over 160% compared to standard soft capsules.[4][5]
-
Direct Lung Administration: For lung-specific diseases like pulmonary fibrosis, direct administration via inhalation or intratracheal (i.t.) delivery can bypass first-pass metabolism, achieving high local concentrations with lower systemic exposure and reduced side effects.[9][10][11]
Q2: I'm observing significant weight loss and gastrointestinal distress in my animals after oral this compound administration. What can I do to mitigate this?
A2: Gastrointestinal toxicity is a known side effect of high oral doses of this compound.[6][7] This is often observed as reduced weight gain or weight loss in animal models, particularly in disease states like bleomycin-induced fibrosis.[9][11]
Troubleshooting Strategies:
-
Dosing Regimen: Ensure the dosing regimen is optimized. Some studies suggest that a twice-daily (BID) oral dose of 60 mg/kg provides better target coverage and more consistent anti-fibrotic effects in rats compared to a once-daily (QD) dose.[12][13]
-
Formulation Change: Switching to an improved oral formulation, such as this compound-loaded Solid Lipid Nanoparticles (NIN-SLN), has been shown to attenuate gastrointestinal abnormalities compared to the free drug.[6][7]
-
Alternative Route of Administration: Consider switching to a local delivery method, such as inhalation. Inhaled this compound has been shown to improve weight gain in bleomycin-challenged animals compared to oral administration, suggesting better tolerability.[9][11] It also allows for a much lower dose (e.g., 0.375 mg/kg inhaled vs. 60 mg/kg oral) to achieve equivalent lung concentrations.[9][11][14]
Q3: How can I confirm that this compound is reaching the target tissue (e.g., the lungs) at a therapeutic concentration?
A3: Verifying target tissue concentration is crucial for interpreting efficacy results. This is typically done through pharmacokinetic (PK) analysis.
Troubleshooting Strategies:
-
Pharmacokinetic Studies: Conduct a PK study where plasma and lung tissue are collected at various time points after administration. This compound concentrations are then measured using a validated analytical method like LC-MS/MS.
-
Compare Delivery Routes: Different delivery routes yield vastly different PK profiles. Oral administration leads to high partitioning into tissues, with lung concentrations being substantially higher than in plasma.[11][14] Inhaled or intratracheal delivery provides a high lung Cmax (maximum concentration) with a lower systemic area under the curve (AUC), which can be advantageous for minimizing off-target effects.[9][11][14]
-
Dose Optimization: Use PK modeling to predict the dose required to achieve sufficient target coverage. For example, modeling has shown that a 60 mg/kg BID oral dose in rats provides 40-70% target coverage between doses, whereas a QD regimen provides only 10% coverage at the trough concentration.[12]
Q4: My this compound formulation appears unstable or has low entrapment efficiency. What are the key parameters to optimize?
A4: The stability and efficiency of nanoformulations are critical for successful delivery. Key parameters depend on the specific formulation being used.
Troubleshooting Strategies:
-
For Solid Lipid Nanoparticles (SLNs): The double-emulsification method is a common preparation technique.[6][7] Critical parameters to monitor include particle size, zeta potential (for stability), and entrapment efficiency.
-
For Self-Microemulsifying Drug Delivery Systems (SMEDDS): Optimization involves creating pseudo-ternary phase diagrams to identify the ideal ratios of the oil phase, surfactant, and co-surfactant.[8] A stable formulation should form a microemulsion with a small droplet size (e.g., ~23 nm) upon gentle agitation in an aqueous medium.[8]
-
For Polymeric Micelles: The choice of polymers and their ratios is crucial. For example, a formulation using Soluplus, Tween 80, and sodium deoxycholate can achieve high entrapment efficiency (>90%) and good stability.[10]
Data Summary Tables
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation Type | Route | Dose | Relative Bioavailability Increase | Key Findings | Reference |
| Free Drug (Soft Capsule) | Oral | 50 mg/kg | Baseline | Tmax: ~3h | [4][5] |
| Solid Dispersion | Oral | 50 mg/kg | ~155% vs. Soft Capsule | Tmax: ~2h, Higher Cmax | [4][5] |
| Sustained-Release Capsules | Oral | 50 mg/kg | 162.5% vs. Soft Capsule | Tmax: ~6h, Prolonged release | [4][5] |
| Solid Lipid Nanoparticles (SLN) | Oral | 50 mg/kg | 287% vs. Free Drug | Improved lung tissue levels | [6][7] |
| Self-Microemulsifying System (SMEDDS) | Oral | N/A | 300% (based on intestinal Papp) | Enhanced permeability by 2.8-fold | [8] |
| Polymeric Mixed Micelles (PMMs) | Intratracheal | N/A | 382% vs. Oral Suspension | Extended mean residence time (MRT) | [10] |
Note: Bioavailability comparisons are relative to the control group within each respective study.
Table 2: Efficacy of Different this compound Delivery Strategies in Bleomycin-Induced Fibrosis Models
| Animal Model | Formulation / Route | Dose | Key Efficacy Outcomes | Reference |
| Rat | Free Drug / Oral | 60 mg/kg BID | Significantly reduced fibrosis score and hydroxyproline content. | [12][13] |
| Rat | SLN / Oral | 50 mg/kg | Attenuated collagen deposition, inhibited EMT, improved lung function. | [6][7] |
| Rat | Inhaled Solution | 0.375 mg/kg QD | Superior anti-fibrotic activity compared to 60 mg/kg BID oral dose. | [9][11] |
| Mouse | Nanosuspension / Intratracheal | 0.1 - 1 mg/kg | Remarkable anti-fibrotic activity in a silicosis model. | [15] |
| Mouse | Free Drug / Oral | 60 mg/kg/day | Decreased lung fibrosis and CCR2+ immune cell accumulation. | [16] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (NIN-SLN)
This protocol is based on the double-emulsification method.[6][7]
Materials:
-
This compound (NIN)
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Soy lecithin)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Deionized water)
Methodology:
-
Prepare Oil Phase: Dissolve this compound and the lipid in the organic solvent.
-
Prepare Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Primary Emulsification (w/o): Add a small amount of the aqueous phase to the oil phase and sonicate at high power to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsification (w/o/w): Add the primary emulsion to a larger volume of the aqueous surfactant solution under constant stirring.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid lipid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the NIN-SLNs from the un-entrapped drug and excess surfactants. Wash the pellet with deionized water.
-
Characterization: Analyze the final formulation for particle size, zeta potential, and entrapment efficiency.
Diagrams and Workflows
This compound's Core Signaling Pathway Inhibition
This compound functions as a multi-tyrosine kinase inhibitor, primarily targeting the receptors for Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF).[17][18][19][20] This inhibition blocks downstream signaling cascades that are critical for angiogenesis and fibroblast proliferation, key processes in fibrosis and tumor growth.[19]
Experimental Workflow for Evaluating a Novel this compound Formulation
This diagram outlines the typical workflow for developing and testing a new this compound delivery system in a pre-clinical animal model of pulmonary fibrosis.
Troubleshooting Logic: Low Efficacy in an Animal Model
This decision tree helps researchers troubleshoot potential causes for unexpectedly low anti-fibrotic efficacy in their animal study.
References
- 1. Advances and challenges in this compound drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving The Oral Absorption Of this compound By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding of Pharmacokinetics and Exposure Drives use of this compound as a Positive Control Reference Item in a Rat Model of Bleomycin-Induced Fibrosis | European Respiratory Society [publications.ersnet.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of this compound nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular imaging in experimental pulmonary fibrosis reveals that this compound unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Nintedanib-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals observing unexpected phenotypes during in vitro experiments with Nintedanib.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary molecular targets of this compound?
This compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2][3] Its primary targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key regulators of angiogenesis.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and differentiation.[1][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a significant role in fibroblast proliferation and migration.[1][4]
Secondary or "off-target" kinases inhibited by this compound include members of the Src family of kinases, such as Lck and Lyn.[1][3]
Q2: What is the expected in vitro effect of this compound on cell proliferation and migration?
Based on its mechanism of action, this compound is expected to inhibit the proliferation and migration of cells that are dependent on signaling through VEGFR, FGFR, and PDGFR. This has been demonstrated in various cell types, including lung fibroblasts, endothelial cells, and some cancer cell lines.[2][3][4] The inhibition is typically dose-dependent.
Q3: At what concentrations are in vitro effects of this compound typically observed?
The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific endpoint being measured. Inhibition of growth factor-stimulated fibroblast proliferation has been observed in the nanomolar range (e.g., IC50 values of 19-226 nM for motility).[2] However, other studies use concentrations in the low micromolar range (1-10 µM) to observe effects on cell viability, apoptosis, and gene expression.[5] It is crucial to perform a dose-response curve for your specific cell line and assay.
Q4: Are there known mechanisms of resistance to this compound in cell culture?
Yes, several mechanisms of acquired resistance have been identified in vitro. These include:
-
Upregulation of efflux pumps: Increased expression of the ABCB1 multidrug-resistance pump can reduce intracellular concentrations of this compound.
-
Activation of alternative signaling pathways: Cells may bypass the inhibition of VEGFR/FGFR/PDGFR by upregulating other pro-survival pathways. For example, reactivation of the ERK/MAPK pathway through FGF signaling has been observed.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific unexpected experimental outcomes in a question-and-answer format.
Issue 1: Paradoxical Increase in Cell Proliferation or Survival
Q: I'm treating my cancer cell line with this compound and observing an unexpected increase in survival or even proliferation at certain concentrations. Why might this be happening?
A: This is a rare but documented phenomenon with some kinase inhibitors. Potential causes include:
-
Paradoxical Pathway Activation: At high concentrations, this compound has been observed to paradoxically activate signaling pathways that promote survival. For instance, in some osteosarcoma and bladder cancer cell lines, high-concentration this compound treatment led to the re-activation of ERK1/2.[6] Similarly, a paradoxical increase in SRC phosphorylation has been noted in certain mesothelioma cell lines.
-
Induction of Protective Autophagy: this compound can induce autophagy in several cancer cell lines.[7][8][9] While autophagy can lead to cell death, it can also act as a pro-survival mechanism, allowing cells to withstand the stress induced by the drug. This "protective autophagy" could contribute to enhanced cell survival.[8][9]
-
Off-Target Effects: this compound's inhibition of secondary targets, like Src family kinases, could have unforeseen downstream consequences in specific cellular contexts, potentially leading to the activation of compensatory survival pathways.
Recommended Troubleshooting Workflow:
Issue 2: Unexpected Changes in Cell Morphology
Q: My cells are exhibiting unusual morphological changes after this compound treatment, such as increased vacuolization or a change in cell shape, that don't look like typical apoptosis.
A: These morphological changes can be indicative of specific cellular processes triggered by this compound.
-
Induction of Autophagy: A common morphological hallmark of autophagy is the appearance of cytoplasmic vacuoles (autophagosomes and autolysosomes). Studies have shown that this compound treatment can lead to an increase in the formation of vacuoles in fibroblasts.[10]
-
Mesenchymal-to-Epithelial Transition (MET): In some cell types, such as retinal pigment epithelial cells that have undergone a TGF-β2-induced epithelial-to-mesenchymal transition (EMT), this compound has been shown to reverse this process. This is characterized by a morphological shift from an elongated, spindle-like shape back to a more cobblestone-like epithelial morphology.[11]
-
Cytotoxicity at High Concentrations: While not the intended effect, high concentrations of this compound can induce cytotoxicity, leading to various morphological changes associated with cell stress and death, which may include vacuolization.
Recommended Troubleshooting Steps:
-
Confirm Autophagy: Use Western blotting to check for the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation. Immunofluorescence for LC3 puncta can visually confirm the presence of autophagosomes.
-
Assess EMT/MET Markers: If you suspect a change in cell state, perform qPCR or Western blotting for key markers. For MET, you would expect to see an increase in epithelial markers (e.g., E-cadherin, ZO-1) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin, α-SMA).
-
Perform a Dose-Response Viability Assay: To distinguish between a specific cellular process and general cytotoxicity, perform a viability assay (e.g., MTT, MTS, or a live/dead stain) across a range of this compound concentrations.
Issue 3: Altered Protein Expression Unrelated to Primary Targets
Q: I'm seeing changes in the expression or phosphorylation of proteins that are not the known downstream targets of VEGFR, FGFR, or PDGFR. What could be the cause?
A: This suggests that this compound is engaging with other signaling pathways in your cells.
-
Inhibition of Src Family Kinases: this compound is known to inhibit nRTKs like Lck and Src.[3] This can affect a wide array of signaling pathways. For example, this compound has been shown to inhibit the phosphorylation of Lck in T-cells, which in turn reduces the release of multiple cytokines.
-
Modulation of Immune Signaling: An unexpected finding was that this compound can decrease the accumulation of CCR2+ immune cells, an effect that appears to be indirect and not through direct engagement with the CCR2 receptor. This indicates that this compound can have broader effects on the cellular microenvironment and intercellular signaling.
-
Gene Expression Reprogramming: Studies have shown that this compound can cause significant changes in gene expression that are not obviously linked to its primary targets. For example, in a mouse model, this compound treatment led to altered expression of genes associated with myocardial architecture.[6] Another study in IPF fibroblasts identified hundreds of dysregulated genes, many involved in cell cycle regulation.[10][12]
Recommended Troubleshooting Diagram:
Quantitative Data Summary
Table 1: IC50 Values of this compound on Fibroblast Proliferation and Motility
| Cell Type | Stimulant | Assay | IC50 (nM) |
|---|---|---|---|
| IPF Human Lung Fibroblasts | PDGF-BB | Motility | 28 |
| Normal Human Lung Fibroblasts | PDGF-BB | Motility | 19 |
| IPF Human Lung Fibroblasts | FGF | Motility | 226 |
| Normal Human Lung Fibroblasts | FGF | Motility | 86 |
| KatoIII (Gastric Cancer) | - | Proliferation | 176 |
Data synthesized from published studies.[2]
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Method)
-
Principle: Measures the metabolic activity of viable cells, which reduce a tetrazolium salt (MTS or MTT) to a colored formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Include wells with medium only for background subtraction.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT).[12][13]
-
2. Western Blot for Phosphorylated Proteins
-
Principle: Detects the phosphorylation status of specific proteins, indicating the activation state of signaling pathways.
-
Protocol:
-
Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if investigating growth factor signaling.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate cells with the appropriate ligand (e.g., PDGF, FGF) for a short duration (e.g., 5-30 minutes) to induce phosphorylation. Include an unstimulated control.
-
Immediately place the plate on ice and wash cells with ice-cold PBS containing phosphatase inhibitors.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Note: BSA is often preferred for phospho-antibodies to reduce background.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against the total (pan) protein (e.g., anti-total-ERK1/2) or a loading control (e.g., GAPDH, β-actin).
-
3. Receptor Tyrosine Kinase (RTK) Activity Assay (ELISA-based)
-
Principle: A cell-free or lysate-based assay to measure the kinase activity of a specific RTK. This protocol is a generalized example.
-
Protocol:
-
Coat a 96-well plate with a substrate peptide specific for the RTK of interest (e.g., a poly (Glu-Tyr) peptide).
-
Prepare cell lysates from treated and control cells as described for Western blotting.
-
Add a standardized amount of cell lysate to each coated well.
-
Initiate the kinase reaction by adding an ATP-containing reaction buffer.
-
Incubate for 30-60 minutes at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and wash the wells to remove ATP and non-bound proteins.
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (e.g., a pan-phosphotyrosine antibody like 4G10). An HRP-conjugated antibody is often used.
-
Incubate for 1-2 hours.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the color development with a stop solution and read the absorbance on a microplate reader. The signal intensity is proportional to the kinase activity in the lysate.
-
Signaling Pathway Diagrams
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Changes Associated with this compound Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single‑agent this compound suppresses metastatic osteosarcoma growth by inhibiting tumor vascular formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces the Autophagy-Dependent Death of Gastric Cancer Cells by Inhibiting the STAT3/Beclin1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Dasatinib Treatments Induce Protective Autophagy as a Potential Resistance Mechanism in MPM Cells [frontiersin.org]
- 9. This compound and Dasatinib Treatments Induce Protective Autophagy as a Potential Resistance Mechanism in MPM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Mesenchymal-to-Epithelial Transition and Reduces Subretinal Fibrosis Through Metabolic Reprogramming | MDPI [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Nintedanib in Primary Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Nintedanib in primary cell experiments. The focus is on understanding and managing the cytotoxic effects of this compound to achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism involves competitively binding to the intracellular ATP-binding site of several receptor tyrosine kinases (RTKs), thereby blocking downstream signaling.[1] The main targets are:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [2][3]
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3) [2][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3) [2][3]
By inhibiting these receptors, this compound interferes with key processes in fibrosis and angiogenesis, such as the proliferation, migration, and survival of fibroblasts and endothelial cells.[2][4] It also inhibits non-receptor tyrosine kinases like Lck and Src.[4][5]
Q2: I'm observing high levels of cell death in my primary cell cultures after this compound treatment. Is this expected?
Yes, this can be an expected outcome depending on the cell type and the concentration of this compound used. The anti-fibrotic and anti-angiogenic effects of this compound are often achieved by inducing apoptosis (programmed cell death) and inhibiting proliferation.[6][7]
-
In Fibroblasts: this compound is known to inhibit proliferation and induce apoptosis in lung-resident myofibroblasts from IPF patients.[6]
-
In Endothelial Cells: Treatment has been shown to induce apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs).[7]
-
In Other Primary Cells: Apoptosis has also been documented in primary human pterygium cells.[8]
Therefore, what might be considered "cytotoxicity" is often the intended therapeutic mechanism. The key is to control the concentration and duration of exposure to differentiate between a desired anti-proliferative/pro-apoptotic effect and excessive, non-specific cell death that could confound experimental results.
Q3: How can I distinguish between apoptosis, autophagy, and general cytotoxicity in my this compound-treated cells?
Distinguishing between different cell death and stress-response pathways is critical. This compound has been shown to induce both apoptosis and autophagy.[6][9]
-
To detect Apoptosis: Use assays that measure specific apoptotic markers.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.[8]
-
Caspase Activity Assays: Measure the activity of executioner caspases like Caspase-3 and Caspase-7.[6]
-
Western Blot: Detect the cleavage of PARP or Caspase-3.[10]
-
-
To detect Autophagy: Use assays that monitor the formation of autophagosomes and autophagic flux.
-
To measure General Cytotoxicity/Viability: Use assays that measure plasma membrane integrity or metabolic activity.
Q4: What is a typical concentration range for this compound in primary cell experiments?
The effective concentration of this compound is highly dependent on the cell type and the biological process being studied. Effects can be seen from the low nanomolar to the low micromolar range. It is crucial to perform a dose-response curve for your specific primary cells and endpoint.
Q5: How does this compound affect non-fibroblast primary cells, such as epithelial or immune cells?
This compound has demonstrated effects on a variety of primary cells beyond fibroblasts.
-
Epithelial Cells: In primary human retinal pigment epithelial (phRPE) cells, this compound can reverse the epithelial-to-mesenchymal transition (EMT) induced by TGF-β2.[14][15] It also induces apoptosis in primary human pterygium epithelial cells.[8]
-
Endothelial Cells: this compound inhibits the proliferation of HUVECs and can increase vessel permeability.[4][7] In human pulmonary microvascular endothelial cells, it can inhibit endothelial-mesenchymal transition (EndoMT).[16][17]
-
Immune Cells: this compound can block T-cell activation by inhibiting Lck phosphorylation and reduces the release of multiple cytokines from primary T-cells.[18][19]
Section 2: Troubleshooting Guide
Issue 1: High cytotoxicity is observed at concentrations intended to inhibit cell proliferation or migration, confounding the results.
-
Possible Cause: The this compound concentration is too high for the specific cell type, donor, or experimental duration. The therapeutic window between inhibiting proliferation and inducing widespread apoptosis can be narrow.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Test a wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 10 µM) to identify the optimal concentration for your desired effect.
-
Conduct a Time-Course Experiment: The cytotoxic effects of this compound are time-dependent.[9] Assess your endpoint at earlier time points (e.g., 6, 12, 24, 48 hours) to find a window where the desired inhibition is present without significant cell death.
-
Use a More Sensitive Assay: For proliferation, a BrdU incorporation assay may provide a clearer result at lower concentrations or shorter time points than a simple cell counting assay.[3]
-
Issue 2: Results are inconsistent between primary cell lots from different donors.
-
Possible Cause: Primary cells, especially from patients with diseases like IPF, exhibit significant biological variability. For instance, IPF fibroblasts express higher levels of PDGFR and FGFR compared to fibroblasts from non-fibrotic controls, potentially making them more sensitive to this compound's anti-proliferative effects.[12][20]
-
Troubleshooting Steps:
-
Characterize Your Cells: If possible, perform baseline characterization of key this compound targets (e.g., PDGFR, FGFR expression) via qPCR or Western blot to understand potential sources of variability.
-
Normalize Data: Always include a vehicle control (e.g., 0.1% DMSO) for each donor. Express results as a percentage of or fold change relative to the control for that specific donor to minimize inter-donor variation.
Issue 3: Unexpected changes in cell morphology or function (e.g., large vacuoles, altered metabolism) are observed.
-
Possible Cause: this compound has broad biological effects beyond inhibiting canonical RTK signaling. It is known to induce autophagy, which can lead to vacuole formation, and can reprogram cellular metabolism.[9][14] In primary human retinal pigment epithelial cells, for example, this compound reversed TGF-β2-induced increases in glycolysis.[14][21]
-
Troubleshooting Steps:
-
Investigate Autophagy: If you observe significant vacuolization, assess autophagy markers (LC3B, p62) by Western blot. To determine if the autophagy is protective or contributes to cell death, co-treat with an autophagy inhibitor like 3-methyladenine (3-MA) or Bafilomycin A1.[11]
-
Assess Cellular Metabolism: If your experimental endpoint could be influenced by metabolic changes, consider using a metabolic flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[14]
-
Consult the Literature: Search for studies using this compound in similar primary cell types to see if these "off-target" or unexpected effects have been previously characterized.
-
Section 3: Data Presentation
Table 1: Effective Concentrations of this compound in Primary Cell Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Human Lung Fibroblasts (IPF) | Proliferation (BrdU) | 0.1 - 1 µM | Inhibition of PDGF, FGF, and VEGF-induced proliferation | [12] |
| Human Lung Fibroblasts (IPF) | Western Blot | 0.1 - 1 µM | Decreased constitutive expression of fibronectin and collagen 1a1 | [9] |
| Human Tenon's Fibroblasts | Proliferation (CCK-8) | 0.1 - 1 µM | Inhibition of TGF-β1-induced proliferation | [3] |
| Human Pterygium Epithelial Cells | Apoptosis (Flow Cytometry) | 1 - 10 µM | Concentration-dependent increase in early and late apoptosis | [8] |
| Lung-Resident Myofibroblasts (IPF) | Apoptosis (Caspase-3/7) | 0.5 - 1 µM | Significant increase in apoptotic cells after 24h | [6] |
| Human Endothelial Cells (on-a-chip) | Permeability Assay | ≥ 10 nM | Significant increase in microvessel permeability | [7] |
| Primary Human T-Cells | Cytokine Release | 5 - 77 nM | Inhibition of IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13 release | [18][19] |
| Primary Human Retinal Pigment Epithelial Cells | qPCR / Western Blot | 1 µM | Reversal of TGF-β2-induced EMT markers (e.g., decreased α-SMA) | [14][15] |
Table 2: Summary of this compound-Induced Apoptosis in Primary Cells
| Cell Type | Concentration | Apoptosis Marker(s) | Key Result | Citation |
| Lung-Resident Myofibroblasts (IPF) | 0.5 - 1 µM | Active Caspase-3/7 | Significant increase in Caspase-3/7 positive cells | [6] |
| Human Pterygium Epithelial Cells | 10 µM | Annexin V/PI, Cleaved Caspase-3, Bax/Bcl-2 | Late apoptosis increased to ~7.5%; increased pro-apoptotic proteins | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Concentration-dependent | Not specified | Induced apoptosis | [7] |
| Human Pericytes | Concentration-dependent | Not specified | Induced apoptosis | [7] |
Section 4: Key Experimental Protocols
Protocol 1: Assessing Cell Viability with CCK-8 Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours until the color in the vehicle control wells turns sufficiently orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measuring Apoptosis by Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Culture primary cells in 6-well plates. Treat with this compound at the desired concentrations and a vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis of Key Signaling Pathways (e.g., p-ERK, Cleaved Caspase-3)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing target proteins to a loading control (e.g., GAPDH).
Section 5: Visualized Pathways and Workflows
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of Mesenchymal Cell Survival Pathways in Severe Fibrotic Lung Disease: The Effect of this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human microvasculature-on-a chip: anti-neovasculogenic effect of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in human pterygium cells through the FGFR2-ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Dasatinib Treatments Induce Protective Autophagy as a Potential Resistance Mechanism in MPM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound Induces Mesenchymal-to-Epithelial Transition and Reduces Subretinal Fibrosis Through Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Effect of this compound on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of this compound on T-Cell Activation, Subsets and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Nintedanib Interference with Common Laboratory Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential interferences of the tyrosine kinase inhibitor Nintedanib with common laboratory assays. The following information is intended to guide laboratory personnel in interpreting unexpected results and implementing appropriate mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it influence laboratory results?
A1: this compound is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3][4][5][6] By blocking the intracellular ATP-binding pocket of these receptors, this compound inhibits downstream signaling pathways involved in fibroblast proliferation, migration, and angiogenesis.[1][5][6] This mechanism of action can lead to physiological changes in patients that are reflected in laboratory tests, particularly liver function markers and specific biomarkers. Theoretically, the drug or its metabolites could also directly interfere with assay components, though this is less commonly reported.
Q2: Are there known effects of this compound on routine clinical chemistry assays?
A2: Yes, the most well-documented effect of this compound is on liver function tests. Patients treated with this compound may experience elevations in liver enzymes and bilirubin.[7][8][9][10] These are considered in vivo effects of the drug on the liver, rather than direct interference with the assays themselves.
-
Elevated Liver Enzymes: Increases in alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALKP), and gamma-glutamyl transferase (GGT) have been observed.[7][8]
-
Elevated Bilirubin: Increases in bilirubin levels have also been reported.[8][9]
It is recommended to monitor liver function before initiating this compound and regularly during treatment, especially in the first three months.[7][9][10]
Q3: Can this compound affect biomarker measurements?
A3: Yes, this compound has been shown to modulate the levels of several circulating biomarkers, particularly in patients with idiopathic pulmonary fibrosis (IPF). These changes are likely a result of the drug's therapeutic effect on the underlying disease process.
-
Decreased Markers of Epithelial Injury: this compound treatment has been associated with a decrease in Surfactant Protein D (SP-D) and Cancer Antigen 125 (CA-125).[11][12][[“]]
-
Effects on Extracellular Matrix Turnover Markers: Minor effects have been observed on markers of collagen degradation, such as a small increase in C3A and a small decrease in C3M.[11][12][[“]]
Q4: Does this compound interfere with coagulation assays?
A4: Due to its inhibition of VEGFR, this compound has the potential to increase the risk of bleeding.[5][14][15] Clinical studies have reported a slightly higher incidence of bleeding events in patients treated with this compound compared to placebo.[5][15] While this suggests a physiological effect on hemostasis, there is limited direct evidence of this compound or its metabolites interfering with the analytical processes of common coagulation assays such as prothrombin time (PT/INR) or activated partial thromboplastin time (aPTT). However, caution and close monitoring are advised for patients on concomitant anticoagulant therapy.[14][15]
Q5: Is there any reported interference of this compound with hematology assays?
A5: Thrombocytopenia (low platelet count) has been reported as a rare side effect of this compound.[16] This is considered a drug-induced physiological effect rather than an analytical interference with automated hematology analyzers.
Troubleshooting Guides
Issue: Unexpectedly Elevated Liver Function Tests
-
Initial Assessment: If a patient on this compound presents with elevated liver enzymes (ALT, AST, ALKP, GGT) or bilirubin, it is important to consider this a potential adverse drug reaction.[7][8][9][10]
-
Troubleshooting Steps:
-
Review Patient History: Confirm the timing of this compound initiation and the onset of the elevated results. Most elevations occur within the first three months of treatment.[7][9][10]
-
Clinical Correlation: Correlate the laboratory findings with the patient's clinical status to check for signs and symptoms of liver injury, such as jaundice, abdominal pain, or nausea.[10]
-
Dose Adjustment: As recommended by clinical guidelines, dose reduction or temporary interruption of this compound may be necessary.[9][10]
-
Rule out Other Causes: Investigate other potential causes of liver injury.
-
-
Laboratory Considerations: There is no indication that this compound directly interferes with the enzymatic or colorimetric methods used in standard liver function assays. The results should be considered a true reflection of the patient's liver status.
Issue: Altered Biomarker Levels
-
Initial Assessment: A decrease in SP-D or CA-125, or minor changes in extracellular matrix turnover markers, in a patient being treated with this compound for IPF is an expected finding and may reflect a therapeutic response.[11][12][[“]]
-
Troubleshooting Steps:
-
Confirm Assay Integrity: Ensure that the immunoassay used for biomarker measurement is performing according to quality control specifications.
-
Longitudinal Monitoring: Evaluate the trend of biomarker levels over time in conjunction with the patient's clinical progression.
-
-
Laboratory Considerations: There is no published evidence to suggest that this compound or its metabolites cross-react or otherwise interfere with the antibody-based detection methods used in most commercially available immunoassays for these biomarkers.
Data on this compound's Impact on Laboratory Parameters
| Parameter | Effect Observed | Magnitude of Change | Reference |
| Liver Enzymes (ALT, AST) | Elevation | 3-5% of patients experience elevations >3x the upper limit of normal (ULN). | [7] |
| Bilirubin | Elevation | Generally reversible with dose modification. | [8] |
| Surfactant Protein D (SP-D) | Decrease | 4% decrease in the this compound group vs. a 3% increase in the placebo group at 12 weeks. | [11] |
| Cancer Antigen 125 (CA-125) | Decrease | 22% decrease in the this compound group vs. a 4% increase in the placebo group at 12 weeks. | [11] |
| Bleeding Events | Increased Incidence | Slightly higher in this compound groups compared to placebo in clinical trials. | [5][15] |
| Platelet Count | Decrease (Thrombocytopenia) | Reported as a rare adverse event. | [16] |
Experimental Protocols
Protocol: Monitoring Liver Function in Patients on this compound
-
Baseline Measurement: Prior to initiating this compound therapy, collect a blood sample to measure baseline levels of ALT, AST, ALKP, and total bilirubin.
-
Regular Monitoring:
-
Sample Handling: Use serum (serum separator tubes) or plasma (lithium heparin) as per the laboratory's standard operating procedure for these assays.
-
Analysis: Analyze the samples using a validated clinical chemistry analyzer employing standard spectrophotometric or enzymatic methods.
-
Data Interpretation: Compare the results to the established reference intervals and the patient's baseline values. Report any significant elevations to the clinician for potential dose adjustment or treatment interruption.
Protocol: Assessment of Circulating Biomarkers in Response to this compound
-
Sample Collection: Collect serum samples at baseline and at specified time points during this compound treatment (e.g., 12 weeks).
-
Sample Processing and Storage: Process the blood to obtain serum, aliquot, and store at -80°C until analysis to ensure biomarker stability.
-
Immunoassay Analysis:
-
Use a validated enzyme-linked immunosorbent assay (ELISA) or other immunoassay platform for the quantification of biomarkers such as SP-D and CA-125.
-
Follow the manufacturer's instructions for the specific assay kit, including reagent preparation, incubation times and temperatures, and plate washing steps.
-
-
Data Analysis:
-
Calculate the concentration of the biomarkers based on the standard curve.
-
Compare the post-treatment biomarker levels to the baseline levels to determine the fold change or percentage change.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for unexpected lab results.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Liver Injury with this compound: A Pharmacovigilance–Pharmacokinetic Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. recalls-rappels.canada.ca [recalls-rappels.canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on circulating biomarkers of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. The Interactions of this compound and Oral Anticoagulants—Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. mdpi.com [mdpi.com]
Best practices for preparing Nintedanib stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the preparation and use of Nintedanib in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the competitive binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and downstream signaling.[1][2] The main targets are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[3][4] By inhibiting these pathways, this compound effectively reduces the proliferation, migration, and survival of fibroblasts and other key cells involved in processes like angiogenesis and fibrosis.[1][2] It also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src.[5]
Q2: What are the recommended solvents for dissolving this compound powder?
A2: this compound powder is most commonly dissolved in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[6] For cell culture experiments, preparing a concentrated stock solution in DMSO is a standard practice.[7] this compound is sparingly soluble in aqueous buffers.[6] If dilution in an aqueous medium like PBS is required, it's recommended to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute it with the buffer.[6]
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can be stable for at least four years.[6] Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. DMSO stock solutions are stable for up to 1 year at -80°C or for 1 month at -20°C.[8][9] It is not recommended to store aqueous solutions for more than one day.[6]
Q4: What is the solubility of this compound in common solvents and buffers?
A4: The solubility of this compound can vary depending on the solvent, temperature, and whether it is the free base or a salt form (e.g., esilate). The provided tables summarize the solubility data from various sources.
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Remarks |
| DMSO | ~10-18 mg/mL (18.5 - 33.4 mM) | Warming and ultrasonication may be required to achieve higher concentrations.[8][10] |
| DMSO | ~5 mg/mL | - |
| DMF | ~10 mg/mL | - |
| Ethanol | ~2-3 mg/mL | Sonication is recommended.[6][7] |
Note: The this compound free base has a molecular weight of 539.6 g/mol .[6]
Table 2: Solubility of this compound in Aqueous Solutions
| Solvent / Medium | Concentration | Remarks |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | Prepared by first dissolving in DMF.[6] |
| pH 6.8 PBS | ~11.98 µg/mL | - |
| pH 7.4 PBS | ~5.13 µg/mL | - |
| pH 6.8 PBS + 0.5% Tween 80 | ~441.67 µg/mL | Tween 80 significantly enhances solubility.[11][12] |
| pH 7.4 PBS + 0.5% Tween 80 | ~132.42 µg/mL | Tween 80 significantly enhances solubility.[11][12] |
Troubleshooting Guide
Q5: My this compound stock solution shows precipitation after being stored at -20°C. What should I do?
A5: Precipitation can occur if the concentration is too high or if the solution has undergone freeze-thaw cycles. Gently warm the tube to 37°C and use an ultrasonic bath to try and redissolve the compound.[10] To prevent this in the future, ensure you are not exceeding the recommended solubility limits, consider storing at a lower concentration, and always aliquot the stock solution after preparation to avoid repeated freezing and thawing.[7][8]
Q6: I am observing cytotoxicity in my cell culture experiments even at low concentrations of this compound. What could be the cause?
A6: This could be due to the final concentration of the solvent (e.g., DMSO) in your culture medium. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[7] Always run a vehicle control (culture medium with the same final concentration of DMSO but without this compound) to assess any potential effects of the solvent on your cells.[7]
Q7: My experimental results are inconsistent between batches of this compound. How can I ensure reproducibility?
A7: Inconsistency can arise from several factors. Ensure that you are using a high-purity grade of this compound. Always prepare fresh dilutions from a validated stock solution for each experiment. Verify the concentration of your stock solution if possible. Additionally, ensure that all experimental parameters, such as cell passage number, seeding density, and incubation times, are kept consistent.
Q8: this compound is not dissolving well in my aqueous buffer for an in vivo study. How can I improve its solubility?
A8: this compound has poor solubility in neutral aqueous solutions.[11][12] For in vivo preparations, a common method involves using a co-solvent system. For example, a formulation could involve 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] It is crucial to add and mix the solvents sequentially to ensure the compound stays in solution.[7] The esilate salt form of this compound shows increased solubility at a more acidic pH (<3).[13]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Use in a Cell Proliferation Assay
1. Materials:
-
This compound powder (MW: 539.6 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Target cells (e.g., human lung fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Phosphate-Buffered Saline (PBS)
2. Preparation of 10 mM this compound Stock Solution in DMSO:
-
Weigh out 5.4 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly. If needed, gently warm the solution at 37°C and sonicate for 5-10 minutes until the powder is completely dissolved.[10]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in light-blocking sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[9]
3. Cell Proliferation Assay Workflow:
-
Cell Seeding: Seed human lung fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in complete culture medium to prepare working concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM). This is done to ensure the final DMSO concentration in the wells is low. For a final concentration of 10 µM, you would add 1 µL of a 1 mM intermediate dilution to 100 µL of media.
-
Prepare a vehicle control containing the same percentage of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Assessing Proliferation:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle control to determine the percentage of proliferation inhibition.
-
Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: Experimental workflow for this compound stock preparation and cell treatment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. This compound | VEGFR | Tocris Bioscience [tocris.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocrick.com [biocrick.com]
- 11. Improving The Oral Absorption Of this compound By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tga.gov.au [tga.gov.au]
Validation & Comparative
Nintedanib vs. Pirfenidone: A Comparative Analysis of Their Anti-proliferative Effects on IPF Fibroblasts
In the landscape of therapeutic options for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone stand as the two approved drugs that slow disease progression. A key pathological feature of IPF is the uncontrolled proliferation of lung fibroblasts. This guide provides a detailed comparison of the in-vitro anti-proliferative effects of this compound and pirfenidone on IPF fibroblasts, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-Proliferative Efficacy
The following tables summarize the quantitative data from studies directly comparing the inhibitory effects of this compound and pirfenidone on the proliferation of human lung fibroblasts, particularly those derived from IPF patients.
| Drug | Stimulant | Cell Type | Assay | Concentration | Inhibition of Proliferation | Source |
| This compound | PDGF (50 ng/mL) | IPF Human Lung Fibroblasts | BrdU | 70 nM | 65% | [1][2] |
| This compound | FBS (1%) | IPF Human Lung Fibroblasts | BrdU | 70 nM | 22% | [1][2] |
| Pirfenidone | PDGF (50 ng/mL) | IPF Human Lung Fibroblasts | BrdU | 80-100 µM | No inhibitory activity | [1][2] |
| Pirfenidone | FBS (1%) | IPF Human Lung Fibroblasts | BrdU | 80-100 µM | No inhibitory activity | [1][2] |
| Drug | Stimulant | Cell Type | Assay | Inhibition of Smad3 Phosphorylation | Source |
| This compound | TGF-β1 | Human Lung Fibroblasts (HFL1) | Western Blot | 51% | [3] |
| Pirfenidone | TGF-β1 | Human Lung Fibroblasts (HFL1) | Western Blot | 13% | [3] |
Mechanisms of Action in Fibroblast Proliferation
This compound and pirfenidone exert their anti-proliferative effects through distinct signaling pathways.
This compound is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] By binding to the intracellular ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent downstream signaling cascades that are crucial for fibroblast proliferation, migration, and differentiation.[7]
Pirfenidone's exact molecular target is not as clearly defined, but it is known to have anti-inflammatory, antioxidant, and anti-fibrotic properties.[6][8] Its anti-proliferative effects are largely attributed to the modulation of pro-fibrotic and inflammatory cytokines, most notably by reducing the activity of Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[6][9] Pirfenidone has been shown to inhibit TGF-β1-mediated fibroblast proliferation and differentiation into myofibroblasts.[9]
Signaling Pathway Diagrams
Caption: this compound inhibits fibroblast proliferation by blocking key tyrosine kinase receptors.
Caption: Pirfenidone modulates pro-fibrotic cytokines to reduce fibroblast proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and pirfenidone.
Fibroblast Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Human lung fibroblasts were isolated from patients with IPF (IPF-HLF).
-
Drug Incubation: IPF-HLF were incubated with varying concentrations of this compound (0.32 nM - 1 µM) or pirfenidone (1 µM - 1.6 mM) for 30 minutes.
-
Stimulation: Following drug incubation, the cells were stimulated with either platelet-derived growth factor (PDGF) at 50 ng/mL or 1% fetal bovine serum (FBS).
-
Proliferation Assessment: Cell proliferation was measured after 92 hours using a BrdU (Bromodeoxyuridine) assay, which quantifies DNA synthesis.[1][2]
Western Blot for Smad3 Phosphorylation
-
Cell Culture: Human lung fibroblasts (HFL1) were used.
-
Experimental Groups: The cells were divided into a control group, a TGF-β1/PDGF-stimulated model group, and drug-treated groups (pirfenidone or this compound).
-
Protein Analysis: The inhibitory effects of pirfenidone and this compound on the TGF-β/Smad3 signaling pathway were evaluated by Western Blotting to detect the levels of phosphorylated Smad3.[3]
Experimental Workflow Diagram
Caption: Workflow for in-vitro comparison of this compound and pirfenidone.
Conclusion
The available in-vitro evidence strongly suggests that this compound is a more potent direct inhibitor of IPF fibroblast proliferation compared to pirfenidone, particularly when proliferation is driven by growth factors such as PDGF.[1][2] This is consistent with its mechanism of action as a multi-targeted tyrosine kinase inhibitor. While both drugs demonstrate anti-fibrotic effects and inhibit pathways like TGF-β signaling, this compound shows a more pronounced effect on key downstream effectors of this pathway.[3] These findings provide a cellular basis for the clinical efficacy of both drugs in slowing IPF progression and highlight their distinct pharmacological profiles, which can inform future research and drug development efforts.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirfenidone and this compound in Pulmonary Fibrosis: Lights and Shadows [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of the Effectiveness of this compound and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synergistic Antifibrotic Effects of Nintedanib and Pirfenidone In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nintedanib and Pirfenidone are two approved drugs for the treatment of idiopathic pulmonary fibrosis (IPF). While their individual antifibrotic effects are well-documented, emerging in vitro evidence suggests that their combination may offer synergistic or additive benefits in combating the progression of fibrosis. This guide provides a comparative overview of the in vitro effects of this compound and Pirfenidone, with a focus on their combined use, supported by experimental data and detailed methodologies.
I. Comparative Efficacy on Fibroblast Proliferation
One of the key mechanisms in fibrosis is the uncontrolled proliferation of fibroblasts. In vitro studies have demonstrated that both this compound and Pirfenidone can inhibit this process. Notably, their combination appears to be more effective than either drug alone.
A study by Lehtonen et al. (2016) investigated the effects of this compound and Pirfenidone, individually and in combination, on the proliferation of stromal cells derived from both healthy control lungs and lungs of IPF patients. The results showed a dose-dependent inhibition of proliferation by both drugs. When used together, a further reduction in cell proliferation was observed, suggesting an additive or synergistic effect.[1][2]
Table 1: Effect of this compound and Pirfenidone on Fibroblast Proliferation [1][2]
| Treatment | Cell Type | Proliferation Reduction (%) | p-value |
| Pirfenidone (1 mM) | Control Lung Cells | 53% | 0.04 |
| IPF Patient Cells | 58% | 0.04 | |
| This compound (1 µM) | Control Lung Cells | 33% | 0.04 |
| IPF Patient Cells | 32% | 0.04 | |
| Combination (0.5 mM Pirfenidone + 0.5 µM this compound) | Control Lung Cells | 66% | 0.01 |
| IPF Patient Cells | 53% | 0.01 |
II. Impact on Myofibroblast Differentiation and Fibrotic Markers
The differentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), is a critical step in tissue fibrosis. Both this compound and Pirfenidone have been shown to modulate this process and reduce the expression of key fibrotic markers.
In vitro studies have indicated that both drugs can decrease the amount of α-SMA.[1][2] While both drugs show an effect, the level of reduction can be dependent on the specific cell line used.[1][2] Further research has shown that this compound may be more potent than Pirfenidone in inhibiting fibrotic gene expression and collagen secretion in IPF fibroblasts.[3]
III. Modulation of Pro-Fibrotic Signaling Pathways
This compound and Pirfenidone exert their antifibrotic effects by targeting key signaling pathways involved in the pathogenesis of fibrosis. Their distinct mechanisms of action provide a strong rationale for their combined use.
A. Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β pathway is a central driver of fibrosis. Both drugs have been shown to interfere with this pathway. A study comparing their in vitro effects on the TGF-β/Smad3 signaling pathway revealed that this compound had a more pronounced inhibitory effect on the phosphorylation of Smad3 compared to Pirfenidone.[4]
Table 2: Inhibition of TGF-β/Smad3 Signaling [4]
| Drug | Inhibition of Smad3 Phosphorylation (%) |
| This compound | 51% |
| Pirfenidone | 13% |
B. Tyrosine Kinase Inhibition (this compound)
This compound is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[5][6] By blocking these receptors, this compound interferes with fibroblast proliferation, migration, and survival.
C. SPP1-AKT Signaling Pathway
Recent evidence suggests that the combination of Pirfenidone and this compound exerts cumulative antifibrotic effects through the SPP1-AKT signaling pathway in macrophages and fibroblasts.[7]
IV. Experimental Protocols
A. Cell Culture
Human lung fibroblasts (HFL1) or primary stromal cells isolated from control or IPF patient lung tissue are commonly used.[1][2][4] Cells are cultured in standard cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are typically used between passages 2 and 5.[2]
B. Cell Proliferation Assay (MTT Assay)
-
Fibroblasts are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound, Pirfenidone, or their combination.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.[8]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[8]
C. Western Blotting for Fibrotic Markers
-
Fibroblasts are treated with the drugs for a specified duration.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., α-SMA, fibronectin, p-Smad3, total Smad3).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
D. Collagen Gel Contraction Assay
-
Fibroblasts are suspended in a neutralized collagen solution.
-
The cell-collagen mixture is cast into a multi-well plate and allowed to polymerize.
-
After polymerization, the gels are gently detached from the well surface, and culture medium containing the test compounds is added.
-
The area of the collagen gel is measured at different time points to assess the extent of contraction.
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pirfenidone and this compound modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pirfenidone and this compound exert additive antifibrotic effects by the SPP1-AKT pathway in macrophages and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Synergism of Nintedanib and Vardenafil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical findings on the combination therapy of Nintedanib and Vardenafil. The data presented herein is collated from peer-reviewed studies and aims to offer an objective overview of the synergistic potential, underlying mechanisms, and experimental frameworks of this drug combination, primarily investigated in the context of idiopathic pulmonary fibrosis (IPF).
In Vitro Efficacy: Synergistic Inhibition of Fibrosis
Preclinical in vitro studies have demonstrated a synergistic effect between this compound and Vardenafil in reducing key markers of fibrosis. The combination has been shown to be more effective at lower concentrations than either drug alone, suggesting a potential for dose-reduction and mitigation of side effects.
Summary of Quantitative Data
| Cell Line | Treatment | Concentration | Outcome Measure | Result | Citation |
| AKR-2B Mouse Fibroblasts | This compound + Vardenafil | 0.25 µM + 6.25 µM | Fibronectin Gene Expression | 47% reduction (synergistic) | [1] |
| AKR-2B Mouse Fibroblasts | This compound (alone) | 0.5 µM | Fibronectin Gene Expression | 52% reduction | [1] |
| AKR-2B Mouse Fibroblasts | This compound (alone) | 0.25 µM | Fibronectin Gene Expression | Non-significant reduction | [1] |
| AKR-2B Mouse Fibroblasts | Vardenafil (alone) | 6.25 µM | Fibronectin Gene Expression | Non-significant reduction | [1] |
| AKR-2B Mouse Fibroblasts | This compound + Vardenafil | 0.25 µM + 6.25 µM | Fibronectin Protein Production | Statistically greater suppression than either agent alone | [2] |
| Human IPF Fibroblasts | This compound + Vardenafil | 0.25 µM + 12.5 µM | Fibronectin Protein Production | Significant synergistic suppression | [2] |
Table 1: In Vitro Synergistic Effects of this compound and Vardenafil on Fibronectin Expression.
In Vivo Studies: Bleomycin-Induced Lung Fibrosis Model
In vivo assessment of the this compound and Vardenafil combination was conducted using a bleomycin-induced mouse model of lung fibrosis. While both drugs individually demonstrated efficacy in reducing fibrosis, a synergistic effect of the combination was not observed in this model.[2][3]
Summary of In Vivo Findings
| Animal Model | Treatment | Dosing | Outcome Measure | Result | Citation |
| Bleomycin-treated Mice | This compound (alone) | 30 mg/kg | Fibronectin Generation | Significant suppression | [2] |
| Bleomycin-treated Mice | Vardenafil (alone) | 10 mg/kg | Fibronectin Generation | Significant suppression | [2] |
| Bleomycin-treated Mice | This compound + Vardenafil | 30 mg/kg + 10 mg/kg | Fibronectin Generation | No additional significant benefit compared to monotherapy (p=0.26) | [2] |
| Bleomycin-treated Mice | Vardenafil (alone) | 20 mg/kg | Survival | Significantly better survival compared to bleomycin-treated controls (p=0.0155) | [2] |
Table 2: In Vivo Efficacy of this compound and Vardenafil in a Mouse Model of Lung Fibrosis.
Signaling Pathways and Mechanism of Action
The synergistic anti-fibrotic effect of the this compound and Vardenafil combination in vitro is attributed to their complementary mechanisms of action. This compound is a multi-tyrosine kinase inhibitor that targets receptors such as VEGFR, FGFR, and PDGFR, which are involved in fibroblast proliferation and migration.[4] Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor, has been shown to suppress the mTORC2 signaling pathway, a non-canonical pathway in TGF-β1 signaling.[2]
Caption: Proposed signaling pathway for the synergistic action of this compound and Vardenafil.
Experimental Protocols
In Vitro Synergy Assessment
-
Cell Culture: AKR-2B mouse fibroblasts or primary human IPF fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
TGF-β1 Stimulation: Cells are serum-starved (0.1% FBS/DMEM) for 24 hours before treatment. This compound, Vardenafil, or their combination are added, followed by stimulation with TGF-β1 (5-10 ng/mL).
-
Fibronectin Gene Expression (qPCR): After 24 hours of incubation, total RNA is extracted, and quantitative PCR is performed to measure the relative expression of the fibronectin gene.
-
Fibronectin Protein Production (ELISA): Cell culture supernatants are collected, and a fibronectin enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of secreted fibronectin protein.
-
Western Blot Analysis: To investigate signaling pathways, cells are lysed after a shorter incubation period (e.g., 6 hours), and western blotting is performed to detect key signaling proteins such as total and phosphorylated Akt (Ser473), S6K, and 4E-BP1.[2]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Vardenafil Activity in Lung Fibrosis and In Vitro Synergy with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cells | Free Full-Text | Vardenafil Activity in Lung Fibrosis and In Vitro Synergy with this compound [mdpi.com]
- 4. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib in Fibrosis: A Head-to-Head Comparison with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nintedanib, a multi-targeted tyrosine kinase inhibitor (TKI), has emerged as a key therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[1][2][3][4] Its efficacy in slowing disease progression has prompted significant interest in its mechanism of action and comparative effectiveness against other TKIs with known anti-fibrotic properties. This guide provides an objective, data-driven comparison of this compound with other TKIs such as Imatinib, Sorafenib, and Sunitinib in the context of fibrosis, supported by preclinical experimental data and detailed methodologies.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anti-fibrotic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases, primarily targeting platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1-3), and vascular endothelial growth factor receptors (VEGFR 1-3).[1] By inhibiting these receptors, this compound effectively blocks downstream signaling cascades that are crucial for the proliferation, migration, and activation of fibroblasts—the key effector cells in the fibrotic process.[1] Additionally, this compound has been shown to inhibit non-receptor tyrosine kinases like Src.[1]
The following diagram illustrates the primary signaling pathways targeted by this compound in the context of fibrosis.
Head-to-Head Preclinical Data Summary
While direct head-to-head clinical trials comparing this compound with other TKIs in fibrosis are lacking, preclinical studies in various fibrosis models provide valuable insights into their comparative anti-fibrotic potential. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibition of Fibroblast Activity
| Tyrosine Kinase Inhibitor | Target Kinases | Cell Type | Assay | Key Findings | Reference |
| This compound | PDGFR, FGFR, VEGFR, Src | Human Lung Fibroblasts (HFL1) | Proliferation (MTT Assay) | Inhibited TGF-β-induced proliferation. | [5] |
| Human Lung Fibroblasts (HFL1) | Migration (Scratch Assay) | Inhibited migration of HFL1 cells. | [5] | ||
| Human Lung Fibroblasts (HFL1) | Western Blot | Inhibited TGF-β/Smad3 signaling pathway (51% inhibition of Smad3 phosphorylation). | [5] | ||
| Imatinib | PDGFR, c-Abl, c-Kit | Not specified | Not specified | Inhibits TGF-β and PDGF signaling pathways. | [6] |
| Sorafenib | PDGFR, VEGFR, Raf | Not specified | Not specified | Potent multikinase inhibitor of VEGFR and PDGFR. | [7] |
| Sunitinib | PDGFR, VEGFR, c-Kit, FLT3 | Not specified | Not specified | Multi-targeted TKI targeting multiple kinases involved in fibrosis. | [8] |
Table 2: In Vivo Efficacy in Animal Models of Fibrosis
| Tyrosine Kinase Inhibitor | Animal Model | Key Outcomes | Efficacy | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis (mouse) | Reduced lung inflammation, granuloma formation, and collagen levels. | Significant anti-fibrotic activity. | [9] |
| Unilateral Ureteral Obstruction (UUO) renal fibrosis (mouse) | Attenuated development and progression of renal fibrosis. | Effective in reducing renal fibrosis. | [10] | |
| Imatinib | Bleomycin-induced dermal fibrosis (mouse) | Reduced dermal and hypodermal thickening. | Prevented differentiation of fibroblasts into myofibroblasts. | [11] |
| Tight skin 1 (TSK-1) mouse model of Systemic Sclerosis | Reduced dermal and hypodermal thickening. | Prevented differentiation of fibroblasts into myofibroblasts. | [11] | |
| Sorafenib | Carbon tetrachloride-induced liver fibrosis (rat) | Not specified | Not specified | Not specified |
| Sunitinib | Bleomycin-induced pulmonary fibrosis (mouse) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments commonly used to evaluate the anti-fibrotic effects of TKIs.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to mimic human idiopathic pulmonary fibrosis.
Protocol Steps:
-
Induction: Anesthetize mice (e.g., C57BL/6) and administer a single dose of bleomycin sulfate (e.g., 3 mg/kg) via intratracheal or intranasal instillation.[14][16]
-
Treatment: Administer the TKI or vehicle control to respective groups of mice, typically via oral gavage, starting from day 1 (prophylactic) or a later time point (therapeutic) and continuing for the duration of the experiment.
-
Evaluation: At a predetermined endpoint (e.g., day 14 or 21), sacrifice the mice and collect lung tissues and bronchoalveolar lavage fluid (BALF).
-
Histopathology: Fix lung lobes in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis can be scored using the Ashcroft scoring system.[13]
-
Collagen Quantification: Homogenize a portion of the lung tissue and determine the collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[15][17][18][19][20]
-
BALF Analysis: Centrifuge the BALF to collect cells for differential cell counting. The supernatant can be used to measure total protein concentration and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.[12]
-
In Vitro Fibroblast Migration Assay (Scratch Assay)
This assay assesses the ability of a compound to inhibit the migration of fibroblasts, a key process in wound healing and fibrosis.
Protocol Steps:
-
Cell Seeding: Plate fibroblasts (e.g., human lung fibroblasts) in a multi-well plate and culture until they form a confluent monolayer.
-
Scratch Formation: Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the TKI at various concentrations or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours) using a microscope equipped with a camera.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the TKI on cell migration.
Conclusion
This compound's broad-spectrum inhibition of key pro-fibrotic signaling pathways provides a strong rationale for its efficacy in treating fibrotic diseases. Preclinical data, while not always from direct head-to-head comparative studies, suggests that this compound possesses potent anti-fibrotic activity, comparable to or potentially exceeding that of other TKIs like Imatinib, Sorafenib, and Sunitinib. The multi-targeted nature of this compound may offer an advantage in a complex disease like fibrosis, where multiple pathways are often dysregulated. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profiles of these TKIs in various fibrotic conditions. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Comparison of the Effectiveness of this compound and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Treatment with imatinib prevents f ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with imatinib prevents fibrosis in different preclinical models of systemic sclerosis and induces regression of established fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 13. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. Collagen quantification [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. depts.ttu.edu [depts.ttu.edu]
- 19. Methods – Fibrosis Research Group [semmelweis.hu]
- 20. 2.12. Cell migration assay [bio-protocol.org]
Nintedanib in Patient-Derived Organoids: A Comparative Guide to Efficacy Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Nintedanib's efficacy, with a focus on the emerging role of patient-derived organoids (PDOs) in preclinical assessment. While direct comparative studies of this compound in PDOs are not yet widely published, this document synthesizes available clinical data to offer a comparative perspective against standard chemotherapies and details the experimental protocols and signaling pathways crucial for designing and interpreting PDO-based drug screening assays.
Comparative Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC)
Clinical trials have established the efficacy of this compound in combination with standard chemotherapy for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC), particularly of adenocarcinoma histology. The following tables summarize key findings from pivotal clinical trials, offering a quantitative comparison of this compound-based combination therapies against chemotherapy alone. It is important to note that these data are from patient trials, not patient-derived organoid studies.
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Docetaxel | 3.4 - 6.4 months[1][2] | 8.0 - 12.6 months[2] | 18.8% - 50%[2] | 57.3% - 82.7%[2] |
| Placebo + Docetaxel | 2.7 months | 10.3 months | Not Reported | Not Reported |
| This compound + Pemetrexed | 4.4 months | 12.0 months | Not Reported | Not Reported |
| Placebo + Pemetrexed | 3.6 months | 12.7 months | Not Reported | Not Reported |
Table 1: Efficacy of this compound in Combination with Docetaxel and Pemetrexed in Clinical Trials for NSCLC. Data is aggregated from multiple clinical trial reports.
Experimental Protocols for Validating this compound Efficacy in Patient-Derived Organoids
The following is a detailed, representative protocol for the establishment of patient-derived organoids from tumor tissue and subsequent high-throughput drug screening to evaluate the efficacy of therapeutic agents like this compound.
I. Establishment of Patient-Derived Organoids (PDOs)
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments using a solution containing collagenase and dispase at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with media containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and wash the pellet with basal medium.
-
-
Organoid Culture:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix suspension into pre-warmed multi-well plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay with a specialized organoid growth medium containing growth factors and inhibitors tailored to the tumor type (e.g., EGF, Noggin, R-spondin, FGFs, and a ROCK inhibitor).
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Refresh the growth medium every 2-3 days.
-
-
Organoid Maintenance and Expansion:
-
Monitor organoid growth using brightfield microscopy.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating them in a fresh basement membrane matrix.
-
Cryopreserve established organoid lines for future use in a freezing medium containing FBS and a cryoprotectant like DMSO.
-
II. High-Throughput Drug Screening
-
Organoid Plating for Screening:
-
Dissociate mature organoids into small fragments or single cells.
-
Embed the fragments/cells in a basement membrane matrix and dispense into 384-well screening plates.
-
Culture for 2-4 days to allow organoid formation.
-
-
Drug Treatment:
-
Prepare a dilution series of this compound and comparator drugs (e.g., Docetaxel, Pemetrexed) in the appropriate organoid growth medium.
-
Add the drug solutions to the wells containing the organoids. Include vehicle-only controls.
-
Incubate the plates for a defined period (e.g., 72-120 hours).
-
-
Viability and Response Assessment:
-
Quantify cell viability using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Alternatively, use high-content imaging to assess organoid size, morphology, and the proportion of live/dead cells using fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
-
Data Analysis:
-
Generate dose-response curves by plotting cell viability against drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug to determine its potency.
-
Compare the IC50 values of this compound to those of other tested drugs to assess relative efficacy.
-
Visualizing Key Processes and Pathways
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound efficacy in patient-derived organoids.
Caption: this compound's mechanism of action targeting key signaling pathways in cancer.
Logical Framework for Comparative Efficacy Assessment
The validation of this compound's efficacy in a PDO model compared to other therapies follows a clear logical progression.
References
Nintedanib in the Anti-Angiogenic Arsenal: A Comparative Guide for Cancer Models
In the landscape of anti-cancer therapies, targeting angiogenesis—the formation of new blood vessels that fuel tumor growth—remains a cornerstone of treatment. Nintedanib, a potent triple angiokinase inhibitor, has emerged as a significant player in this field. This guide provides a comparative analysis of this compound against other established anti-angiogenic agents—Sorafenib, Sunitinib, and Bevacizumab—focusing on their performance in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways.
Mechanism of Action: A Multi-Targeted Approach
This compound distinguishes itself through its simultaneous inhibition of three key signaling pathways involved in angiogenesis and tumor growth: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1] This multi-targeted approach is designed to overcome the resistance mechanisms that can emerge when only a single pathway is blocked.[1]
In contrast, Sorafenib and Sunitinib are also multi-kinase inhibitors, but with different target profiles. Sorafenib targets VEGFR, PDGFR, and the RAF/MEK/ERK signaling pathway.[2] Sunitinib's targets include VEGFR, PDGFR, KIT, FLT3, and RET.[2] Bevacizumab operates differently as a monoclonal antibody that specifically targets and neutralizes the VEGF-A ligand, preventing its interaction with its receptors.[1]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies of these four agents in the same preclinical model are limited. However, available data allows for an assessment of their relative potencies and efficacy in various cancer models.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activities of this compound, Sunitinib, Vandetanib, Pazopanib, and Cediranib against key angiogenic receptors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nmol/L) of this compound and Other Anti-Angiogenic Tyrosine Kinase Inhibitors
| Kinase Target | This compound | Sunitinib | Vandetanib | Pazopanib | Cediranib |
|---|---|---|---|---|---|
| VEGFR1 | 34 | 16 | 180 | 10 | 1 |
| VEGFR2 | 13 | 9 | 40 | 30 | 1 |
| VEGFR3 | 13 | 4 | 110 | 47 | 1 |
| PDGFRα | 59 | 54 | >10,000 | 84 | 57 |
| PDGFRβ | 65 | 37 | 1,100 | 100 | 38 |
| FGFR1 | 69 | 800 | 2,700 | >10,000 | 1,100 |
| FGFR2 | 37 | 184 | >10,000 | >10,000 | >10,000 |
| FGFR3 | 108 | 1,100 | >10,000 | >10,000 | >10,000 |
Data sourced from a head-to-head comparison of in-class competitor molecules.[3]
This data indicates that this compound possesses a more balanced inhibition profile across the VEGFR, PDGFR, and FGFR families compared to the other tested tyrosine kinase inhibitors.[3]
In Vivo Antitumor Activity
Preclinical studies in xenograft models provide valuable insights into the in vivo efficacy of these agents. While a direct comparison in a single study is lacking, individual studies highlight their antitumor effects.
In a study on malignant pleural mesothelioma orthotopic xenografts, this compound demonstrated significant antitumor effects.[4] A direct comparison with Bevacizumab in this model revealed that both agents, as monotherapies, led to a significant reduction in tumor weight.[4]
Table 2: In Vivo Efficacy of this compound vs. Bevacizumab in an Orthotopic Mesothelioma Xenograft Model
| Treatment Group | Mean Tumor Weight (mg) ± SD | % Tumor Growth Inhibition |
|---|---|---|
| Control | 1035 ± 255 | - |
| This compound | 530 ± 150* | 48.8% |
| Bevacizumab | 580 ± 170* | 43.9% |
\P ≤ 0.05 compared to control. Data adapted from a study on malignant pleural mesothelioma models.[4]*
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams were generated using the Graphviz DOT language.
References
- 1. This compound in non-small cell lung cancer: from preclinical to approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triple Angiokinase Inhibitor this compound Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nintedanib in Combination with Standard Chemotherapy: A Comparative Guide for Researchers
Nintedanib, an oral triple angiokinase inhibitor, has been extensively evaluated in combination with standard chemotherapy agents across various cancer types. This guide provides a comprehensive comparison of its performance, supported by experimental data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and safety profile of this compound-based combination therapies.
Mechanism of Action
This compound exerts its anti-tumor activity by targeting key signaling pathways involved in tumor angiogenesis, growth, and proliferation. It competitively inhibits the adenosine triphosphate (ATP)-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] This blockade disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to an inhibition of cell proliferation and migration.[3]
References
Benchmarking Nintedanib's Anti-Fibrotic Activity Against Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-fibrotic drug discovery is continuously evolving, with novel compounds emerging to challenge the established efficacy of therapies like Nintedanib. This guide provides an objective comparison of this compound against two such novel compounds, Pamrevlumab and Ziritaxestat, supported by available experimental data. The information is presented to aid researchers and drug development professionals in understanding the mechanistic differences and to highlight the methodologies used to evaluate anti-fibrotic potential.
Introduction to Anti-Fibrotic Mechanisms
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key cellular player in fibrosis is the myofibroblast, which is primarily responsible for the overproduction of collagen and other ECM proteins. Several signaling pathways are implicated in the activation of fibroblasts and their differentiation into myofibroblasts, with Transforming Growth Factor-beta (TGF-β) being a central mediator.
This compound , an approved treatment for idiopathic pulmonary fibrosis (IPF), is a small molecule inhibitor that targets multiple tyrosine kinases. Its anti-fibrotic effects are primarily mediated through the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[1][2][3]. By blocking these receptors, this compound interferes with downstream signaling cascades that are crucial for fibroblast proliferation, migration, and differentiation[4][5][6]. Additionally, this compound has been shown to inhibit the TGF-β signaling pathway and the FAK/ERK/S100A4 signaling pathway, further contributing to its anti-fibrotic activity[7][8][9].
Pamrevlumab represents a different therapeutic approach. It is a fully human monoclonal antibody that specifically targets Connective Tissue Growth Factor (CTGF), a key downstream mediator of TGF-β signaling[4][10]. By neutralizing CTGF, Pamrevlumab aims to disrupt the fibrotic process by inhibiting the excessive production of ECM proteins[10].
Ziritaxestat (GLPG1690) is a small molecule inhibitor of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA)[11][12][13]. LPA is a pro-fibrotic signaling molecule that promotes fibroblast recruitment and activation[14]. By inhibiting autotaxin, Ziritaxestat reduces LPA levels, thereby attenuating pro-fibrotic signaling[11][15].
Quantitative Data Comparison
The following table summarizes the available clinical trial data for the change in Forced Vital Capacity (FVC), a key measure of lung function in patients with idiopathic pulmonary fibrosis (IPF). It is important to note that while Pamrevlumab showed promise in its Phase 2 trial, the subsequent Phase 3 trial did not meet its primary endpoint. Similarly, the Phase 3 trials for Ziritaxestat were discontinued due to a lack of efficacy.
| Compound | Trial | Primary Endpoint | Result |
| This compound | INPULSIS-1 & INPULSIS-2 (Phase 3) | Annual rate of decline in FVC | Significantly slowed the rate of FVC decline compared to placebo. |
| Pamrevlumab | PRAISE (Phase 2) | Change from baseline in FVC % predicted at week 48 | Mean change of -2.85% vs -7.17% for placebo (p=0.033)[11][16][17]. |
| ZEPHYRUS-1 (Phase 3) | Change from baseline in FVC at week 48 | Did not meet primary endpoint (mean decline of 260 ml vs 330 ml for placebo, p=0.29)[2][9]. | |
| Ziritaxestat | ISABELA 1 & 2 (Phase 3) | Annual rate of decline in FVC at week 52 | Trials discontinued; no significant difference compared to placebo[2][4][18][19]. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-fibrotic activity of novel compounds.
Collagen Deposition Assay
This assay quantifies the amount of collagen, a primary component of the fibrotic ECM, produced by fibroblasts.
Protocol:
-
Cell Culture: Human lung fibroblasts are seeded in 96-well plates and cultured until they reach confluence.
-
Induction of Fibrosis: The cells are treated with a pro-fibrotic stimulus, typically TGF-β1 (e.g., 5 ng/mL), in the presence or absence of the test compound at various concentrations for 48-72 hours.
-
Decellularization: The cell layer is gently removed using a lysis buffer (e.g., 20 mM NH4OH with 0.5% Triton X-100) to leave the deposited ECM intact.
-
Staining: The remaining ECM is fixed with methanol and stained with Sirius Red, a dye that specifically binds to collagen fibers.
-
Quantification: The stained collagen is eluted with a destaining solution (e.g., 0.1 M NaOH), and the absorbance is measured at a wavelength of 540 nm using a microplate reader. The amount of collagen is proportional to the absorbance.
Fibroblast Proliferation Assay
This assay measures the effect of a compound on the proliferation of fibroblasts, a key process in the expansion of the fibroblast population during fibrosis.
Protocol:
-
Cell Seeding: Human lung fibroblasts are seeded at a low density in a 96-well plate.
-
Treatment: After allowing the cells to adhere, they are treated with a proliferation stimulus, such as Platelet-Derived Growth Factor (PDGF) or serum, in the presence or absence of the test compound at various concentrations for 48-72 hours.
-
Quantification of Proliferation: Cell proliferation can be assessed using several methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is read at 570 nm[20].
-
BrdU Assay: This assay measures DNA synthesis. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium and is incorporated into the DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody conjugated to an enzyme that catalyzes a colorimetric reaction.
-
Myofibroblast Differentiation Assay
This assay assesses the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of active fibrosis. The expression of alpha-smooth muscle actin (α-SMA) is a key marker of myofibroblast differentiation.
Protocol:
-
Cell Culture and Treatment: Human lung fibroblasts are cultured on glass coverslips or in multi-well plates and treated with TGF-β1 to induce myofibroblast differentiation, with or without the test compound, for 48-72 hours.
-
Immunofluorescence Staining:
-
The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are then incubated with a primary antibody specific for α-SMA.
-
After washing, a secondary antibody conjugated to a fluorescent dye is added.
-
The cell nuclei are counterstained with a fluorescent DNA-binding dye like DAPI.
-
-
Imaging and Quantification: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The intensity of the α-SMA staining or the percentage of α-SMA-positive cells is quantified using image analysis software[13][14].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-targeted inhibition of key tyrosine kinase receptors.
Caption: A generalized workflow for in vitro screening of anti-fibrotic compounds.
Caption: The logical progression of anti-fibrotic drug development.
References
- 1. phenovista.com [phenovista.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The potential of pamrevlumab in diseases with underlying mechanisms of fibrotic processes and its prospects in ophthalmology [pharmacia.pensoft.net]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibrosis assays | In vitro fibrosis assays enable the study of fibrosis [nephrix-biosolutions.com]
- 11. investor.fibrogen.com [investor.fibrogen.com]
- 12. atsjournals.org [atsjournals.org]
- 13. Evaluation of Myofibroblasts by Expression of Alpha Smooth Muscle Actin: A Marker in Fibrosis, Dysplasia and Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cancer-associated fibroblasts enhance cell proliferation and metastasis of colorectal cancer SW480 cells by provoking long noncoding RNA UCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pamrevlumab, an anti-connective tissue growth factor therapy, for idiopathic pulmonary fibrosis (PRAISE): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. investor.fibrogen.com [investor.fibrogen.com]
- 18. researchgate.net [researchgate.net]
- 19. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
Safety Operating Guide
Proper Disposal of Nintedanib: A Guide for Laboratory Professionals
Nintedanib is an active pharmaceutical ingredient that requires meticulous handling and disposal due to its potential health risks, including reproductive toxicity and organ damage through prolonged exposure.[1] Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Unused or expired this compound, along with any contaminated materials, must be treated as hazardous waste.[2]
Hazard and Safety Information
Before handling this compound, it is essential to be aware of its hazard classifications and the required personal protective equipment (PPE).
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Toxic if swallowed [1] | Gloves: Double nitrile or latex gloves should be worn at all times.[2] |
| Causes serious eye damage [1] | Eye Protection: Safety glasses or goggles are mandatory.[2] |
| Causes skin irritation [1] | Protective Clothing: A lab coat, scrubs, or a protective suit must be worn.[2] Contaminated garments should be disposed of as hazardous waste.[2] |
| Suspected of damaging fertility or the unborn child [1] | Respiratory Protection: If engineering controls like a chemical fume hood are unavailable or insufficient, an N100 respirator is required.[2] |
| Causes damage to organs through prolonged exposure [1] | Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood.[2] Solutions may be handled in a fume hood or biosafety cabinet.[2] |
Core Disposal Principles
The disposal of this compound is governed by strict regulations due to its hazardous nature. The following principles are paramount:
-
Hazardous Waste Classification: All unused this compound and any materials that have come into contact with it (e.g., containers, gloves, labware) must be classified and disposed of as hazardous waste.[2]
-
Prohibition of Sewer Disposal: this compound waste must not be discharged into sewer systems, drains, or any water courses.[3][4] This is in accordance with regulations such as the EPA's Hazardous Waste Pharmaceutical Final Rule.[5]
-
Mandatory Professional Disposal: The universally recommended method for final disposal is through a licensed chemical destruction plant or hazardous material disposal company.[3][6]
-
Incineration: The preferred destruction method is controlled, high-temperature incineration, often in a facility equipped with an afterburner and flue gas scrubbing capabilities to manage emissions.[3][6][7]
Standard Operating Protocol: this compound Disposal
This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste in a laboratory environment.
1. Preparation and Precaution:
- Designate a specific area within a chemical fume hood for all this compound handling and waste collection.[2]
- Before beginning work, ensure all required PPE is correctly worn as specified in the table above.[2]
2. Waste Segregation and Collection:
- Use a dedicated, properly labeled hazardous waste container that is leak-proof and has a secure lid.[4][7]
- The label must clearly state "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
- Immediately place all this compound-contaminated items into this container. This includes:
- Unused or expired this compound powder or solutions.
- Contaminated personal protective equipment (gloves, disposable coats).
- Disposable labware (pipette tips, vials, culture plates).
- Materials used for cleaning spills (absorbent pads, wipes).[4]
3. Decontamination of Surfaces and Equipment:
- Following any handling of this compound, thoroughly decontaminate all work surfaces and equipment.
- Use an appropriate solvent, such as alcohol, to scrub surfaces.[4]
- All cleaning materials (e.g., wipes, paper towels) used for decontamination must be disposed of in the designated hazardous waste container.
4. Container Management and Storage:
- Keep the hazardous waste container tightly sealed when not in use.[4]
- Store the sealed container in a secure, well-ventilated area, away from incompatible materials, while awaiting pickup.[3][4]
- Follow all institutional, local, and Department of Transportation (DOT) regulations for the storage and packaging of hazardous waste.[8]
5. Final Disposal Arrangement:
- Do not place the this compound waste container in common or non-hazardous trash.
- Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal contractor.[6]
- Ensure all required documentation, such as a hazardous waste manifest, is completed accurately for transport.[5]
Disposal Summary for this compound-Related Waste
| Waste Type | Disposal Procedure |
| Unused/Expired this compound (Powder, Solutions) | Collect in a sealed, labeled hazardous waste container for disposal via a licensed contractor, typically by incineration.[3][7] |
| Contaminated Labware (Gloves, Pipette Tips, Vials) | Place directly into the designated hazardous waste container for incineration.[2] |
| Empty Stock Containers | Must be disposed of as hazardous waste.[2] Alternatively, containers can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be punctured to prevent reuse and disposed of according to institutional policy.[3] |
| Animal Bedding (from treated animals) | Bedding from animals treated with this compound should be handled and disposed of as hazardous material.[2] |
Visual Workflow for this compound Disposal
The following diagrams illustrate the procedural flow for making decisions and processing this compound waste.
Caption: Procedural workflow for the safe disposal of this compound waste.
Caption: Decision logic for segregating this compound-related waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. biosynth.com [biosynth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Nintedanib
Essential protocols for the safe handling and disposal of Nintedanib in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work.
This compound, an active pharmaceutical ingredient used in the treatment of various fibrotic diseases, requires stringent safety protocols in a laboratory environment due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a multi-layered approach to safety is crucial, combining appropriate PPE with effective engineering controls. The following table summarizes the recommended safety measures.
| Equipment/Control | Specification | Purpose |
| Gloves | Double-gloving with latex or nitrile gloves is recommended.[1] | To prevent dermal absorption of the compound. |
| Protective Clothing | A lab coat, scrubs, or a protective suit should be worn.[1] | To protect the skin from accidental splashes or contamination. |
| Eye Protection | Safety glasses or goggles are mandatory.[1][2][3][4][5][6][7] | To shield the eyes from airborne particles or splashes. |
| Respiratory Protection | An N100 respirator is advised if engineering controls are not available.[1] | To prevent inhalation of the powdered compound. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1] | To protect the feet from spills. |
| Engineering Controls | - This compound powder: A Chemical Fume Hood (CFH) should be used.[1] - This compound solution: A CFH or a Biosafety Cabinet (Class II, B2 if aerosolized) is recommended.[1] | To minimize the inhalation exposure of the researcher to the compound. |
It is important to note that specific quantitative data such as glove breakthrough times and occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound are not currently available in the reviewed safety data sheets.
Operational Plan for Handling and Disposal
A systematic workflow is essential to ensure safety from the moment this compound is handled until its final disposal.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs.
-
Engineering Controls: Ensure that the Chemical Fume Hood or Biosafety Cabinet is functioning correctly before starting any work.
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally, double gloves.
-
Handling Powder: When weighing or manipulating this compound powder, do so within a Chemical Fume Hood to contain any airborne particles.[1]
-
Handling Solutions: When working with this compound solutions, handle them within a Chemical Fume Hood or a suitable Biosafety Cabinet to prevent splashes and aerosol generation.[1]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[8]
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.
-
Containerization: Unused this compound and empty containers must be disposed of as hazardous waste.[1] Place all contaminated disposable items into a clearly labeled, sealed hazardous waste container.
-
Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed environmental management company, following all local and national regulations.[3][9]
Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[1][2][3][10]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3][10]
-
Inhalation: Move the individual to fresh air immediately.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2][3][10]
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.[1][2][3][10]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. osha.gov [osha.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
